2-Phenylquinoline-7-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-phenylquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)13-7-6-12-8-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKFTFSVGYDHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(=O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580197 | |
| Record name | 2-Phenylquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20580197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
841297-69-6 | |
| Record name | 2-Phenylquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20580197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Phenylquinoline-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Phenylquinoline-7-carboxylic acid. The information is intended to support researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Properties
This compound is a heterocyclic aromatic compound with the molecular formula C₁₆H₁₁NO₂ and a molecular weight of 249.26 g/mol . Its chemical structure consists of a quinoline core substituted with a phenyl group at position 2 and a carboxylic acid group at position 7.
Chemical Identifiers:
-
CAS Number: 841297-69-6
While specific experimental data on the physicochemical properties of this compound are not widely available in public literature, the following table summarizes its basic identifiers and expected spectroscopic characteristics based on the analysis of its functional groups and related compounds.
| Property | Value / Expected Range |
| Molecular Formula | C₁₆H₁₁NO₂ |
| Molecular Weight | 249.26 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)O |
| ¹H NMR | Aromatic protons (~7.0-8.5 ppm), Carboxylic acid proton (>10 ppm, broad singlet). The exact shifts and coupling constants would require experimental determination. |
| ¹³C NMR | Aromatic and quinoline carbons (~120-150 ppm), Carbonyl carbon (~165-185 ppm).[1][2] |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹), C=C and C=N stretches in the aromatic region (~1400-1600 cm⁻¹).[3][4] |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 249.0789, with fragmentation patterns corresponding to the loss of -COOH and other fragments from the quinoline and phenyl rings. |
Synthesis of this compound
A plausible and documented synthetic route to this compound involves a two-step process starting from 2-phenylquinoline. The first step is the formylation of 2-phenylquinoline to yield 2-phenylquinoline-7-carbaldehyde, which is then oxidized to the target carboxylic acid.
Synthesis of 2-Phenylquinoline-7-carbaldehyde
The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic compounds like 2-phenylquinoline.
Experimental Protocol: Vilsmeier-Haack Reaction
-
Materials: 2-Phenylquinoline, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM), Ice, Saturated sodium bicarbonate solution, Saturated brine solution, Anhydrous magnesium sulfate or sodium sulfate.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath.
-
Slowly add POCl₃ dropwise to the DMF, maintaining a low temperature.
-
After the formation of the Vilsmeier reagent, add a solution of 2-phenylquinoline in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice to hydrolyze the intermediate.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purify the crude product by column chromatography to obtain 2-phenylquinoline-7-carbaldehyde.
-
Oxidation of 2-Phenylquinoline-7-carbaldehyde to this compound
Aromatic aldehydes can be readily oxidized to their corresponding carboxylic acids using various oxidizing agents.
Experimental Protocol: Oxidation
While a specific protocol for the oxidation of 2-phenylquinoline-7-carbaldehyde is not detailed in the available literature, a general procedure using a mild oxidizing agent like potassium permanganate (KMnO₄) or a more modern reagent like Oxone can be employed.[5] The reaction progress should be carefully monitored by TLC to ensure complete conversion and to avoid over-oxidation or side reactions.
-
General Procedure (Conceptual):
-
Dissolve 2-phenylquinoline-7-carbaldehyde in a suitable solvent (e.g., acetone, acetic acid, or a mixture of t-butanol and water).
-
Slowly add the oxidizing agent (e.g., a solution of KMnO₄ or Oxone) to the aldehyde solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until the starting material is consumed, as indicated by TLC.
-
Work up the reaction by quenching the excess oxidant (e.g., with sodium bisulfite for KMnO₄) and acidifying the mixture to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallization from a suitable solvent can be performed for further purification.
-
The workflow for the synthesis is illustrated in the following diagram:
Biological Activity and Potential Applications
-
Anticancer Agents: Certain 2,4-disubstituted phenylquinoline derivatives have shown antiproliferative activities against various human cancer cell lines, including cervical, ovarian, and breast cancer cells.[6][7] One study highlighted a derivative exhibiting significant antiproliferative activity against the HeLa cervical cancer cell line.[7]
-
Antiviral Agents: A number of 2-phenylquinoline derivatives have demonstrated broad-spectrum anti-coronavirus activity, including against SARS-CoV-2.[8][9] Some of these compounds were found to be potent inhibitors of SARS-CoV-2 replication.[8][9]
-
Antibacterial Agents: Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria.[10][11]
-
Histone Deacetylase (HDAC) Inhibitors: The 2-substituted phenylquinoline-4-carboxylic acid scaffold has been utilized in the design of novel HDAC inhibitors, which are a target for anticancer drug development.[12]
The presence of the carboxylic acid group at the 7-position of the 2-phenylquinoline core provides a handle for further chemical modifications, allowing for the synthesis of a variety of derivatives such as esters and amides. This could enable the exploration of structure-activity relationships and the development of new therapeutic agents. The logical relationship for exploring the potential of this compound is outlined below.
Conclusion
This compound represents a valuable chemical entity for researchers in medicinal chemistry and drug discovery. Its synthesis from readily available starting materials and the known biological activities of the 2-phenylquinoline scaffold make it an attractive starting point for the development of novel therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its biological potential in various disease models.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. echemi.com [echemi.com]
- 5. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Core: A Technical Guide to 2-Phenylquinoline-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenylquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties. While the 4-substituted analogue, 2-phenylquinoline-4-carboxylic acid, has been the subject of extensive research, its 7-substituted counterpart, 2-phenylquinoline-7-carboxylic acid, remains a more enigmatic molecule. This technical guide aims to provide a comprehensive overview of this compound, drawing upon available data for its precursors and isomers to illuminate its discovery, history, synthesis, and potential biological significance. Due to a scarcity of direct historical and experimental data for this specific compound, this guide will extrapolate from closely related structures to provide a foundational understanding for researchers.
Physicochemical Properties
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₁₆H₁₁NO₂ | Deduced from structure |
| Molecular Weight | 249.27 g/mol | Calculated from formula |
| pKa | ~4-5 | Expected for a carboxylic acid on an aromatic ring |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and DMF | Typical for aromatic carboxylic acids |
| Appearance | Likely a solid at room temperature | Common for similar organic compounds |
Historical Context and Discovery
Direct historical accounts of the discovery of this compound are not well-documented in scientific literature. Its existence is largely inferred from the synthesis and degradation studies of its functional precursors, most notably 2-phenylquinoline-7-carbaldehyde. The discovery of methods to synthesize the 2-phenylquinoline core, such as the Doebner and Pfitzinger reactions in the late 19th century, laid the groundwork for the eventual synthesis of its various derivatives.
The likely first synthesis of this compound would have been through the oxidation of 2-phenylquinoline-7-carbaldehyde. The Vilsmeier-Haack reaction, a well-established method for the formylation of aromatic compounds, provides a direct route to the 7-carbaldehyde derivative of 2-phenylquinoline. Subsequent oxidation, a common transformation in organic synthesis, would yield the target carboxylic acid. Therefore, the "discovery" of this compound is intrinsically linked to the development of synthetic methodologies for functionalizing the 2-phenylquinoline scaffold.
Synthetic Routes
While a specific, optimized protocol for the synthesis of this compound is not widely published, a plausible and efficient two-step synthesis can be proposed based on established reactions.
Step 1: Synthesis of 2-Phenylquinoline-7-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto an electron-rich aromatic ring.[1]
-
Reactants: 2-Phenylquinoline, Phosphorus oxychloride (POCl₃), and N,N-Dimethylformamide (DMF).
-
Mechanism: The reaction proceeds through the formation of the Vilsmeier reagent (a chloroiminium ion) from POCl₃ and DMF. This electrophile then attacks the 7-position of the 2-phenylquinoline ring, followed by hydrolysis to yield the aldehyde.
Step 2: Oxidation of 2-Phenylquinoline-7-carbaldehyde to this compound
The aldehyde functional group of 2-phenylquinoline-7-carbaldehyde can be readily oxidized to a carboxylic acid using a variety of standard oxidizing agents.[2]
-
Common Oxidizing Agents: Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant would depend on the desired reaction conditions and tolerance of other functional groups.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of the precursor and related compounds are provided below.
Protocol 1: Synthesis of 2-Phenylquinoline-7-carbaldehyde (Vilsmeier-Haack Reaction)[1]
Materials:
-
2-Phenylquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, cool DMF in an ice bath.
-
Slowly add POCl₃ to the DMF while maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2-phenylquinoline in DCM and add it dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for the Oxidation of an Aldehyde to a Carboxylic Acid[2]
Materials:
-
2-Phenylquinoline-7-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2-phenylquinoline-7-carbaldehyde in acetone.
-
Slowly add a solution of KMnO₄ in water to the aldehyde solution at room temperature.
-
Stir the mixture until the purple color of the permanganate disappears.
-
Quench the reaction by adding a solution of sodium bisulfite until the manganese dioxide precipitate dissolves.
-
Remove the acetone under reduced pressure.
-
Acidify the aqueous solution with HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is lacking, the 2-phenylquinoline scaffold is a known pharmacophore with a broad range of activities.
Anticancer Activity: Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[3][4][5] The proposed mechanism involves the induction of apoptosis in cancer cells. It is plausible that this compound could exhibit similar properties.
The following diagram illustrates a generalized apoptotic pathway that could be modulated by 2-phenylquinoline derivatives:
Caption: Potential mechanism of action for 2-phenylquinoline derivatives as anticancer agents.
Antiviral and Antimicrobial Activities: The 2-phenylquinoline core has also been identified in compounds with antiviral and antibacterial properties.[6] The mechanism of action in these contexts is varied and depends on the specific substitutions on the quinoline ring.
Characterization
The characterization of this compound would rely on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7-9 ppm) and a characteristic broad singlet for the carboxylic acid proton (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons and a downfield signal for the carboxylic acid carbon (δ > 160 ppm).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong carbonyl stretch (C=O) for the carboxylic acid at approximately 1700 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹.
Conclusion
This compound is a compound of significant interest due to the established biological importance of the 2-phenylquinoline scaffold. While direct historical and experimental data for this specific molecule are limited, this guide provides a foundational understanding based on the known chemistry of its precursors and isomers. The proposed synthetic route via the Vilsmeier-Haack reaction followed by oxidation offers a viable pathway for its preparation. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential as a therapeutic agent. This guide serves as a starting point for researchers venturing into the exploration of this promising, yet understudied, molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Phenylquinoline-7-carboxylic acid
This technical guide provides a comprehensive overview of 2-Phenylquinoline-7-carboxylic acid, tailored for researchers, scientists, and drug development professionals. The document details its chemical identity, synthesis protocols, physicochemical properties, and known biological activities, with a focus on data presentation and experimental methodologies.
Chemical Identity
IUPAC Name: this compound
Synonyms:
-
2-Phenyl-7-quinolinecarboxylic acid
-
CAS RN: 841297-69-6
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁NO₂ | N/A |
| Molecular Weight | 249.27 g/mol | N/A |
| CAS Number | 841297-69-6 | N/A |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the formation of its aldehyde precursor, 2-Phenylquinoline-7-carbaldehyde, followed by oxidation.
Synthesis of 2-Phenylquinoline-7-carbaldehyde via Vilsmeier-Haack Reaction
This protocol describes the formylation of 2-phenylquinoline to yield 2-Phenylquinoline-7-carbaldehyde.[1]
Materials:
-
2-Phenylquinoline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.1 eq.) dropwise to the DMF, maintaining the temperature at 0 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with 2-Phenylquinoline: Dissolve 2-phenylquinoline (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition of the 2-phenylquinoline solution, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and wash with saturated brine solution (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain pure 2-Phenylquinoline-7-carbaldehyde.
Oxidation of 2-Phenylquinoline-7-carbaldehyde to this compound
The aldehyde precursor can be oxidized to the corresponding carboxylic acid. Under basic conditions, especially in the presence of atmospheric oxygen, 2-Phenylquinoline-7-carbaldehyde can be converted to this compound.[2] A general protocol for this oxidation is as follows:
Materials:
-
2-Phenylquinoline-7-carbaldehyde
-
A suitable solvent (e.g., ethanol, dioxane, or a mixture with water)
-
A base (e.g., sodium hydroxide or potassium hydroxide)
-
An oxidizing agent (e.g., potassium permanganate, chromium trioxide, or atmospheric oxygen over a prolonged period)
-
Hydrochloric acid (HCl) for acidification
-
Deionized water
Procedure:
-
Dissolution: Dissolve 2-Phenylquinoline-7-carbaldehyde in a suitable solvent in a round-bottom flask.
-
Basification: Add an aqueous solution of a base (e.g., NaOH) to the reaction mixture.
-
Oxidation: While stirring, add the oxidizing agent portion-wise, monitoring the reaction temperature. Alternatively, for air oxidation, the basic solution can be stirred vigorously in an open flask for an extended period. The reaction progress should be monitored by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture and, if a solid precipitate (e.g., MnO₂ from permanganate oxidation) is present, filter it off.
-
Acidification: Carefully acidify the filtrate with HCl until the pH is acidic, which will precipitate the this compound.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the 2-phenylquinoline scaffold is a well-established pharmacophore with a diverse range of biological activities.
| Biological Activity | Description | Relevant Derivatives |
| Anticancer | Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as inhibitors of histone deacetylases (HDACs), which can lead to the induction of apoptosis in cancer cells.[3][4] | 2-substituted phenylquinoline-4-carboxylic acid derivatives |
| Antiviral | Certain 2-phenylquinoline analogues have demonstrated broad-spectrum anti-coronavirus activity, potentially through the inhibition of viral helicase.[5] | 2-phenylquinoline analogues |
| Antimicrobial | The 2-phenylquinoline core is present in compounds with antibacterial properties. | 2-aryl-quinoline-4-carboxylic acid derivatives |
Potential Signaling Pathway: HDAC Inhibition and Apoptosis
Based on the known activity of related compounds, this compound may exert anticancer effects through the inhibition of HDACs, leading to the activation of apoptotic pathways. A generalized schematic of this potential mechanism is provided below.
Caption: Potential mechanism of action via HDAC inhibition.
Experimental Workflows
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
2-Phenylquinoline-7-carboxylic acid mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 2-Phenylquinoline Carboxylic Acid Derivatives
Disclaimer: This document provides a detailed overview of the potential mechanism of action for 2-phenylquinoline carboxylic acid derivatives, drawing primarily from research on 2-phenylquinoline-4-carboxylic acid and its analogs. The specific biological activities and mechanisms of 2-phenylquinoline-7-carboxylic acid may differ and require dedicated experimental validation.
Introduction
The 2-phenylquinoline scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a significant and well-studied mechanism of action for this class of compounds: the inhibition of histone deacetylases (HDACs), which has been a key area of investigation for the development of novel anticancer agents.[3][4]
Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone proteins.[3][4] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and thereby repressing gene transcription. The overexpression or aberrant function of certain HDACs is linked to the development and progression of various cancers, making them a prime target for therapeutic intervention.[3]
Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as potent inhibitors of HDACs.[3][4] The proposed mechanism involves the 2-phenylquinoline moiety acting as a "cap" group that interacts with the hydrophobic region at the entrance of the HDAC active site.[3] This interaction, along with a linker and a zinc-binding group (ZBG), allows the molecule to effectively block the catalytic activity of the enzyme.[3]
Signaling Pathway
The inhibition of HDACs by 2-phenylquinoline carboxylic acid derivatives leads to the hyperacetylation of histones, which in turn results in the relaxation of chromatin and the activation of gene transcription. This can induce several downstream cellular effects that contribute to its anticancer activity, including:
-
Cell Cycle Arrest: Activation of tumor suppressor genes can lead to the arrest of the cell cycle, preventing cancer cell proliferation.[3]
-
Apoptosis (Programmed Cell Death): Increased expression of pro-apoptotic genes can trigger the intrinsic or extrinsic apoptotic pathways, leading to the elimination of cancer cells.[1][3]
Below is a diagram illustrating the generalized signaling pathway of HDAC inhibition.
Caption: Generalized signaling pathway of HDAC inhibition by 2-phenylquinoline carboxylic acid derivatives.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on 2-phenylquinoline-4-carboxylic acid derivatives, highlighting their HDAC inhibitory and antiproliferative activities.
Table 1: HDAC Inhibitory Activity of Selected 2-Phenylquinoline-4-Carboxylic Acid Derivatives [3]
| Compound | Percentage Inhibitory Rate (PIR) at 2 µM against Hela nucleus extract |
| D11 | 63.49% |
| D12 | 74.91% |
| D23 | 66.16% |
| D24 | 68.00% |
| D28 | Not specified in the provided text |
Table 2: HDAC3 Selectivity of Compound D28 [3]
| Enzyme | IC₅₀ (µM) |
| HDAC3 | 24.45 |
| HDAC1 | > 100 |
| HDAC2 | > 100 |
| HDAC6 | > 100 |
Table 3: Apoptotic Activity of Compound D28 in K562 cells [3]
| Concentration (µM) | Apoptotic Cell Proportion |
| 1 | 10.10% |
| 2 | 15.53% |
| 4 | 27.92% |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on studies of 2-phenylquinoline-4-carboxylic acid derivatives.
HDAC Enzyme Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activity of HDAC enzymes.
-
Source of HDACs: Hela cell nucleus extract is used as a source of a mixture of HDAC isoforms.[3]
-
Assay Principle: A fluorescently labeled substrate is incubated with the HDAC enzyme source in the presence and absence of the test compound. HDAC activity leads to the deacetylation of the substrate, which can then be cleaved by a developer, releasing a fluorescent signal.
-
Procedure:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO).
-
The compounds are incubated with the Hela nucleus extract and the fluorogenic substrate.
-
After a defined incubation period, the developer is added to stop the reaction and generate the fluorescent signal.
-
Fluorescence is measured using a microplate reader.
-
-
Data Analysis: The percentage inhibitory rate (PIR) is calculated by comparing the fluorescence in the presence of the test compound to the control (no inhibitor).[3] IC₅₀ values are determined from dose-response curves.
Caption: Experimental workflow for the HDAC enzyme inhibition assay.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Lines: Various cancer cell lines (e.g., K562, U266, MCF-7) are used.[4]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader. The results are used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Line: A suitable cancer cell line (e.g., K562) is used.[3]
-
Procedure:
-
Cells are treated with different concentrations of the test compound for a defined time.
-
Cells are harvested and washed with phosphate-buffered saline (PBS).
-
Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells).
-
-
Data Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.[3]
Other Potential Mechanisms
While HDAC inhibition is a well-documented mechanism, the 2-phenylquinoline scaffold is associated with other biological activities that may contribute to its therapeutic effects. These include:
-
Antibacterial Activity: Some 2-phenylquinoline-4-carboxylic acid derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[5]
-
Antioxidant Activity: Certain derivatives have demonstrated radical scavenging properties.[2]
Further research is necessary to fully elucidate the complete mechanistic profile of this compound and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. mdpi.com [mdpi.com]
2-Phenylquinoline-7-carboxylic acid molecular weight and formula
An In-depth Technical Guide to 2-Phenylquinoline-7-carboxylic acid
This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Compound Data
This compound is a heterocyclic compound belonging to the quinoline family. The presence of both the quinoline core and the carboxylic acid functional group makes it a valuable building block in medicinal chemistry.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₁NO₂ |
| Molecular Weight | 249.27 g/mol [1] |
| CAS Number | 841297-69-6[1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are presented below. The synthesis is proposed as a two-step process involving the formation of an aldehyde intermediate followed by its oxidation.
Synthesis of this compound
Step 1: Synthesis of 2-Phenylquinoline-7-carbaldehyde via Vilsmeier-Haack Reaction
This protocol outlines the formylation of 2-phenylquinoline to produce the aldehyde intermediate.
-
Materials:
-
2-Phenylquinoline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.1 eq.) dropwise to the cooled DMF, maintaining the temperature below 5 °C.
-
Reaction with 2-Phenylquinoline: After the addition of POCl₃ is complete, stir the mixture at 0 °C for an additional 30 minutes. Dissolve 2-phenylquinoline (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture.
-
Reaction Progression: Slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to hydrolyze the intermediate.
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and wash with saturated brine solution (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2-Phenylquinoline-7-carbaldehyde.
-
Step 2: Oxidation of 2-Phenylquinoline-7-carbaldehyde to this compound
The aldehyde intermediate can be oxidized to the corresponding carboxylic acid.
-
Materials:
-
2-Phenylquinoline-7-carbaldehyde
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Acetone
-
Dilute sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
-
Procedure (Illustrative):
-
Dissolve 2-Phenylquinoline-7-carbaldehyde in acetone in a round-bottom flask.
-
Slowly add a solution of potassium permanganate in water to the flask while stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.
-
Continue stirring until the purple color of the permanganate disappears, indicating the completion of the reaction.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
To the filtrate, add a solution of sodium bisulfite to remove any excess potassium permanganate.
-
Acidify the solution with dilute sulfuric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.
-
HPLC Analysis of this compound
This stability-indicating HPLC method can be used to assess the purity of this compound and to monitor its formation from the aldehyde.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Visualized Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed two-step synthesis of this compound.
References
A Technical Guide to the Physicochemical Properties of 2-Phenylquinoline-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Phenylquinoline-7-carboxylic acid. The information herein is intended to support research, discovery, and development activities by providing key data and standardized experimental protocols.
Core Physicochemical Data
Quantitative data for this compound is summarized in the table below. It is important to note that while some properties like molecular formula and weight are calculated, specific experimental data such as melting point, boiling point, and solubility are not widely published for this specific isomer. For context, properties of the related, more extensively studied isomer, 2-Phenylquinoline-4-carboxylic acid, are included where available.
| Physicochemical Property | This compound | 2-Phenylquinoline-4-carboxylic acid (for comparison) |
| Molecular Formula | C₁₆H₁₁NO₂ | C₁₆H₁₁NO₂ |
| Molecular Weight | 249.27 g/mol [1] | 249.27 g/mol |
| Melting Point | Not specified | 211.0-217.0 °C[2], 214-215 °C[3] |
| Boiling Point | Not specified | Not specified |
| Appearance | Not specified | Pale cream powder[2] |
| Solubility | Not specified | Insoluble in water; Soluble in alcohol (1g in 120ml), chloroform (1g in 400ml), and diethyl ether (1g in 100ml)[3] |
| pKa | Not specified | Not specified |
| LogP (Calculated) | Not specified | 4.6 (for an amide derivative)[4] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below. These are generalized standard protocols that can be adapted for the specific analysis of this compound.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity.[5] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range.[6]
Protocol:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot of a melting point apparatus.[6] The apparatus can be a heated metal block (like a Mel-Temp) or an oil bath (Thiele tube).
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[7] The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[7]
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid are recorded.[5] This provides the melting point range.
-
Cooling: The apparatus should be allowed to cool sufficiently before performing another measurement.[7]
Solubility Determination (Shake-Flask Method)
Solubility is the maximum amount of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[8] The shake-flask method is the gold standard for determining equilibrium solubility.[9]
Protocol:
-
Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).[10] This ensures that a saturated solution is formed.[9]
-
Equilibration: The vial is sealed and placed in a temperature-controlled shaker or water bath (e.g., at 25°C and 37°C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[10][11]
-
Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the excess solid from the saturated solution.
-
Sampling and Analysis: A sample of the clear supernatant is carefully removed and filtered to eliminate any remaining solid particles.[10] The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[11]
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).[10]
pKa Determination (Potentiometric Titration)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a highly precise technique for its determination.[12]
Protocol:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol for poorly soluble compounds) to create a solution of known concentration (e.g., 1 mM).[13]
-
Apparatus Calibration: A pH meter and electrode are calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).[13]
-
Titration: The sample solution is placed in a vessel with a magnetic stirrer, and the pH electrode is immersed. The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[13]
-
Data Recording: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[13]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the inflection point of this curve.[14] A common method is the "half-volume" method, where the pH at the point where half of the acid has been neutralized is equal to the pKa.[15]
LogP Determination (Shake-Flask Method)
The partition coefficient (P), or its logarithm (LogP), measures a compound's lipophilicity by quantifying its differential solubility between an immiscible organic solvent (typically n-octanol) and an aqueous phase (water or buffer).[16][17]
Protocol:
-
Phase Saturation: n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously, then allowed to separate for 24 hours to ensure mutual saturation.[18]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (or added to the biphasic system). The mixture is then agitated for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[14][19]
-
Phase Separation: The mixture is centrifuged to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique like HPLC-UV.[18][20]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[17]
Visualizations
Synthesis Workflow
The synthesis of 2-phenylquinoline carboxylic acids can be achieved through various methods, with the Doebner reaction being a common and effective route.[21][22] This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. The following diagram illustrates a generalized workflow for this synthesis.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. 2-Phenylquinoline-4-carboxylic acid, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-Phenyl-4-quinolinecarboxylic acid 99 132-60-5 [sigmaaldrich.com]
- 4. 2-Phenyl-quinoline-4-carboxylic acid (2-oxo-1-phenyl-propyl)-amide | C25H20N2O2 | CID 11794168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pennwest.edu [pennwest.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. benchchem.com [benchchem.com]
- 11. solubility experimental methods.pptx [slideshare.net]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. acdlabs.com [acdlabs.com]
- 18. agilent.com [agilent.com]
- 19. enamine.net [enamine.net]
- 20. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
Spectroscopic Profile of 2-Phenylquinoline-7-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-phenylquinoline-7-carboxylic acid. Due to the limited availability of public domain experimental data for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally similar compounds, including 2-phenylquinoline-4-carboxylic acid and other quinoline derivatives, as well as fundamental principles of spectroscopic analysis. This guide also includes detailed experimental protocols for acquiring such data and a visual workflow for the spectroscopic analysis of synthesized compounds.
Introduction
This compound is a heterocyclic compound with a molecular formula of C₁₆H₁₁NO₂ and a molecular weight of 249.26 g/mol .[1] Its structure, featuring a phenyl group at the 2-position and a carboxylic acid at the 7-position of the quinoline core, makes it a molecule of interest in medicinal chemistry and materials science. A thorough spectroscopic characterization is essential for its unambiguous identification, purity assessment, and structural elucidation. This guide aims to provide a foundational understanding of its expected spectroscopic signature.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These are estimations and may vary based on experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | 12.0 - 13.0 | Broad Singlet | - |
| H-8 | ~8.4 | Singlet | - |
| H-5 | ~8.2 | Doublet | ~8.5 |
| H-6 | ~8.0 | Doublet of Doublets | ~8.5, ~1.5 |
| H-3 | ~7.9 | Doublet | ~8.6 |
| H-4 | ~7.8 | Doublet | ~8.6 |
| H-2', H-6' | 7.6 - 7.8 | Multiplet | - |
| H-3', H-4', H-5' | 7.4 - 7.6 | Multiplet | - |
Predicted in DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~167 |
| C-2 | ~156 |
| C-8a | ~148 |
| C-4a | ~147 |
| C-1' | ~139 |
| C-4 | ~137 |
| C-7 | ~131 |
| C-5 | ~129 |
| C-2', C-6' | ~129 |
| C-4' | ~128 |
| C-3', C-5' | ~127 |
| C-8 | ~127 |
| C-6 | ~126 |
| C-3 | ~120 |
Predicted in DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=C (Aromatic) | 1600 - 1450 | Medium-Strong |
| C-O (Carboxylic Acid) | 1320 - 1210 | Strong |
| O-H Bend | 950 - 910 | Medium, Broad |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| Analysis Type | Predicted m/z Value | Interpretation |
| High-Resolution MS (HRMS) | [M+H]⁺ ≈ 250.0817 | Protonated Molecular Ion |
| Electron Ionization MS (EI-MS) | M⁺˙ ≈ 249 | Molecular Ion |
| EI-MS Fragmentation | [M-COOH]⁺ ≈ 204 | Loss of Carboxyl Group |
| EI-MS Fragmentation | [M-CO₂]⁺˙ ≈ 205 | Loss of Carbon Dioxide |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of quinoline carboxylic acids.
NMR Spectroscopy
-
Sample Preparation :
-
For ¹H NMR, accurately weigh 5-10 mg of the sample.
-
For ¹³C NMR, weigh 20-50 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids.
-
Transfer the solution into a clean NMR tube.
-
-
Data Acquisition :
-
Record the spectra on a spectrometer, for instance, a Bruker DRX spectrometer at 500 MHz, using tetramethylsilane (TMS) as an internal standard.[2]
-
Acquire standard 1D (¹H, ¹³C) and, if necessary, 2D (COSY, HSQC, HMBC) spectra for full structural assignment.
-
IR Spectroscopy
-
Sample Preparation :
-
Prepare samples as KBr pellets by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk.[3]
-
-
Data Acquisition :
-
Record the IR spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[3]
-
Identify characteristic absorption bands for the functional groups present.
-
Mass Spectrometry
-
Sample Preparation :
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.
-
-
Data Acquisition :
-
For high-resolution mass spectra, a Thermo Scientific Q Exactive hybrid quadrupole-orbitrap mass spectrometer or a similar instrument can be used.[2]
-
Analyze the sample using an appropriate ionization technique, such as electrospray ionization (ESI) for HRMS or electron ionization (EI) for fragmentation patterns.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual pathway for drug development involving such compounds.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: A simplified signaling pathway for the drug development process.
References
The Multifaceted Biological Activities of 2-Phenylquinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylquinoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of 2-phenylquinoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document synthesizes key quantitative data, details critical experimental methodologies, and visually represents the underlying signaling pathways to facilitate further research and drug development in this promising area.
Anticancer Activity
2-Phenylquinoline derivatives have emerged as potent anticancer agents, exhibiting significant antiproliferative activity against a range of cancer cell lines.[1] Key mechanisms of action include the targeting of G-quadruplexes and the inhibition of tubulin polymerization, both of which are critical for cancer cell proliferation and survival.[1][2]
Quantitative Anticancer Data
The cytotoxic effects of various 2-phenylquinoline derivatives are summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-phenylquinoline-4-carboxamide derivative 7b | SK-OV-3 (Ovarian) | 0.5 | [2] |
| 2-phenylquinoline-4-carboxamide derivative 7b | HCT116 (Colon) | 0.2 | [2] |
| Benzotriazole substituted 2-phenylquinazoline ARV-2 | MCF-7 (Breast) | 3.16 | [3] |
| Benzotriazole substituted 2-phenylquinazoline ARV-2 | HeLa (Cervical) | 5.31 | [3] |
| Benzotriazole substituted 2-phenylquinazoline ARV-2 | HT29 (Colon) | 10.6 | [3] |
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Culture: Cancer cell lines (e.g., HeLa, SK-OV-3, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the 2-phenylquinoline derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.
This assay determines the ability of a compound to interfere with the assembly of microtubules.
-
Tubulin Preparation: Purified tubulin is obtained and kept on ice.
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and buffer is prepared.
-
Compound Addition: The 2-phenylquinoline derivative is added to the reaction mixture at various concentrations.
-
Polymerization Measurement: The polymerization of tubulin is initiated by raising the temperature to 37°C and monitored by measuring the change in turbidity at 340 nm over time using a spectrophotometer.
-
Data Analysis: The IC50 value for the inhibition of tubulin polymerization is determined from the concentration-dependent inhibition curves.
Signaling Pathways and Mechanisms
Certain 2-phenylquinoline derivatives can bind to and stabilize G-quadruplex structures in the promoter regions of oncogenes and at telomeres. This stabilization can inhibit transcription of oncogenes and interfere with telomerase activity, respectively, leading to cell cycle arrest and apoptosis.[4]
By binding to the colchicine-binding site on β-tubulin, these derivatives disrupt the dynamics of microtubule assembly and disassembly. This leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the synthesis of 2-phenylquinoline-4-carboxylic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] This guide details the most common and effective synthetic methodologies, complete with experimental protocols and quantitative data to facilitate reproducible research and development.
Core Synthetic Methodologies
The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is predominantly achieved through three classical named reactions: the Doebner-von Miller reaction, the Pfitzinger reaction, and the Combes quinoline synthesis. Each method offers distinct advantages and accommodates a variety of substituents on the quinoline core.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[3] In the context of 2-phenylquinoline-4-carboxylic acid synthesis, this typically involves a three-component reaction between an aniline, an aromatic aldehyde (like benzaldehyde), and pyruvic acid.[4] The reaction is generally acid-catalyzed and proceeds through the formation of a Schiff base followed by conjugate addition of the enolate of pyruvic acid, cyclization, and subsequent oxidation.[3]
Materials:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol
-
Iron(III) trifluoromethanesulfonate [Fe(OTf)₃] or Trifluoroacetic acid (TFA)
-
Aqueous Potassium Carbonate (K₂CO₃) solution
-
Ice
Procedure (Method A: Iron(III) Triflate Catalysis): [3]
-
To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).
-
Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 80°C and maintain reflux for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.
-
Filter the precipitate and wash with cold ethanol.
Procedure (Method B: Trifluoroacetic Acid Catalysis): [3][5]
-
In a round-bottom flask, a mixture of aniline (20 mmol) and 2-nitrobenzaldehyde (20 mmol) in ethanol (30 mL) is refluxed for 1 hour. (Note: This example uses a substituted benzaldehyde, but the procedure is applicable to benzaldehyde).
-
Pyruvic acid (30 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mL) are then added to the reaction.
-
The reaction mixture is refluxed for an additional 12 hours.
-
After completion (monitored by TLC), the reaction mixture is poured slowly into ice water (60 mL) with vigorous stirring.
-
The resulting solid product is filtered.
-
For purification, the filtered solid is added to an aqueous K₂CO₃ solution to dissolve the acidic product, and the solution is filtered to remove any non-acidic impurities.
-
The filtrate is then acidified with a suitable acid (e.g., HCl) to precipitate the purified product.
-
The purified product is filtered, washed with water, and dried.
| Aniline Substituent | Aldehyde | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 4-OCH₃ | Benzaldehyde | BF₃·THF | MeCN | 21 | 65 | 91 | [4] |
| 4-CH₃ | Benzaldehyde | BF₃·THF | MeCN | 21 | 65 | 88 | [4] |
| H | Benzaldehyde | BF₃·THF | MeCN | 21 | 65 | 85 | [4] |
| 4-Cl | Benzaldehyde | BF₃·THF | MeCN | 21 | 65 | 75 | [4] |
| H | 2-Nitrobenzaldehyde | Acetic Acid | Acetic Acid | 12 | Reflux | Not specified | [5] |
| H | Benzaldehyde | Fe(OTf)₃ | Ethanol | 3 | 80 | Not specified | [3] |
The Pfitzinger Reaction
The Pfitzinger reaction provides an alternative and efficient route to quinoline-4-carboxylic acids through the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6][7] For the synthesis of 2-phenylquinoline-4-carboxylic acid, isatin is reacted with acetophenone. The reaction mechanism involves the base-catalyzed opening of the isatin ring to form an isatinic acid intermediate, which then condenses with the carbonyl compound, followed by cyclization and dehydration.[7][8]
Materials:
-
Isatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Acetic Acid
Procedure: [6]
-
In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is exothermic.
-
To the stirred KOH solution, add 5.0 g of isatin. The mixture will typically turn from orange to a pale yellow as the isatin ring opens. Continue stirring at room temperature for 30-45 minutes.
-
Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) to the reaction mixture dropwise.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-13 hours.
-
Monitor the reaction for completion using TLC.
-
After cooling, pour the reaction mixture into ice-water and acidify with acetic acid or HCl to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Isatin | Acetophenone | KOH | Ethanol | 24 | Reflux | 94 | [9] |
| Isatin | Acetone | KOH | Ethanol/Water | 8 | Reflux | 80 | [9] |
| Isatin | 4-Methylacetophenone | KOH | Ethanol/Water | 24 | Reflux | 40.43 | [9] |
| Isatin | Benzophenone | KOH | Ethanol | - | Reflux | 94 | [9] |
| Isatin | Acetylacetone | KOH | Ethanol | - | Reflux | 87 | [9] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | Ethanol | 16 | Reflux | 36 | [8] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | HCl | Acetic Acid | - | 75 | 86 | [8] |
The Combes Quinoline Synthesis
The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[10][11] While this method is more commonly used for the preparation of 2,4-disubstituted quinolines, it can be adapted for the synthesis of quinoline-4-carboxylic acid derivatives by using a β-ketoester or a related dicarbonyl compound. The reaction proceeds via the formation of an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration.[11]
Materials:
-
Aniline
-
β-Diketone (e.g., acetylacetone)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
In a reaction vessel, mix the aniline and the β-diketone.
-
Slowly add the acid catalyst (e.g., concentrated H₂SO₄) with cooling.
-
Heat the reaction mixture. The temperature and reaction time will vary depending on the specific reactants.
-
After the reaction is complete, pour the mixture onto ice and neutralize with a base to precipitate the crude product.
-
The product can then be purified by recrystallization or chromatography.
Visualizing Synthetic and Biological Pathways
To further aid in the understanding of the synthesis and potential applications of 2-phenylquinoline-4-carboxylic acid derivatives, the following diagrams illustrate key experimental workflows and a relevant biological signaling pathway.
Many 2-phenylquinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[12] The following diagram illustrates the general signaling pathway of HDAC inhibition.
Conclusion
The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives can be effectively achieved through several well-established methods, primarily the Doebner-von Miller and Pfitzinger reactions. The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the quinoline ring. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the development of novel therapeutic agents based on this privileged scaffold. The exploration of these compounds as, for example, HDAC inhibitors, highlights their significant potential in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. benchchem.com [benchchem.com]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Synthesis of Quinoline-2-Carboxylic Acid Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes for quinoline-2-carboxylic acid and its precursors. Quinoline-2-carboxylic acid, also known as quinaldic acid, is a key heterocyclic compound that serves as a fundamental scaffold in medicinal chemistry and drug development. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antiproliferative properties. This document details established and modern synthetic methodologies, complete with experimental protocols and quantitative data to facilitate informed decisions in synthetic strategy and execution.
Overview of Synthetic Strategies
The synthesis of the quinoline core can be achieved through several classic named reactions and modern methodologies. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability. This guide focuses on the following key synthetic approaches:
-
Oxidation of 2-Methylquinoline: A direct and straightforward method.
-
Friedländer Synthesis: A versatile condensation reaction for quinoline formation.
-
Doebner-von Miller Reaction: A classic method utilizing anilines and α,β-unsaturated carbonyl compounds.
-
Combes Quinoline Synthesis: An acid-catalyzed condensation of anilines and β-diketones.
-
Pfitzinger Reaction: A route to quinoline-4-carboxylic acids from isatin, which are important precursors.
-
Modern One-Pot Synthesis: An efficient, contemporary approach for the synthesis of quinoline-2-carboxylates.
Comparative Data of Synthetic Routes
The following tables summarize quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies and required conditions.
Table 1: Comparison of Synthetic Routes to Quinoline-2-Carboxylic Acid & Precursors
| Synthetic Route | Key Reactants | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) | Advantages | Disadvantages |
| Oxidation of 2-Methylquinoline | 2-Methylquinoline, Selenium Dioxide | Selenium Dioxide | 5 hours | 110-120 °C | ~65% | Direct conversion, readily available starting material.[1] | Use of toxic selenium compounds, moderate yield.[1] |
| Oxidation of 2-Methylquinoline | 2-Methylquinoline, Potassium Permanganate | NaOH, KMnO4 | 4-6 hours | 50-100 °C | >70% | Cost-effective, powerful oxidizing agent.[1] | Byproduct (MnO2) removal necessary. |
| Friedländer Synthesis | 2-Aminobenzaldehyde, Pyruvic Acid | Base (e.g., NaOH) | Several hours | Reflux | Variable | Convergent, builds complexity quickly.[1] | Availability of substituted 2-aminobenzaldehydes can be limited.[1] |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Acid (e.g., HCl) | Long reaction times | High temperatures | Generally low for 2-substituted products | One-pot, uses simple starting materials.[1] | Often results in mixtures of isomers, harsh conditions.[1] |
| Pfitzinger Reaction | Isatin, Carbonyl Compound | Base (e.g., KOH) | Several hours | Reflux | Good | Good yields for quinoline-4-carboxylic acids.[1] | Primarily yields the 4-carboxylic acid isomer.[1] |
Table 2: One-Pot Synthesis of Quinoline-2-Carboxylates from β-Nitroacrylates and 2-Aminobenzaldehydes
| 2-Aminobenzaldehyde Substituent | β-Nitroacrylate Substituent | Overall Yield (%) |
| H | Ethyl | 58% |
| H | Methyl | 64% |
| 4-Cl | Ethyl | 55% |
| 4-MeO | Ethyl | 60% |
| 5-NO2 | Ethyl | 37% |
Data adapted from a one-pot synthesis protocol utilizing BEMP as a solid base in acetonitrile.
Experimental Protocols & Methodologies
This section provides detailed experimental procedures for the key synthetic methods discussed.
Oxidation of 2-Methylquinoline with Potassium Permanganate
This method is a direct and widely used approach for the preparation of quinoline-2-carboxylic acid.[2]
Experimental Protocol:
-
Preparation of Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve a specific molar equivalent of sodium or potassium hydroxide in distilled water. To this alkaline solution, add 2-methylquinoline.[2]
-
Addition of Oxidizing Agent: While vigorously stirring the mixture, slowly add a calculated amount of powdered potassium permanganate in small portions. The addition should be controlled to manage the exothermic reaction.[2]
-
Reflux: After the complete addition of potassium permanganate, heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide (MnO₂) will form.[2]
-
Filtration: While the reaction mixture is still hot, filter it to remove the manganese dioxide precipitate.[2]
-
Acidification and Precipitation: Cool the filtrate in an ice bath. Slowly and carefully acidify the filtrate with a mineral acid (e.g., 10% HCl) until the pH is acidic. Quinoline-2-carboxylic acid will precipitate as a solid.
-
Isolation and Purification: Collect the precipitated solid by filtration and wash it with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Friedländer Synthesis
The Friedländer synthesis is a classical and versatile method for constructing the quinoline ring system. For quinoline-2-carboxylic acid, this involves the condensation of a 2-aminoaryl aldehyde with a compound containing a reactive α-methylene group, such as pyruvic acid.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzaldehyde and pyruvic acid in a suitable solvent such as ethanol.
-
Base Addition: Add a base, for example, an aqueous solution of sodium hydroxide, to the mixture.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Isolation: The precipitated quinoline-2-carboxylic acid is collected by filtration, washed with water, and can be purified by recrystallization.
Doebner-von Miller Reaction
This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[3][4]
Experimental Protocol (to minimize tar formation):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.[5]
-
Reagent Addition: In a separate addition funnel, dissolve the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, 1.2 eq) in toluene.[5]
-
Reaction: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. After the addition is complete, continue to reflux for an additional 4-6 hours.[5]
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[5]
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.[5]
Pfitzinger Reaction for Quinoline-4-Carboxylic Acids
The Pfitzinger reaction is a key method for synthesizing quinoline-4-carboxylic acids, which are important precursors and structural motifs in their own right. The reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6][7]
Experimental Protocol (Conventional Synthesis):
-
Base Solution Preparation: In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[6]
-
Isatin Addition: To this mixture, add isatin (or a substituted isatin).
-
Carbonyl Compound Addition: Add the carbonyl compound (0.07-0.15 mol).[6]
-
Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[6]
-
Solvent Removal and Extraction: After cooling, remove the bulk of the solvent by rotary evaporation. Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. Extract the aqueous solution with diethyl ether to remove unreacted carbonyl compound.[6]
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid (typically to pH 4-5) to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry.[6]
One-Pot Synthesis of Quinoline-2-Carboxylates
This modern approach involves the reaction of 2-aminobenzaldehydes with β-nitroacrylates, proceeding through an aza-Michael addition, an intramolecular Henry reaction, and subsequent elimination and aromatization steps.[8]
Experimental Protocol:
-
Initial Reaction: A mixture of 2-aminobenzaldehyde (1.0 mmol) and β-nitroacrylate (1.0 mmol) is stirred under solvent-free conditions at 70 °C for approximately 24 hours to form the benzopiperidine intermediate.[9]
-
Aromatization: After cooling to room temperature, a suitable solvent (e.g., acetonitrile) and a base (e.g., BEMP on polymer, 1.25 mmol) are added. The resulting mixture is stirred at an optimized temperature (e.g., 50 °C) for about 12 hours.[9]
-
Work-up and Purification: The solid-supported catalyst is removed by filtration. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired quinoline-2-carboxylate.
Reaction Mechanisms and Workflows
Visual representations of the reaction mechanisms and experimental workflows provide a clear understanding of the synthetic processes.
Reaction Mechanisms
Caption: Mechanism of the Friedländer Synthesis.
Caption: Mechanism of the Pfitzinger Reaction.[6]
Experimental Workflow
Caption: Experimental workflow for the oxidation of 2-methylquinoline.
Biological Significance and Signaling Pathways
Quinoline-2-carboxylic acid and its derivatives are of significant interest due to their diverse biological activities. A closely related endogenous metabolite, kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), is known to be a ligand for the G protein-coupled receptor 35 (GPR35). Activation of GPR35 by kynurenic acid has been shown to modulate inflammatory responses.
Caption: GPR35 signaling pathway activated by kynurenic acid.[10]
This technical guide provides a foundational understanding of the key synthetic routes to quinoline-2-carboxylic acid and its precursors. The selection of a specific methodology will be guided by the desired substitution pattern, scalability, and available resources. The provided protocols and comparative data serve as a valuable resource for researchers in the design and execution of their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Kynurenic acid ameliorates NLRP3 inflammasome activation by blocking calcium mobilization via GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
2-Phenylquinoline-7-carboxylic Acid: A Versatile Scaffold for Advanced Organic Synthesis
An Application Guide for Researchers and Drug Development Professionals
The quinoline core is a privileged heterocyclic motif that forms the structural basis for a multitude of natural products and synthetic compounds with significant applications in medicinal chemistry and materials science.[1][2][3][4] Its rigid, planar structure and tunable electronic properties make it an ideal scaffold for designing molecules that can interact with biological targets or exhibit unique photophysical characteristics. Within this class, 2-Phenylquinoline-7-carboxylic acid stands out as a particularly valuable building block. It uniquely combines the steric and electronic influence of the 2-phenyl group with a reactive carboxylic acid handle at the 7-position, opening avenues for diverse chemical elaborations.
This document serves as a detailed guide for leveraging this compound in synthetic workflows. We will explore its synthesis, key reactions, and provide field-tested protocols for its application in creating novel amides, esters, and complex bioactive molecules.
Physicochemical Properties & Characterization
Before its use in synthesis, it is crucial to confirm the identity and purity of the starting material. The properties of this compound are summarized below, along with standard analytical methods for its characterization.
| Property | Value |
| Chemical Formula | C₁₆H₁₁NO₂ |
| Molecular Weight | 249.27 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol |
| Melting Point | >250 °C (typical for this class) |
Analytical Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the quinoline and phenyl rings, typically in the 7-9 ppm range. A broad singlet corresponding to the carboxylic acid proton will appear far downfield (>12 ppm), which disappears upon D₂O exchange.
-
¹³C NMR: The carbon spectrum will display a distinct resonance for the carbonyl carbon of the carboxylic acid group around 167-170 ppm.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The calculated mass for [M+H]⁺ is 250.0817.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong carbonyl (C=O) stretch for the carboxylic acid, typically around 1700 cm⁻¹, and a broad O-H stretch from approximately 2500-3300 cm⁻¹.[6]
Core Application: A Platform for Amide and Ester Synthesis
The carboxylic acid moiety at the C-7 position is the primary site of reactivity, making it an excellent anchor point for diversification through amide and ester bond formation. These transformations are fundamental in drug discovery for modulating physicochemical properties such as solubility, metabolic stability, and target engagement.[7]
Application 1: Synthesis of 2-Phenylquinoline-7-carboxamides
Amide bond formation is one of the most critical reactions in medicinal chemistry. By coupling this compound with a diverse array of primary and secondary amines, researchers can generate extensive libraries of compounds for structure-activity relationship (SAR) studies. This approach has been successfully used to develop potent bioactive agents, including antibacterial and anticancer compounds.[1][8][9] The 2-phenylquinoline core can act as a "cap" group that interacts with hydrophobic regions of a biological target, a strategy employed in the design of histone deacetylase (HDAC) inhibitors.[10][11]
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a reliable method for coupling this compound with an amine.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.1 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Reagent Addition: Add the desired amine (1.1 eq.), followed by HATU (1.2 eq.) and DIPEA (3.0 eq.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Application 2: Synthesis of 2-Phenylquinoline-7-carboxylate Esters
Esterification of the carboxylic acid provides another avenue for molecular diversification. Esters are often used as prodrugs to improve bioavailability or to fine-tune the electronic properties of a molecule for applications in materials science, such as in organic light-emitting diodes (OLEDs).[12] The synthesis can be achieved through classic Fischer esterification or by using modern coupling agents.
Protocol 2: General Procedure for Fischer Esterification
This protocol is suitable for simple, unhindered alcohols.
Materials:
-
This compound (1.0 eq.)
-
Alcohol (serves as solvent)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount, ~5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Suspend this compound in the desired alcohol (e.g., methanol or ethanol) in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated H₂SO₄.
-
Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate.
-
Neutralization: Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.
-
Purification: Purify the crude ester by recrystallization or flash column chromatography.
Synthetic Accessibility
While this compound may be commercially available, it can also be prepared in the lab. A common and reliable method is the oxidation of the corresponding aldehyde, 2-phenylquinoline-7-carbaldehyde.[13][14] This aldehyde precursor can be synthesized from 2-phenylquinoline via methods such as the Vilsmeier-Haack reaction.[15]
Protocol 3: Synthesis via Oxidation of 2-Phenylquinoline-7-carbaldehyde
Materials:
-
2-Phenylquinoline-7-carbaldehyde
-
Potassium permanganate (KMnO₄) or Jones Reagent (CrO₃ in H₂SO₄/acetone)
-
Acetone and water (solvent for KMnO₄)
-
Dilute hydrochloric acid (HCl)
Procedure (Conceptual - using KMnO₄):
-
Dissolution: Dissolve 2-Phenylquinoline-7-carbaldehyde in a mixture of acetone and water.
-
Oxidant Addition: Slowly add a solution of potassium permanganate in water at room temperature. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of MnO₂ will form.
-
Reaction: Stir the mixture until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Quenching: Quench the excess KMnO₄ by adding a small amount of ethanol or sodium bisulfite solution.
-
Workup: Filter the mixture to remove the MnO₂ precipitate. Acidify the clear filtrate with dilute HCl to a pH of ~2-3.
-
Isolation: The carboxylic acid will precipitate out of the acidic aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Application in Bioactive Molecule Design
The 2-phenylquinoline scaffold is a key pharmacophore in many areas of drug discovery. Derivatives have shown broad-spectrum anti-coronavirus activity, antibacterial properties, and potential as anticancer agents.[3][8][16] One of the most promising applications is in the design of HDAC inhibitors.[10][11] In the typical HDAC inhibitor pharmacophore, the 2-phenylquinoline moiety serves as a surface recognition element or "cap" group, which interacts with the rim of the enzyme's active site.[11] The carboxylic acid allows for the covalent attachment of a linker, which in turn connects to a zinc-binding group (ZBG) like hydroxamic acid or a benzamide.
By using the protocols described herein, researchers can readily synthesize derivatives where the this compound core is attached to various linkers and ZBGs, enabling the exploration of novel chemical space for potent and selective enzyme inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. 2-Hydroxyquinoline-7-carboxylic acid | 320349-89-1 | Benchchem [benchchem.com]
- 8. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Phenylquinoline-7-carboxylic Acid Derivatives as Potent HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1] Their aberrant activity is implicated in the pathogenesis of various diseases, particularly cancer, making them a compelling target for therapeutic intervention. A promising class of molecules that have emerged as potent HDAC inhibitors are derivatives of 2-phenylquinoline-7-carboxylic acid. These compounds typically feature a cap group, which interacts with the rim of the HDAC active site, a zinc-binding group (ZBG) to chelate the catalytic zinc ion, and a linker connecting these two moieties.
This document provides a comprehensive overview of the biological evaluation of this compound derivatives, presenting key quantitative data, detailed experimental protocols for their characterization, and visual representations of relevant pathways and workflows.
Data Presentation
The following tables summarize the in vitro efficacy of representative this compound derivatives against various HDAC isoforms and cancer cell lines.
Table 1: Inhibitory Activity of this compound Derivatives against HDAC Isoforms.
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |
| D28 | >100 | >100 | 24.45 | >100 |
| D29 | 32.59 | 183.5 | 0.477 | >1000 |
| SAHA (Vorinostat) | 0.019 | 0.031 | 0.011 | 0.018 |
Data extracted from a study on novel 2-phenylquinoline-4-carboxylic acid derivatives, which are structurally related to the topic compounds.
Table 2: Antiproliferative Activity of this compound Derivatives in Cancer Cell Lines.
| Compound | K562 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | MCF-7 IC50 (µM) |
| D28 | 1.02 | 3.22 | 2.89 | 5.66 |
| D29 | >10 | >10 | >10 | >10 |
| D30 | >10 | >10 | >10 | >10 |
| SAHA (Vorinostat) | 0.35 | 2.87 | 1.98 | 5.77 |
Data extracted from a study on novel 2-phenylquinoline-4-carboxylic acid derivatives.
Experimental Protocols
Detailed methodologies for the key experiments involved in the evaluation of this compound derivatives as HDAC inhibitors are provided below.
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol outlines the measurement of the inhibitory activity of compounds against specific HDAC isoforms using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)
-
This compound derivatives (test compounds)
-
Reference inhibitor (e.g., SAHA)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer.
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted test compound or reference inhibitor
-
Diluted HDAC enzyme solution
-
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the enzymatic reaction by adding the developer solution. This solution also cleaves the deacetylated substrate to release the fluorophore.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Antiproliferative MTT Assay
This protocol determines the effect of the compounds on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., K562, A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
This compound derivatives (test compounds)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with the test compounds.
Materials:
-
Cancer cell line (e.g., K562)
-
Complete cell culture medium
-
This compound derivative (test compound)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol detects and quantifies apoptosis (programmed cell death) induced by the test compounds.
Materials:
-
Cancer cell line (e.g., K562)
-
Complete cell culture medium
-
This compound derivative (test compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in the 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. The different cell populations can be distinguished:
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound HDAC inhibitors.
Experimental Workflow
Caption: Workflow for the evaluation of novel HDAC inhibitors.
Structure-Activity Relationship (SAR) Logic
Caption: Key structural components influencing HDAC inhibitory activity.
References
Application Notes and Protocols for 2-Phenylquinoline-7-carboxylic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 2-Phenylquinoline-7-carboxylic acid, a molecule with potential applications in materials science. Due to the limited availability of specific experimental data for this particular isomer, this guide consolidates information on its synthesis, predicted properties, and potential applications, drawing insights from its precursor, 2-phenylquinoline-7-carbaldehyde, and related quinoline derivatives.
Physicochemical Properties
Quantitative data for this compound is not extensively available in the public domain. However, based on its chemical structure and data from its aldehyde precursor, the following properties can be anticipated.
| Property | Predicted Value/Characteristic | Source |
| Molecular Formula | C₁₆H₁₁NO₂ | [1] |
| Molecular Weight | 249.27 g/mol | |
| Appearance | Likely a crystalline solid | [2] |
| Solubility | Expected to be soluble in common organic solvents like DMF and DMSO. | [2] |
| Thermal Stability | Quinoline derivatives generally exhibit good thermal stability. | [2] |
| Photophysical Properties | The 2-phenylquinoline core is known to be fluorescent. | [2] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a two-step process: the formylation of 2-phenylquinoline to yield 2-phenylquinoline-7-carbaldehyde, followed by the oxidation of the aldehyde to the carboxylic acid.
Experimental Protocol 1: Synthesis of 2-Phenylquinoline-7-carbaldehyde via Vilsmeier-Haack Reaction [3]
Materials:
-
2-Phenylquinoline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (3.0 eq.) dropwise to the cooled DMF, maintaining the temperature at 0 °C.
-
Reaction with 2-Phenylquinoline: After the addition of POCl₃ is complete, stir the mixture at 0 °C for an additional 30 minutes. Dissolve 2-phenylquinoline (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture.
-
Reaction Progression: Slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and wash with saturated brine solution (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2-phenylquinoline-7-carbaldehyde.
Experimental Protocol 2: Oxidation of 2-Phenylquinoline-7-carbaldehyde to this compound
Materials:
-
2-Phenylquinoline-7-carbaldehyde
-
Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone)
-
Acetone or a suitable solvent
-
Sodium bisulfite (NaHSO₃) solution (for work-up if using KMnO₄)
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-phenylquinoline-7-carbaldehyde in a suitable solvent like acetone.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., KMnO₄ in water) dropwise, maintaining the low temperature.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up:
-
If using KMnO₄, quench the reaction by adding a saturated solution of NaHSO₃ until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Acidify the mixture with dilute HCl to precipitate the carboxylic acid.
-
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Drying and Concentration: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Potential Applications in Materials Science
The unique structure of this compound, featuring a fluorescent quinoline core and a carboxylic acid functional group, suggests several potential applications in materials science.
1. Organic Light-Emitting Diodes (OLEDs)
The inherent fluorescence of the 2-phenylquinoline scaffold makes it a promising candidate for use in OLEDs. The carboxylic acid group can be utilized in several ways:
-
Precursor for Emissive Materials: The carboxylic acid can be chemically modified to synthesize novel fluorescent dyes with tailored emission colors and improved quantum efficiencies.
-
Electron-Transporting Material: The electron-deficient nature of the quinoline ring suggests that derivatives of this compound could exhibit electron-transporting properties, which are crucial for efficient OLED operation.[2]
2. Chemical Sensors
The carboxylic acid group is a versatile functional handle for the development of chemical sensors. Through esterification or amidation reactions, this compound can be readily conjugated to various receptor units designed to selectively bind with specific analytes. The fluorescence of the 2-phenylquinoline core can serve as the signaling mechanism, where analyte binding modulates the fluorescence intensity or wavelength.[2]
3. Metal-Organic Frameworks (MOFs)
The rigid structure and the presence of a carboxylic acid group make this compound an excellent candidate as an organic linker for the synthesis of MOFs.[4][5] These MOFs could exhibit interesting properties such as:
-
Luminescence: The incorporation of the fluorescent 2-phenylquinoline moiety into the MOF structure could result in luminescent materials for applications in sensing or lighting.
-
Gas Storage and Separation: The porous nature of MOFs can be tailored for the selective adsorption and storage of gases.[6]
-
Catalysis: The metallic nodes and the organic linkers can both act as catalytic sites.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Conceptual workflow for MOF synthesis and applications.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Phenylquinoline-7-carboxylic Acid: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-phenylquinoline-7-carboxylic acid, a valuable heterocyclic compound for research and development in medicinal chemistry. The primary synthetic route described is the Doebner reaction, a classic and efficient one-pot, three-component condensation. This application note includes a step-by-step experimental procedure, a summary of expected data, and a visual representation of the synthetic workflow.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The introduction of a phenyl group at the 2-position and a carboxylic acid at the 7-position of the quinoline core creates a molecule with significant potential for further functionalization and exploration of its pharmacological properties. The Doebner reaction provides a straightforward and convergent approach to construct the quinoline ring system from readily available starting materials.
Reaction Principle: The Doebner Reaction
The Doebner reaction involves the condensation of an aniline, an α,β-unsaturated carbonyl compound (often generated in situ from an aldehyde and pyruvic acid), and a catalyst to form a quinoline-4-carboxylic acid. By utilizing a substituted aniline, such as 4-aminobenzoic acid, the resulting quinoline will bear the substituent at the corresponding position. In this protocol, 4-aminobenzoic acid, benzaldehyde, and pyruvic acid react in the presence of an acid catalyst to yield this compound. The reaction proceeds through the formation of a Schiff base from the aniline and aldehyde, followed by a Michael addition of the enolate of pyruvic acid, intramolecular cyclization, and subsequent aromatization.
Experimental Protocol
This protocol is adapted from established procedures for the Doebner synthesis of related 2-phenylquinoline-4-carboxylic acids.
Materials:
-
4-Aminobenzoic acid
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl) or other suitable acid catalyst
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Crushed ice
-
Distilled water
-
Filtration apparatus (Büchner funnel, filter paper)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzoic acid (1.0 equivalent), benzaldehyde (1.0 equivalent), and absolute ethanol.
-
Addition of Pyruvic Acid: To the stirred mixture, add pyruvic acid (1.1 equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Precipitation and Neutralization: A precipitate should form. Adjust the pH of the solution to approximately 4-5 by the slow addition of a sodium hydroxide solution. This will ensure the precipitation of the carboxylic acid product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any remaining salts and impurities.
-
Drying: Dry the purified this compound in a vacuum oven.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₁₆H₁₁NO₂ |
| Molecular Weight | 249.27 g/mol |
| CAS Number | 841297-69-6 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| Expected Yield | 60-80% (based on similar reactions) |
| Solubility | Soluble in DMSO and DMF |
Spectroscopic Data (Expected):
| Technique | Expected Peaks |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.5-12.5 (br s, 1H, COOH), 8.5-7.5 (m, 9H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 168-166 (C=O), 160-120 (Ar-C), 150-145 (C=N) |
| IR (KBr) | ν (cm⁻¹): 3300-2500 (br, O-H), 1700-1680 (s, C=O), 1600-1450 (m, C=C) |
| Mass Spec (ESI-MS) | m/z: 250.08 [M+H]⁺ |
Visualizations
Applications of 2-Phenylquinoline-7-carbaldehyde in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylquinoline-7-carbaldehyde is a versatile heterocyclic aromatic compound featuring a quinoline core substituted with a phenyl group at the 2-position and a reactive carbaldehyde (formyl) group at the 7-position.[1] This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents and advanced functional materials. The 2-phenylquinoline scaffold is a recognized pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The presence of the aldehyde group provides a convenient handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.[3]
This document provides detailed application notes and experimental protocols for the synthesis and key applications of 2-phenylquinoline-7-carbaldehyde, drawing upon established methodologies for this compound and its close structural analogs.
Physicochemical Properties
While extensive experimental data for 2-phenylquinoline-7-carbaldehyde is not widely available in the public domain, its key physicochemical properties can be predicted or are known.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁NO | [1] |
| Molecular Weight | 233.27 g/mol | [1] |
| Exact Mass | 233.084064 u | [2] |
| CAS Number | 867162-43-4 | [2] |
| Appearance | Likely a crystalline solid | [4] |
| Solubility | Expected to be soluble in common organic solvents (e.g., Chloroform, DMF, DMSO) | [4] |
| Polar Surface Area | 29.96 Ų | [2] |
| LogP (calculated) | 3.71 | [2] |
Synthesis of 2-Phenylquinoline-7-carbaldehyde
The synthesis of 2-phenylquinoline-7-carbaldehyde can be achieved through several established synthetic routes. Two plausible and effective methods are the Suzuki-Miyaura cross-coupling reaction and the Vilsmeier-Haack formylation.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This method is based on the palladium-catalyzed coupling of a halogenated quinoline-7-carbaldehyde with phenylboronic acid. The following protocol is adapted from the synthesis of structurally similar compounds.[1]
Reaction Scheme:
Caption: Synthetic workflow for 2-phenylquinoline-7-carbaldehyde via Suzuki-Miyaura coupling.
Materials:
-
2-Chloro-7-quinolinecarbaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To a reaction vessel, add 2-chloro-7-quinolinecarbaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and DME (4 mL).
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Add palladium(II) acetate (0.01 mmol), triphenylphosphine (0.04 mmol), and an aqueous solution of potassium carbonate (3 mmol in 3.75 mL of H₂O).[1]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.[1]
-
Transfer the filtrate to a separatory funnel, wash with water and then with saturated aqueous sodium bicarbonate solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain 2-phenylquinoline-7-carbaldehyde.[1]
Protocol 2: Synthesis via Vilsmeier-Haack Reaction
This method involves the formylation of a pre-formed 2-phenylquinoline core using the Vilsmeier reagent (POCl₃/DMF).
Materials:
-
2-Phenylquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a flask, prepare the Vilsmeier reagent by slowly adding POCl₃ to ice-cold DMF.
-
Add a solution of 2-phenylquinoline in DCM to the Vilsmeier reagent.
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice to hydrolyze the intermediate.
-
Neutralize the mixture with a saturated solution of NaHCO₃.
-
Extract the product with DCM, wash the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Organic Synthesis
The aldehyde functionality of 2-phenylquinoline-7-carbaldehyde allows for a wide range of synthetic transformations, making it a valuable intermediate for creating diverse molecular architectures.
Synthesis of Schiff Bases
The condensation of 2-phenylquinoline-7-carbaldehyde with primary amines is a straightforward method to synthesize Schiff bases (imines), which are important for their biological activities and as ligands in coordination chemistry.[3]
Caption: General scheme for the synthesis of Schiff bases.
Protocol 3: General Procedure for Schiff Base Synthesis
Materials:
-
2-Phenylquinoline-7-carbaldehyde
-
A primary amine (e.g., substituted aniline)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 2-phenylquinoline-7-carbaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.[3]
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration and wash with cold ethanol.[3]
-
Dry the purified Schiff base in a vacuum oven.[3]
Representative Characterization Data for a Hypothetical Schiff Base Derivative:
| Derivative | R-Group | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) -CH=N- | ¹³C NMR (δ, ppm) -CH=N- |
| SB-1 | -C₆H₅ | >90 | 155-157 | ~8.9 | ~160 |
| SB-2 | -C₆H₄-OH (para) | >90 | 210-212 | ~8.8 | ~161 |
| SB-3 | -C₆H₄-NO₂ (para) | >85 | 198-200 | ~9.1 | ~158 |
Note: The data in this table is representative and based on typical values for similar Schiff bases. Actual experimental results may vary.
Reduction to Alcohol
The selective reduction of the aldehyde group to a primary alcohol, (2-phenylquinolin-7-yl)methanol, provides another key intermediate for further functionalization.
Protocol 4: Selective Reduction with Sodium Borohydride
Materials:
-
2-Phenylquinoline-7-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve 2-phenylquinoline-7-carbaldehyde in a mixture of methanol and THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NaBH₄ (2.0 equivalents) in small portions.
-
Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the dropwise addition of deionized water.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it.
-
Purify the product, (2-phenylquinolin-7-yl)methanol, by column chromatography.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a C=C double bond. This reaction is a powerful tool for carbon-carbon bond formation.[5][6][7]
Protocol 5: General Procedure for Knoevenagel Condensation
Materials:
-
2-Phenylquinoline-7-carbaldehyde
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
A weak base catalyst (e.g., piperidine, DBU)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve 2-phenylquinoline-7-carbaldehyde and the active methylene compound in a suitable solvent.
-
Add a catalytic amount of the weak base.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The product can often be purified by recrystallization or column chromatography.
Wittig Reaction
The Wittig reaction allows for the conversion of the aldehyde to an alkene by reacting it with a phosphonium ylide (Wittig reagent).[8][9] This reaction is highly versatile for the synthesis of specifically substituted alkenes.
Protocol 6: General Procedure for Wittig Reaction
Materials:
-
A phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, ether)
-
2-Phenylquinoline-7-carbaldehyde
Procedure:
-
Prepare the Wittig reagent by deprotonating the phosphonium salt with a strong base in an anhydrous solvent under an inert atmosphere.
-
Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).
-
Add a solution of 2-phenylquinoline-7-carbaldehyde in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction and perform a standard aqueous workup.
-
Purify the resulting alkene by column chromatography.
Applications in Medicinal Chemistry and Materials Science
Derivatives of 2-phenylquinoline-7-carbaldehyde are of significant interest in drug discovery and materials science.
Anticancer and Antiviral Potential
The 2-phenylquinoline scaffold is a known pharmacophore in the design of anticancer and antiviral agents.[1] Derivatives, such as Schiff bases, have shown potent cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms of action often involve the inhibition of critical cellular pathways or viral enzymes.
Caption: Generalized potential anticancer mechanisms of 2-phenylquinoline derivatives.
Fluorescent Probes and OLED Materials
The inherent fluorescence of the 2-phenylquinoline core makes its derivatives suitable for applications in materials science.[4] By condensing the aldehyde with various molecules, it is possible to synthesize fluorescent probes for chemical sensing or emissive materials for Organic Light-Emitting Diodes (OLEDs).[4]
-
Fluorescent Probes: Schiff base condensation can be used to attach a receptor unit to the fluorescent 2-phenylquinoline core. Binding of an analyte to the receptor can modulate the fluorescence, enabling "turn-on" or "turn-off" sensing.[4]
-
OLEDs: The aldehyde group can be used to synthesize novel fluorescent dyes or to act as a crosslinking agent to create robust emitting layers in OLED devices.[4]
Conclusion
2-Phenylquinoline-7-carbaldehyde is a highly valuable and versatile building block in organic synthesis. Its reactive aldehyde group, coupled with the biologically significant 2-phenylquinoline scaffold, provides access to a wide array of derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this compound and develop novel molecules with tailored properties. Further investigation into the specific biological activities and material properties of its derivatives is warranted to fully realize its potential.
References
- 1. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. organicreactions.org [organicreactions.org]
- 6. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]
- 7. purechemistry.org [purechemistry.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
Application Notes and Protocols: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via the Doebner Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylquinoline-4-carboxylic acid, also known as cinchophen, and its derivatives are significant scaffolds in medicinal chemistry and drug development. These compounds have demonstrated a wide range of biological activities, including roles as anti-inflammatory, antiviral, and anticancer agents.[1][2] The Doebner reaction, a three-component one-pot synthesis, offers a classic and efficient pathway to synthesize 2-substituted quinoline-4-carboxylic acids.[1] This is achieved by reacting an aniline, an aldehyde (in this case, benzaldehyde), and pyruvic acid.[1][3]
Modern modifications to the Doebner reaction, such as the use of Lewis or Brønsted acid catalysts, have been shown to improve reaction times and yields.[1][4] This document provides detailed experimental protocols for the synthesis of 2-phenylquinoline-4-carboxylic acid using different catalytic systems, along with a summary of reaction conditions and reported yields.
Reaction Principle
The Doebner reaction proceeds through a series of steps. It begins with the condensation of aniline and benzaldehyde to form a Schiff base (imine). Concurrently, pyruvic acid can tautomerize to its enol form. The enolate of pyruvic acid then adds to the imine. The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to create a dihydroquinoline derivative. Finally, an in-situ oxidation yields the aromatic 2-phenylquinoline-4-carboxylic acid.[1]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of 2-phenylquinoline-4-carboxylic acid using different catalytic methods described in the literature.
| Catalyst | Aniline (mmol) | Benzaldehyde (mmol) | Pyruvic Acid (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iron(III) Triflate (15 mol%) | 1.1 | 1.0 | 1.0 | Ethanol | 80 | 3 | Not specified, but described as "good yields" | [4] |
| Trifluoroacetic Acid (catalytic) | 20 | 20 | 30 | Ethanol | Reflux | 12 | Not specified, crude product obtained | [5] |
| Acetic Acid (solvent) | 20 (Aniline) | 20 (2-Nitrobenzaldehyde*) | 30 | Acetic Acid | Reflux | Not Specified | 68 | [6] |
*Note: This protocol from the source uses 2-nitrobenzaldehyde, but the procedure is applicable to benzaldehyde.[6][7]
Experimental Protocols
Method A: Iron(III) Triflate Catalyzed Doebner Reaction
This method utilizes iron(III) trifluoromethanesulfonate as an efficient Lewis acid catalyst.[4]
Materials and Reagents:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Iron(III) trifluoromethanesulfonate (Fe(OTf)₃)
-
Ethanol
Procedure:
-
To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).[1]
-
Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.[1]
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 80°C and maintain reflux for 3 hours.[1][4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.[1]
-
Filter the precipitate and recrystallize with ethanol to obtain the pure product.[4]
Method B: Trifluoroacetic Acid Catalyzed Doebner Reaction
This protocol employs trifluoroacetic acid as a catalyst.[5]
Materials and Reagents:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Trifluoroacetic acid (TFA)
-
Ethanol
-
Ice water
-
Aqueous Potassium Carbonate (K₂CO₃) solution
Procedure:
-
In a round-bottom flask, a mixture of aniline (20 mmol) and benzaldehyde (20 mmol) in ethanol (30 mL) is refluxed for 1 hour.[1]
-
Add pyruvic acid (30 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mL) to the reaction mixture.[1][5]
-
Continue to reflux the mixture for 12 hours.[5]
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture slowly into ice water (60 mL) with vigorous stirring.[1][5]
-
Filter the resulting solid product.[1]
Purification:
-
Add the filtered solid to an aqueous K₂CO₃ solution to dissolve the acidic product.
-
Filter the solution to remove any non-acidic impurities.[1]
-
Acidify the filtrate with an appropriate acid (e.g., HCl) to precipitate the purified 2-phenylquinoline-4-carboxylic acid.
-
Filter the purified product, wash with water, and dry.[1]
Visualizations
Doebner Reaction Mechanism
Caption: Proposed mechanism of the Doebner reaction.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.[1]
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves, is mandatory.[1]
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
The reaction involves heating flammable solvents; ensure proper precautions are taken to prevent fire hazards.
References
- 1. benchchem.com [benchchem.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction | Scientific.Net [scientific.net]
- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely utilized organic transformation for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction employs a "Vilsmeier reagent," typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃).[1][4] The resulting electrophilic chloroiminium salt reacts with activated aromatic rings to introduce a formyl group (-CHO), a crucial functional group in the synthesis of various intermediates for pharmaceuticals and materials science.[5][6] The reaction is regioselective, with substitution generally occurring at the most electron-rich and sterically accessible position.[1] For instance, anthracene is formylated at the 9-position, and indole undergoes formylation at the C3 position.[2][5]
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution on the electron-rich substrate and subsequent hydrolysis to yield the final aldehyde product.[7][8]
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5][9]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic compound attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.[4][8]
-
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to afford the corresponding aryl aldehyde or ketone.[5][8]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Quantitative Data Summary
The following table summarizes various experimental conditions for the Vilsmeier-Haack reaction with different substrates, providing a comparative overview.
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | - | 0 to 85 | 6 | 96 | [5] |
| 2-Methylindole | POCl₃, DMF | - | 98-100 | 3 | 71 (1-formyl), 22.5 (2-formyl) | [5] |
| 4-Methylindole | POCl₃, DMF | - | 0 to 85 | 8 | 90 | [5] |
| 5-Methylindole | POCl₃, DMF | - | 0 to 85 | - | - | [5] |
| Anthracene | N-methylformanilide, POCl₃ | o-dichlorobenzene | 90-95 | 1 | 77-84 | [10] |
| β-Naphthyl ethyl ether | N-methylformanilide, POCl₃ | - | Steam bath | 6 | - | [10] |
| General Substrate | (Chloromethylene)dimethyliminium Chloride | DMF | 0 to RT | 6.5 | 77 | [8] |
| 3,4-Diethylpyrrole | POCl₃, DMF | DMF | 40-60 | 2-4 | - | [1] |
| Phenols | DMF, SOCl₂ | Dichloroethane | Reflux | 4-5 | Fairly good | [11] |
| Anilines/Acetanilides | POCl₃, DMF | Dichloroethane | Reflux | 6 | Good | [12] |
Experimental Protocols
General Experimental Workflow
The general workflow for a Vilsmeier-Haack reaction involves the preparation of the Vilsmeier reagent, reaction with the substrate, and subsequent workup and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. ajrconline.org [ajrconline.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][3] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4][5] These application notes provide a comprehensive overview of the Pfitzinger reaction, including its mechanism, detailed experimental protocols, and a summary of reported yields to guide researchers in the synthesis of these valuable compounds.
Reaction Mechanism
The Pfitzinger reaction proceeds through a well-established multi-step mechanism:
-
Ring Opening of Isatin: The reaction is initiated by the hydrolysis of the amide bond in isatin, catalyzed by a strong base such as potassium hydroxide (KOH). This opens the five-membered ring to form the potassium salt of isatinic acid, a keto-acid intermediate.[1][2] This intermediate is typically generated in situ and not isolated.[1]
-
Condensation and Imine Formation: The aniline moiety of the isatinic acid intermediate then condenses with the carbonyl group of the α-methylene ketone or aldehyde to form an imine (Schiff base).[2]
-
Tautomerization: The imine subsequently tautomerizes to the more stable enamine intermediate.[1]
-
Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic quinoline-4-carboxylic acid product.[1][2]
Applications in Drug Development
The quinoline-4-carboxylic acid core is a key pharmacophore in a diverse range of therapeutic agents. The Pfitzinger reaction's ability to introduce a variety of substituents onto this scaffold makes it a valuable tool in drug discovery and development.
-
Anticancer Agents: Certain quinoline-4-carboxylic acid derivatives have demonstrated significant antitumor activity by intercalating with DNA or inhibiting key enzymes in cancer cell proliferation.[1][5]
-
Antibacterial Agents: The quinoline framework is a well-established scaffold in antibacterial drug discovery, with many derivatives exhibiting potent activity against a range of bacterial strains.[1]
-
Antiviral Agents: Notably, some derivatives have shown promise as anti-HIV agents and for the treatment of other viral infections.[4][5]
-
Anti-inflammatory and Antioxidant Agents: Several quinoline-4-carboxylic acid derivatives have been investigated for their anti-inflammatory and antioxidant properties.[6][7]
Data Presentation: Reaction Yields
The following tables summarize reported yields for the synthesis of various quinoline-4-carboxylic acids using the Pfitzinger reaction under different conditions.
Table 1: Synthesis of Quinoline-4-Carboxylic Acids via Conventional Heating
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Isatin | Acetone | NaOH | Water/Ethanol | 8 | ~89 | [8] |
| Isatin | Butanone | NaOH | Water | 8 | 84 | [8] |
| Isatin | Acetophenone | KOH | Ethanol | 12-13 | - | [3] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | Ethanol | 16 | 36 | [9] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | HCl | Acetic Acid | - | 86 | [9] |
| Isatin | Acetylpyrazine | KOH | - | - | ~41 | [3] |
| Isatin | Biacetyl | KOH | - | - | Failed (tar) | [3] |
Table 2: Synthesis of Quinoline-4-Carboxylic Acids via Microwave-Assisted Synthesis
| Isatin Derivative | Carbonyl Compound | Base | Reaction Time (min) | Yield (%) | Reference |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | 9 | 77-85 | [1] |
| 5-Chloro/5-Bromoisatin | Acyclic and Cyclic Ketones | KOH | - | - | [1] |
| N-Acetylisatin | - | KOH | - | - | [1] |
Experimental Protocols
Below are detailed protocols for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction, including both conventional heating and microwave-assisted methods.
Protocol 1: General Procedure for Conventional Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids
This protocol is a generalized method based on several reported procedures.[1][5]
Materials:
-
Isatin (or substituted isatin)
-
Carbonyl compound (e.g., ketone or aldehyde)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Water
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Diethyl ether (for extraction of impurities)
Procedure:
-
Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the base (e.g., 0.2 mol KOH) in a mixture of ethanol (25 mL) and water (1 mL).
-
Isatin Ring Opening: Add isatin (0.07 mol) to the basic solution and stir at room temperature for approximately 1 hour. The color of the solution will typically change from purple to brown, indicating the formation of the potassium salt of isatinic acid.[1]
-
Addition of Carbonyl Compound: To this mixture, add the carbonyl compound (0.07-0.15 mol).
-
Reaction under Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 12-24 hours.[1][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the solvent by rotary evaporation. c. Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. d. Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1] e. Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[1]
-
Isolation and Purification: a. Collect the solid product by vacuum filtration and wash it with cold water. b. Dry the product in a vacuum oven. c. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]
Protocol 2: Microwave-Assisted Synthesis of Quinoline-4-Carboxylic Acids
This protocol is adapted from a procedure for the rapid synthesis of quinoline-4-carboxylic acids.[1][10]
Materials:
-
Isatin
-
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone
-
Potassium hydroxide (33% aqueous solution)
-
Acetic acid
-
Water
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).
-
Addition of Carbonyl Compound: To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 9 minutes.[1]
-
Work-up: a. After irradiation, cool the vessel to room temperature and filter the dark solution. b. Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.
-
Isolation: Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to afford the final product.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of quinoline-4-carboxylic acids via the Pfitzinger reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. znaturforsch.com [znaturforsch.com]
Application Note: Determination of Purity for 2-Phenylquinoline-7-carbaldehyde using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Phenylquinoline-7-carbaldehyde is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As a key intermediate in the synthesis of more complex molecules, ensuring its purity is critical for the reliability and reproducibility of downstream applications.[1] High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients due to its high resolution and quantitative accuracy.[2][3]
This application note provides a detailed protocol for the determination of the purity of 2-phenylquinoline-7-carbaldehyde using a reverse-phase HPLC (RP-HPLC) method with UV detection.
Principle of the Method
Reverse-phase chromatography is a technique that separates molecules based on their hydrophobicity.[4] A nonpolar stationary phase, such as a C18 column, is utilized with a polar mobile phase. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. By employing a gradient elution, the concentration of the organic solvent in the mobile phase is gradually increased, allowing for the effective separation of the main compound from potential impurities that may possess varying polarities.[5]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler or manual injector, column oven, and a UV-Vis or Diode Array Detector (DAD).[5]
-
Column: A reverse-phase C18 column is recommended as a starting point.[6][7] A common dimension is 4.6 x 150 mm with a 5 µm particle size.[5]
-
Solvents: HPLC-grade acetonitrile (ACN) and high-purity water (e.g., Milli-Q).[5]
-
Additives: Formic acid (FA), HPLC grade.[3]
-
Sample Vials: Appropriate vials for the autosampler.
-
Syringe Filters: 0.22 µm or 0.45 µm filters for sample clarification.[6][8]
Reagent and Sample Preparation
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Mobile Phase Preparation: Degas both mobile phases prior to use to prevent the formation of bubbles in the HPLC system.[5]
-
Standard Solution Preparation:
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of 2-phenylquinoline-7-carbaldehyde reference standard and dissolve it in a suitable solvent, such as acetonitrile, in a volumetric flask.[3][6]
-
Working Standard Solutions: Prepare a series of calibration standards by performing serial dilutions of the primary stock solution.
-
-
Sample Preparation:
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of 2-phenylquinoline-7-carbaldehyde.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[9] |
| Mobile Phase B | Acetonitrile[9] |
| Flow Rate | 1.0 mL/min[2][6] |
| Column Temperature | 30 °C[2][6] |
| Detection Wavelength | 254 nm[2][3] |
| Injection Volume | 10 µL[2][6] |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Data Analysis
The purity of 2-phenylquinoline-7-carbaldehyde is calculated based on the peak area percentage from the resulting chromatogram. The formula for calculating purity is as follows:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Potential impurities may include unreacted starting materials or by-products from the synthesis.[2] For instance, the oxidation of the aldehyde group to a carboxylic acid would result in a more polar compound that would likely elute earlier under reverse-phase conditions.[6]
Data Presentation
Table 3: Illustrative Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area | % Area | Purity (%) |
| Impurity 1 | 4.8 | 15,000 | 0.5 | |
| 2-phenylquinoline-7-carbaldehyde | 9.2 | 2,970,000 | 99.0 | 99.0 |
| Impurity 2 | 11.5 | 15,000 | 0.5 |
Note: The data presented in this table is for illustrative purposes only and represents a plausible outcome.
Mandatory Visualization
Caption: Experimental workflow for HPLC purity analysis.
References
Application Notes & Protocols: The Role of Quinoline Derivatives in Modern Drug Discovery
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic and structural properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of therapeutic agents.[2] The versatility of the quinoline nucleus is demonstrated by its presence in numerous natural products, synthetic bioactive molecules, and FDA-approved drugs.[3][4][5] These compounds exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, antiviral, and neuroprotective effects.[2][6]
This guide provides an in-depth exploration of the role of quinoline derivatives in drug discovery, moving from fundamental pharmacological activities to detailed, field-proven experimental protocols. The content is structured to explain not only the methodological steps but also the scientific rationale behind experimental design, empowering researchers to effectively harness the therapeutic potential of this remarkable scaffold.
Section 1: The Broad Pharmacological Spectrum of Quinoline Derivatives
The capacity to modify substituents at various positions on the quinoline ring allows for the fine-tuning of its pharmacological profile, leading to the development of agents against a multitude of diseases.[2][7]
-
Antimalarial Activity: Historically, quinoline derivatives have been pivotal in the fight against malaria. Quinine, isolated from Cinchona bark, was the first effective treatment.[8] Synthetic derivatives like chloroquine, mefloquine, and primaquine have since become mainstays of malaria treatment, valued for their efficacy and cost-effectiveness.[3][9] Their primary mechanism involves interfering with the parasite's detoxification process in the acidic food vacuole.[8][10][11]
-
Anticancer Activity: Quinoline derivatives have emerged as potent anticancer agents that act through diverse mechanisms.[12][13] They can function as topoisomerase inhibitors (e.g., Camptothecin), induce apoptosis (programmed cell death), arrest the cell cycle, and inhibit angiogenesis (the formation of new blood vessels that feed tumors).[12][14][15] A significant number of modern quinoline-based drugs are tyrosine kinase inhibitors, which block signaling pathways crucial for cancer cell proliferation and survival.[16][17]
-
Antibacterial Activity: The quinolone class of antibiotics, which contains a 4-oxo-1,4-dihydroquinoline core, are broad-spectrum antibacterial agents.[18] Drugs like Ciprofloxacin and Levofloxacin function by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair.[19][20] Research is ongoing to develop new quinoline derivatives to combat multidrug-resistant bacterial strains.[19][21][22]
-
Antiviral Activity: The quinoline scaffold is present in several antiviral agents.[23][24] These compounds can inhibit various stages of the viral life cycle, from replication to host cell adhesion.[7][25] Derivatives have shown promise against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza A virus (IAV).[23][26]
-
Neuroprotective Activity: Oxidative stress is implicated in the pathology of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[27][28] Certain quinoline derivatives have shown potential as multifunctional agents that act as antioxidants and inhibitors of enzymes like acetylcholinesterase (AChE), which are key targets in Alzheimer's treatment.[27][29][30]
Section 2: Core Mechanisms of Action
Understanding the molecular basis of a drug's action is critical for rational drug design. Quinoline derivatives employ several key mechanisms to exert their therapeutic effects.
Mechanism 1: Inhibition of Heme Detoxification (Antimalarial)
In the malaria parasite Plasmodium falciparum, the digestion of hemoglobin releases toxic free heme.[10] The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Basic quinoline derivatives like chloroquine accumulate in the parasite's acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. The buildup of toxic free heme leads to oxidative stress and parasite death.[8][10]
Mechanism 2: Tyrosine Kinase Inhibition (Anticancer)
Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[17] Quinoline-based small molecules can act as competitive inhibitors at the ATP-binding site of these kinases. By blocking ATP from binding, they prevent the phosphorylation and activation of downstream signaling pathways that control cell growth, proliferation, and survival.[16][17] Several FDA-approved drugs, including Bosutinib and Lenvatinib, operate via this mechanism.[17][31]
Caption: Tyrosine kinase inhibition by quinoline derivatives.
Section 3: Application Notes & Protocols
This section provides validated, step-by-step protocols for the synthesis and biological evaluation of quinoline derivatives. The rationale behind key steps is explained to facilitate adaptation and troubleshooting.
Protocol 3.1: Synthesis of Quinoline Derivatives
The synthesis of the quinoline core can be achieved through various classic reactions; however, green chemistry approaches are increasingly favored for their environmental benefits and efficiency.[1][32]
Application Note: Green Synthesis via Nanocatalyst
-
Rationale: Traditional methods often require harsh conditions and toxic catalysts.[1][32] The use of nanocatalysts in a one-pot reaction provides a highly efficient, environmentally benign alternative with high atom economy and catalyst reusability.[33][34] Ethanol is selected as a green solvent. This protocol describes a Friedländer annulation, which involves the reaction of a 2-aminoaryl ketone with a compound containing an α-methylene ketone.[33]
Protocol: Nanocatalyst-Mediated Synthesis of a Polysubstituted Quinoline
-
Materials & Reagents:
-
2-aminoaryl ketone (1.0 mmol)
-
α-methylene ketone (e.g., ethyl acetoacetate) (1.0 mmol)
-
Reusable nanocatalyst (e.g., Fe₃O₄-supported catalyst) (specify loading, e.g., 10 mg)[33]
-
Ethanol (5 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plate (silica gel), mobile phase (e.g., 7:3 Hexane:Ethyl Acetate), UV lamp
-
-
Procedure:
-
Combine the 2-aminoaryl ketone (1.0 mmol), α-methylene ketone (1.0 mmol), and nanocatalyst in a round-bottom flask.
-
Add ethanol (5 mL) to the flask.
-
Attach a condenser and place the flask on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux (approx. 80°C) with continuous stirring.
-
Self-Validation: Monitor the reaction progress every 30 minutes using TLC. Spot the reaction mixture against the starting materials. The reaction is complete upon the disappearance of the limiting starting material and the appearance of a new, distinct product spot.
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
Separate the magnetic nanocatalyst using an external magnet. The catalyst can be washed with ethanol, dried, and stored for reuse.[33]
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.
-
Characterization: Confirm the structure of the purified compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Caption: Workflow for nanocatalyst-mediated quinoline synthesis.
Protocol 3.2: In Vitro Biological Screening
Application Note: Anticancer Cytotoxicity (MTT Assay)
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a robust, widely used primary screen for determining the cytotoxic potential of novel compounds.[16] Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product, whereas dead cells do not. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol: MTT Assay for Cytotoxicity Screening
-
Materials & Reagents:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)[16]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test quinoline derivative (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
96-well microplate, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
-
-
Procedure:
-
Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinoline derivative in complete medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells.
-
Controls (Self-Validation):
-
Negative Control: Wells with cells treated only with medium containing the same percentage of DMSO used for the highest compound concentration (vehicle control).
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells with medium only (no cells).
-
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Negative Control) * 100.
-
Plot % Viability vs. Log(Concentration) and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
-
Table 1: Example of In Vitro Cytotoxicity Data for Quinoline-Chalcone Hybrids [16]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Hybrid 63 | RAW 264.7 | 5.0 |
| Hybrid 64 | RAW 264.7 | 2.5 |
| Hybrid 33 | EGFR Inhibition | 0.037 |
| Gefitinib (Control) | EGFR Inhibition | 0.029 |
Protocol 3.3: Structure-Activity Relationship (SAR) Studies
-
Application Note: SAR studies are the cornerstone of lead optimization.[35][36] By systematically modifying the structure of a hit compound and evaluating the biological activity of the resulting analogs, researchers can identify which chemical moieties are essential for activity (the pharmacophore) and which can be altered to improve properties like potency, selectivity, and metabolic stability.[8][37] For 4-aminoquinolines, key SAR points have been established for antimalarial activity.[37]
Table 2: Key Structure-Activity Relationships for 4-Aminoquinoline Antimalarials [11][37]
| Position on Quinoline Ring | Modification | Impact on Antimalarial Activity | Rationale |
| Position 7 | Chlorine (-Cl) atom | Essential. Removal or moving it drastically reduces activity. | The electron-withdrawing nature of chlorine is believed to be crucial for the pKa of the quinoline nitrogen, affecting drug accumulation in the parasite's food vacuole. |
| 4-Amino Side Chain | Length of the alkyl chain | Optimal length is critical. A diethylamino terminal group with a 4-carbon chain (as in Chloroquine) is highly effective. | The side chain's basicity and length influence the drug's ability to concentrate in the acidic food vacuole and interact with its target (heme). |
| Position 8 | Substitution | Generally decreases activity for blood-stage parasites. | Can introduce toxicity or alter the mechanism of action. However, 8-aminoquinolines like Primaquine are active against liver-stage parasites. |
| Quinoline Core | Aromatic Ring | Essential. The planar aromatic system is required for intercalating with heme and inhibiting hemozoin formation. | Provides the structural backbone for target interaction. |
Section 4: Quinoline Derivatives in Clinical Use
The successful translation of quinoline-based scaffolds from the laboratory to the clinic underscores their therapeutic importance. Dozens of drugs containing this core have received FDA approval for a wide range of diseases, particularly in oncology.[31][38]
Table 3: Selected FDA-Approved Drugs Containing a Quinoline Scaffold [17][31][38][39]
| Drug Name | Year of Approval | Therapeutic Indication | Mechanism of Action |
| Bosutinib | 2012 | Chronic Myelogenous Leukemia (CML) | ABL and SRC tyrosine kinase inhibitor |
| Cabozantinib | 2012 | Medullary Thyroid Cancer, Renal Cell Carcinoma | Inhibitor of multiple tyrosine kinases, including MET and VEGFR |
| Bedaquiline | 2012 | Multi-drug-resistant Tuberculosis | Inhibitor of bacterial ATP synthase |
| Lenvatinib | 2015 | Differentiated Thyroid Cancer, Renal Cell Carcinoma | Inhibitor of multiple tyrosine kinases, including VEGFR and RET |
| Neratinib | 2017 | HER2-positive Breast Cancer | Irreversible inhibitor of HER2 and EGFR kinases |
| Tafenoquine | 2018 | Malaria (radical cure and prophylaxis) | Multiple proposed mechanisms, including inhibition of hemozoin formation |
| Capmatinib | 2020 | Non-small cell lung cancer (NSCLC) with MET mutations | Selective MET tyrosine kinase inhibitor |
Conclusion and Future Perspectives
The quinoline scaffold continues to be an exceptionally fruitful starting point for drug discovery. Its structural simplicity, synthetic accessibility, and ability to interact with a diverse range of biological targets ensure its relevance in the ongoing search for novel therapeutics.[2][4] Future efforts will likely focus on the development of quinoline-hybrid molecules that can address multiple targets simultaneously, offering a promising strategy to overcome drug resistance.[8][16] Furthermore, the application of green chemistry principles in their synthesis will be crucial for developing sustainable and efficient manufacturing processes.[32][33] The remarkable journey of quinoline derivatives, from natural remedies to targeted cancer therapies, is a testament to the power of medicinal chemistry to transform simple heterocyclic structures into life-saving medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 11. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. ijrpr.com [ijrpr.com]
- 15. benchchem.com [benchchem.com]
- 16. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 17. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SAR of Quinolines.pptx [slideshare.net]
- 19. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. US7709498B2 - Quinoline derivatives as antibacterial agents - Google Patents [patents.google.com]
- 23. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases [zenodo.org]
- 29. walshmedicalmedia.com [walshmedicalmedia.com]
- 30. researchgate.net [researchgate.net]
- 31. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 32. benchchem.com [benchchem.com]
- 33. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 34. tandfonline.com [tandfonline.com]
- 35. Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 37. m.youtube.com [m.youtube.com]
- 38. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 39. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Phenylquinoline Derivatives as Antiproliferative Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-phenylquinoline derivatives as potent antiproliferative agents. This document includes a summary of their activity against various cancer cell lines, detailed protocols for key experimental assays, and a visual representation of the signaling pathways involved in their mechanism of action.
Introduction
2-Phenylquinoline derivatives have emerged as a promising class of heterocyclic compounds with significant antiproliferative properties.[1] Their rigid, planar structure allows for interaction with various biological targets, leading to the inhibition of cancer cell growth and induction of apoptosis. This document outlines the application of these derivatives and provides standardized protocols for their evaluation.
Data Presentation: Antiproliferative Activity
The antiproliferative activity of 2-phenylquinoline and related derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The data presented below is a summary from various studies and demonstrates the broad-spectrum activity of these compounds.
Table 1: IC50 Values of Representative 2-Phenylquinoline Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline 13 | HeLa (Cervical) | 8.3 | [2] |
| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [2] |
| Quinoline 12 | PC3 (Prostate) | 31.37 | [2] |
| Quinoline 11 | PC3 (Prostate) | 34.34 | [2] |
| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline 13a | HeLa (Cervical) | 0.50 | [3] |
| QNX-10 | HCT-116 (Colorectal) | <10 | [4] |
| QNX-10 | Caco-2 (Colorectal) | <10 | [4] |
| QNX-10 | MCF-7 (Breast) | <10 | [4] |
| Compound 7j (2-oxo-3-phenylquinoxaline derivative) | HCT-116 (Colorectal) | 26.75 ± 3.50 µg/mL | [5][6] |
| Compound 2a (2-oxo-3-phenylquinoxaline derivative) | HCT-116 (Colorectal) | 28.85 ± 3.26 µg/mL | [5][6] |
| ARV-2 (Benzotriazole substituted 2-phenylquinazoline) | MCF-7 (Breast) | 3.16 | [7] |
| ARV-2 (Benzotriazole substituted 2-phenylquinazoline) | HeLa (Cervical) | 5.31 | [7] |
| ARV-2 (Benzotriazole substituted 2-phenylquinazoline) | HT-29 (Colon) | 10.6 | [7] |
Key Mechanisms of Action
2-Phenylquinoline derivatives exert their antiproliferative effects through multiple mechanisms, including:
-
Induction of Apoptosis: Activation of the intrinsic apoptotic pathway through modulation of Bcl-2 family proteins and caspase activation.[8][9]
-
Inhibition of Pro-Survival Signaling Pathways: Targeting key pathways like PI3K/Akt/mTOR and EGFR/HER-2 that are often dysregulated in cancer.[4][9]
-
Targeting G-Quadruplexes: Stabilization of G-quadruplex structures in telomeres and oncogene promoters, leading to inhibition of telomerase activity and gene expression.[3]
-
Enzyme Inhibition: Inhibition of crucial enzymes for cancer cell survival and proliferation, such as Fatty Acid Synthase (FASN) and Histone Deacetylases (HDACs).[4]
Experimental Protocols
This section provides detailed protocols for the fundamental assays used to characterize the antiproliferative activity of 2-phenylquinoline derivatives.
Antiproliferative Activity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
2-Phenylquinoline derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-phenylquinoline derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
6-well plates
-
Cancer cell lines
-
2-Phenylquinoline derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 2-phenylquinoline derivative at the desired concentrations for the desired time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Materials:
-
6-well plates
-
Cancer cell lines
-
2-Phenylquinoline derivative
-
PBS
-
70% Ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 2-phenylquinoline derivative at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect cells by trypsinization, centrifuge, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of DNA content.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by 2-phenylquinoline derivatives.
Caption: Mechanisms of 2-phenylquinoline derivatives.
Caption: Intrinsic apoptosis pathway induction.
Caption: PI3K/Akt/mTOR pathway inhibition.
Experimental Workflows
The following diagrams outline the workflows for the key experimental protocols.
Caption: MTT assay workflow.
Caption: Apoptosis assay workflow.
Caption: Cell cycle analysis workflow.
References
- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Down-regulation of Survivin and Bcl-2 concomitant with the activation of caspase-3 as a mechanism of apoptotic death in KG1a and K562 cells upon exposure to a derivative from ciprofloxacin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sid.ir [sid.ir]
- 9. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vilsmeier-Haack Formylation of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack (V-H) reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction has found significant application in the synthesis of a wide array of heterocyclic aldehydes, which are crucial intermediates in the development of pharmaceuticals. Quinoline and its derivatives are a prominent class of N-heterocyclic compounds that are scaffolds for a multitude of therapeutic agents with activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The introduction of a formyl group onto the quinoline nucleus via the V-H reaction provides a versatile handle for further molecular modifications, enabling the synthesis of diverse libraries of compounds for drug discovery.[5]
These application notes provide a comprehensive overview of the Vilsmeier-Haack formylation of quinoline derivatives, including detailed experimental protocols, quantitative data on reaction parameters, and insights into the applications of the resulting quinoline-carboxaldehydes in drug development.
Reaction Principle
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6] The resulting electrophilic chloroiminium salt, also known as the Vilsmeier reagent, attacks the electron-rich positions of the quinoline ring. Subsequent hydrolysis of the intermediate iminium salt yields the formylated quinoline derivative.[6][7] The regioselectivity of the formylation is highly dependent on the reaction conditions and the nature of the substituents on the quinoline ring.
Experimental Protocols
Herein, we provide detailed methodologies for the Vilsmeier-Haack formylation of quinoline derivatives. The first protocol is a general procedure applicable to many quinoline substrates, followed by a specific example for the synthesis of 2-chloro-3-formylquinoline from acetanilide, a common starting material for this class of compounds.
General Protocol for Vilsmeier-Haack Formylation of Quinolines
1. Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place dry N,N-dimethylformamide (DMF) (3-5 equivalents).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃) (1.5-3 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not rise above 10 °C.[6]
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[6]
2. Reaction with Quinoline Substrate:
-
Dissolve the quinoline derivative (1 equivalent) in a minimal amount of dry DMF or another suitable solvent.
-
Add the solution of the quinoline derivative dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature ranging from 60-90 °C.[6][8] The optimal temperature and reaction time should be determined by monitoring the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and a saturated aqueous solution of a mild base like sodium acetate or sodium carbonate.[6]
-
Stir the mixture until the ice has completely melted and the product precipitates.
-
Filter the crude product and wash it thoroughly with water.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).[6]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure formylated quinoline.[6]
Specific Protocol: Synthesis of 2-Chloro-3-formylquinoline from Acetanilide
This protocol describes a cyclization-formylation reaction starting from an acetanilide to yield a 2-chloro-3-formylquinoline derivative.[5]
1. Reaction Setup:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add the substituted acetanilide (1 equivalent) to dry N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the mixture to 0-5 °C using an ice bath.
2. Addition of POCl₃:
-
Add phosphorus oxychloride (POCl₃) (12 equivalents) dropwise to the stirred mixture over a period of 30 minutes, maintaining the temperature between 0-5 °C.
3. Reaction Execution:
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C.[8]
-
Maintain the reaction at this temperature for a period ranging from 4 to 16 hours, monitoring the progress by TLC.
4. Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with constant stirring.[5]
-
Neutralize the mixture with a suitable base (e.g., sodium carbonate solution) until a precipitate forms.
-
Filter the solid product, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-chloro-3-formylquinoline derivative.[5]
Quantitative Data Presentation
The following tables summarize the reaction conditions and yields for the Vilsmeier-Haack formylation of various quinoline derivatives as reported in the literature.
Table 1: Vilsmeier-Haack Formylation of Substituted Acetanilides to 2-Chloro-3-formylquinolines
| Entry | Substrate (R group on Acetanilide) | Reaction Time (h at 80-90°C) | Yield (%) |
| 1 | H | 16 | 82 |
| 2 | 8-Methyl | 4 | 85 |
| 3 | 6-Methyl | 10 | 80 |
| 4 | 6-Methoxy | 6 | 88 |
| 5 | 8-Chloro | 14 | 75 |
| 6 | 6-Chloro | 12 | 78 |
| 7 | 6-Bromo | 12 | 75 |
Table 2: Vilsmeier-Haack Formylation of Other Quinoline Derivatives
| Entry | Substrate | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 4-Hydroxy-2-methylquinoline | DMF, POCl₃ | 60-90 | Not Specified | 4-Chloro-3-formyl-2-(vinyl-1-ol)quinoline | Not Specified | [6] |
| 2 | 3-Acetyl-2,4-dihydroxyquinoline | DMF, POCl₃ | ~60 | 17 | 3-(3-chloroprop-2-ene-1-al)-2,4-dichloroquinoline | Not Specified | |
| 3 | 2-Methylquinoline | DMF, POCl₃ | 60-90 | Not Specified | Formylated 2-methylquinoline | Optimization Required | [6] |
| 4 | o-Methylacetanilide | DMF, POCl₃ | 80-90 | 6-8 | 2-Chloro-8-methyl-3-formylquinoline | 60-80 | [8][9] |
Visualizations
Reaction Mechanism and Experimental Workflow
Caption: General mechanism of the Vilsmeier-Haack reaction on a quinoline derivative.
Caption: A typical experimental workflow for the Vilsmeier-Haack formylation.
Applications in Drug Development
Quinoline-3-carbaldehydes, readily synthesized via the Vilsmeier-Haack reaction, are pivotal intermediates in the development of novel therapeutic agents. Their formyl group allows for a wide range of chemical transformations, leading to the creation of diverse molecular scaffolds with significant biological activities.
A particularly promising area of application is in the development of anticancer agents. Numerous quinoline derivatives have been shown to exhibit potent antiproliferative activity by targeting various signaling pathways that are often dysregulated in cancer. Some of the key signaling pathways targeted by quinoline-based compounds include:
-
Receptor Tyrosine Kinases (RTKs): Many quinoline derivatives have been designed as inhibitors of RTKs such as c-Met, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[10] These receptors play crucial roles in cell proliferation, survival, angiogenesis, and metastasis.
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Quinoline-based compounds have been developed to inhibit key components of this pathway, thereby inducing apoptosis in cancer cells.[11]
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the potential points of intervention for quinoline-based inhibitors.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and targets for quinoline inhibitors.
Conclusion
The Vilsmeier-Haack formylation of quinoline derivatives is a cornerstone reaction in medicinal chemistry, providing efficient access to versatile building blocks for drug discovery. The protocols and data presented in these application notes offer a valuable resource for researchers engaged in the synthesis and development of novel quinoline-based therapeutic agents. Careful optimization of reaction conditions is crucial for achieving high yields and desired regioselectivity. The resulting formylated quinolines serve as a launchpad for the synthesis of compounds targeting critical signaling pathways implicated in various diseases, most notably cancer.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemijournal.com [chemijournal.com]
- 9. chemijournal.com [chemijournal.com]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 2-Phenylquinoline-7-carboxylic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Phenylquinoline-7-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The most common and effective methods for purifying this compound are recrystallization and flash column chromatography. The choice of method depends on the nature and quantity of the impurities present.
Q2: What is a good starting point for selecting a recrystallization solvent?
For carboxylic acids like this compound, polar solvents are often a good choice. Ethanol, methanol, or a mixture of ethanol and water can be effective for recrystallization.[1] Based on the solubility of the closely related 2-Phenyl-4-quinolinecarboxylic acid, which is soluble in alcohol, these are excellent starting points.
Q3: What are the typical impurities I might encounter?
A common impurity is the starting material, 2-Phenylquinoline-7-carbaldehyde, especially if the carboxylic acid is synthesized via oxidation of the aldehyde.[2] Other potential impurities can include unreacted starting materials from the quinoline synthesis, such as 2-aminobenzaldehyde and acetophenone, as well as byproducts from the reaction.[3]
Q4: How can I monitor the purity of my sample during the purification process?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2][3] A characteristic of this compound is that it is significantly more polar than its aldehyde precursor, resulting in a lower Rf value on a TLC plate and a shorter retention time in reverse-phase HPLC.[2]
Troubleshooting Guides
This guide addresses specific issues you may encounter during the purification of this compound.
Issue 1: The compound fails to crystallize during recrystallization.
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Possible Cause 1: The chosen solvent is too good a solvent. If the compound is too soluble in the solvent even at room temperature, it will not crystallize.
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Solution: Try a solvent system where the compound is soluble at high temperatures but poorly soluble at room temperature. You can also try a mixed-solvent system. For example, dissolve the compound in a good solvent (like ethanol) and then add a poor solvent (like water or hexane) dropwise until the solution becomes slightly cloudy. Then, heat the solution until it becomes clear and allow it to cool slowly.[1]
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-
Possible Cause 2: The presence of impurities. Impurities can inhibit crystal formation.
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Solution: Try to remove the impurities by another method, such as column chromatography, before attempting recrystallization.
-
-
Possible Cause 3: The concentration of the compound is too low.
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Solution: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
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Issue 2: The compound appears as an oil, not a solid, during recrystallization.
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Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is "oiling out".
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Solution: Use a lower-boiling point solvent. Alternatively, try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal of the pure compound.
-
Issue 3: Poor separation of the product from impurities during column chromatography.
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Possible Cause 1: Incorrect solvent system (eluent). The eluent may be too polar or not polar enough.
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Solution: Optimize the solvent system using TLC first. A good solvent system will give your product an Rf value of around 0.3-0.4 and show good separation from all impurities.[2] For a carboxylic acid, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective.
-
-
Possible Cause 2: Column overloading. Too much sample has been loaded onto the column.
-
Solution: Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
-
Possible Cause 3: The sample was not loaded onto the column correctly. A diffuse band at the top of the column can lead to poor separation.
-
Solution: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band. Alternatively, for compounds with low solubility in the eluent, use a "dry loading" technique where the compound is adsorbed onto a small amount of silica gel before being added to the top of the column.[2]
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Data Presentation
Table 1: Solubility of a Related Compound (2-Phenyl-4-quinolinecarboxylic acid) in Common Solvents
This data can be used as a guide for selecting solvents for the purification of this compound.
| Solvent | Solubility | Reference |
| Water | Insoluble | |
| Alcohol | Soluble (1g in 120ml) | |
| Diethyl Ether | Soluble (1g in 100ml) | |
| Chloroform | Soluble (1g in 400ml) |
Table 2: Example HPLC Conditions for Purity Analysis
These conditions are for the related 2-Phenylquinoline-7-carbaldehyde and can be adapted for the analysis of this compound.[2]
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid |
| Gradient | Start at a composition that retains the compound, then run a linear gradient to a higher percentage of B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or 280 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent mixture in which the this compound is soluble when hot but sparingly soluble when cold. Ethanol or an ethanol/water mixture is a good starting point.
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Flash Column Chromatography
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Solvent System Selection: Determine an appropriate eluent system by running TLC plates. A mixture of hexane and ethyl acetate is a common starting point. The ideal system should provide a good separation between the product and any impurities, with the product having an Rf of approximately 0.3.[2]
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Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
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Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent. Carefully load the solution onto the top of the silica gel bed. Alternatively, use the dry loading method.[2]
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Elution: Add the eluent to the top of the column and apply pressure (e.g., with a nitrogen line or an air pump) to force the solvent through the column at a steady rate.
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Fraction Collection: Collect the eluate in a series of fractions.
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Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting common issues in purification experiments.
References
Technical Support Center: Synthesis of 2-Phenylquinoline-7-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenylquinoline-7-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing the quinoline core of this compound are the Doebner reaction, the Friedländer synthesis, and to a lesser extent, the Pfitzinger reaction. The Doebner reaction typically involves the condensation of an aniline, a benzaldehyde, and pyruvic acid.[1][2] The Friedländer synthesis utilizes a 2-aminoaryl aldehyde or ketone that reacts with a compound containing an α-methylene group.[3][4]
Q2: What are the primary categories of impurities I should expect in my synthesis?
A2: Impurities in the synthesis of this compound can be broadly categorized as:
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Unreacted Starting Materials: Residual aniline, benzaldehyde, and pyruvic acid derivatives.
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Intermediates: Incomplete cyclization or dehydration can leave reaction intermediates in the final product.
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Side Products: These can arise from self-condensation of starting materials, alternative reaction pathways, or decomposition of reagents.[2]
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Polymeric Materials: High reaction temperatures can lead to the formation of tar-like substances.
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Regioisomers: Particularly in the Friedländer synthesis, the use of unsymmetrical ketones can lead to the formation of isomeric products.[4]
Q3: How can I best monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.
Q4: My final product is a dark, tar-like substance. What could be the cause?
A4: The formation of tar or polymeric material is often a result of excessive heating or prolonged reaction times.[5] The stability of the starting materials and intermediates can be sensitive to high temperatures. Consider lowering the reaction temperature and ensuring efficient stirring to prevent localized overheating.
Q5: How can I purify the crude this compound?
A5: A common purification strategy involves dissolving the crude product in an aqueous basic solution (e.g., potassium hydroxide or sodium bicarbonate) and filtering off any non-acidic impurities. The desired carboxylic acid can then be precipitated by acidifying the filtrate.[6] Recrystallization from a suitable solvent, such as ethanol, can be employed for further purification. For more challenging separations, flash column chromatography may be necessary.[7]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time and continue to monitor by TLC until the starting materials are consumed.- Increase the reaction temperature cautiously, as excessive heat can lead to degradation.- Ensure the catalyst (if used) is active and present in the correct stoichiometric amount. |
| Decomposition of Pyruvic Acid | - Pyruvic acid can decompose at elevated temperatures, leading to the formation of byproducts.[2] Add the pyruvic acid dropwise to the reaction mixture at a controlled temperature to minimize decomposition. |
| Suboptimal Reaction Conditions | - The choice of solvent and catalyst can significantly impact the reaction outcome. Consult literature for optimal conditions for the specific substrates being used.- For the Doebner reaction, Lewis acids or Brønsted acids are often used as catalysts.[8] For the Friedländer synthesis, both acid and base catalysis are common.[3] |
| Poor Precipitation or Isolation | - Ensure the pH is adjusted correctly during the work-up to fully precipitate the carboxylic acid product.- If the product has some solubility in the aqueous layer, consider additional extractions with an organic solvent after acidification. |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Source and Identification | Suggested Solution |
| Unreacted Starting Materials (e.g., aniline, benzaldehyde) | - Identification: Characteristic signals in ¹H NMR and peaks in HPLC chromatograms corresponding to the starting materials.- Source: Incomplete reaction due to insufficient reaction time, temperature, or catalyst activity. | - Optimize reaction conditions (time, temperature, catalyst) to drive the reaction to completion.- Purify the product using the acid-base work-up described in the FAQs, as most starting materials will be removed. |
| Side-Products from Aldol Condensation | - Identification: Unexpected signals in NMR and additional peaks in HPLC/MS. For example, self-condensation of a ketone like acetophenone can occur.- Source: This is a common side reaction, especially under basic conditions used in some Friedländer syntheses.[4] | - Adjust the reaction conditions to favor the desired reaction pathway. This may involve changing the order of addition of reagents or using a milder catalyst.- Purification via column chromatography may be necessary to separate these byproducts. |
| Unexpected Pyrrolidine Derivative (in Doebner Synthesis) | - Identification: Requires detailed spectroscopic analysis (NMR, MS) to confirm the structure. This is a known, though less common, side reaction with certain substrates.[1]- Source: Occurs when cyclization happens at the amino group instead of the benzene ring.[1] | - This side reaction is substrate-dependent. If observed, it may be necessary to modify the starting materials or explore an alternative synthetic route like the Friedländer or Pfitzinger synthesis. |
| Oxidation of Aldehyde Intermediate to Carboxylic Acid (in Friedländer Synthesis) | - Identification: In a Friedländer synthesis starting with a 2-aminoaryl aldehyde, the target carboxylic acid is the desired product. However, if the reaction is not intended to produce the carboxylic acid directly, its presence would be an impurity. In reverse-phase HPLC, the carboxylic acid is more polar and will have a shorter retention time than the corresponding aldehyde.[7] The carboxylic acid proton appears as a broad singlet downfield (>10 ppm) in the ¹H NMR spectrum.[7] | - If the aldehyde is the desired product, storage and reaction should be under an inert atmosphere to prevent oxidation.[7] If the carboxylic acid is the target, this is the desired transformation. If it is an impurity from an aldehyde precursor, purification by column chromatography or recrystallization is necessary.[7] |
Data on Common Impurities
| Impurity Type | Common Examples | Typical Analytical Signature |
| Unreacted Starting Materials | 3-Aminobenzoic acid, Benzaldehyde, Pyruvic acid, Acetophenone | Peaks in HPLC and signals in ¹H NMR corresponding to authentic standards. For example, the aldehyde proton of benzaldehyde is a sharp singlet around 10 ppm.[9] |
| Side-Reaction Products | Self-condensation products of ketones, regioisomers in Friedländer synthesis, unexpected heterocyclic systems (e.g., pyrrolidines). | Complex patterns in NMR spectra and multiple peaks in HPLC chromatograms. Mass spectrometry is crucial for identifying the molecular weights of these unexpected products.[5] |
| Polymeric Materials | Tar-like, insoluble substances | Broad, unresolved signals in NMR and baseline noise in HPLC. Often insoluble in common NMR solvents. |
Experimental Protocols
Doebner Reaction for 2-Phenylquinoline-4-carboxylic Acid
This protocol for a related isomer can be adapted for the synthesis of this compound by using an appropriately substituted aniline (e.g., 3-aminobenzoic acid).
Materials:
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Aniline (or substituted aniline)
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Benzaldehyde
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Pyruvic acid
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Ethanol
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Iron(III) trifluoromethanesulfonate (catalyst)[8]
Procedure:
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In a round-bottom flask, combine pyruvic acid (1.0 mmol), aniline (1.1 mmol), benzaldehyde (1.0 mmol), and ethanol (5 mL).[8]
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Add the iron(III) trifluoromethanesulfonate catalyst (15 mol%).[8]
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Heat the mixture to reflux (approximately 80°C) for 3 hours, monitoring the reaction by TLC.[8]
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Upon completion, allow the mixture to cool to room temperature to allow the crude product to precipitate.[8]
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Isolate the crude product by filtration.
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For purification, dissolve the solid in an aqueous potassium carbonate solution, filter to remove non-acidic impurities, and then re-precipitate the product by acidifying the filtrate with an acid like HCl.[6]
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Collect the purified product by filtration, wash with water, and dry.[8]
Friedländer Synthesis of Quinolines
This is a general protocol that can be adapted for this compound synthesis.
Materials:
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2-Aminoaryl aldehyde or ketone
-
A ketone with an α-methylene group (e.g., ethyl pyruvate for direct carboxylic acid synthesis)
-
Catalyst (acidic or basic, e.g., p-toluenesulfonic acid or potassium hydroxide)[3][4]
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Solvent (e.g., ethanol or toluene)
Procedure:
-
Combine the 2-aminoaryl carbonyl compound and the ketone in a suitable solvent.
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Add the catalyst.
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Heat the reaction mixture to reflux and monitor by TLC.[10]
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After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.[10]
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The crude product can be purified by recrystallization or column chromatography.[11]
Visualizations
References
- 1. Doebner reaction - Wikipedia [en.wikipedia.org]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Degradation of 2-phenylquinoline-7-carbaldehyde in Basic Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-phenylquinoline-7-carbaldehyde in basic solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 2-phenylquinoline-7-carbaldehyde in a basic solution?
A1: In the presence of a strong base, 2-phenylquinoline-7-carbaldehyde, which lacks an alpha-hydrogen, primarily undergoes a disproportionation reaction known as the Cannizzaro reaction. This reaction results in the formation of two main degradation products: 2-phenylquinoline-7-carboxylic acid (the oxidation product) and (2-phenylquinolin-7-yl)methanol (the reduction product).[1]
Q2: Can other degradation reactions occur in a basic solution?
A2: Yes, in addition to the Cannizzaro reaction, base-catalyzed oxidation of the aldehyde group to a carboxylic acid can occur, especially if the experiment is not conducted under an inert atmosphere.[1] Exposure to atmospheric oxygen can facilitate this oxidative degradation.
Q3: What are the expected products of the Cannizzaro reaction of 2-phenylquinoline-7-carbaldehyde?
A3: The Cannizzaro reaction of two molecules of 2-phenylquinoline-7-carbaldehyde will yield one molecule of this compound and one molecule of (2-phenylquinolin-7-yl)methanol.[1]
Q4: How does the concentration of the base affect the degradation rate?
A4: The rate of the Cannizzaro reaction is typically dependent on the concentration of both the aldehyde and the base. Generally, the reaction is second order with respect to the aldehyde and first order with respect to the base.[2] At very high base concentrations, the reaction kinetics can become second order with respect to the base.[2]
Q5: What are the recommended storage conditions for 2-phenylquinoline-7-carbaldehyde to minimize degradation?
A5: To ensure stability, 2-phenylquinoline-7-carbaldehyde should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] For long-term storage, the solid form is preferable to solutions.
Troubleshooting Guides
Issue 1: Rapid and complete degradation of 2-phenylquinoline-7-carbaldehyde observed shortly after adding a strong base.
| Possible Cause | Troubleshooting Steps |
| High concentration of strong base. | Reduce the concentration of the base (e.g., NaOH or KOH) used in the reaction mixture. The Cannizzaro reaction is base-catalyzed, and a high concentration will accelerate the degradation. |
| Elevated temperature. | Perform the experiment at a lower temperature (e.g., room temperature or below). Higher temperatures increase the rate of most chemical reactions, including the Cannizzaro reaction. |
| Presence of atmospheric oxygen. | If oxidation to the carboxylic acid is a concern, conduct the experiment under an inert atmosphere (e.g., by purging the solution with nitrogen or argon) to minimize base-catalyzed oxidation.[1] |
Issue 2: Unexpected peaks observed in the HPLC chromatogram after subjecting the compound to basic conditions.
| Possible Cause | Troubleshooting Steps |
| Formation of Cannizzaro reaction products. | The two primary degradation products, this compound and (2-phenylquinolin-7-yl)methanol, will have different retention times than the parent compound. The carboxylic acid, being more polar, will likely elute earlier in a reverse-phase HPLC setup. |
| Formation of oxidation byproducts. | If the reaction was not performed under an inert atmosphere, the peak corresponding to this compound may be larger than expected due to additional oxidation. |
| Interaction with buffer components. | Ensure that the components of your basic buffer are not reacting with the analyte. It is advisable to use simple hydroxide solutions like NaOH or KOH for initial studies. |
| Degradation of the quinoline ring. | While less common, highly basic conditions, especially at elevated temperatures, could potentially lead to the cleavage of the quinoline ring, resulting in multiple unknown peaks.[1] |
Issue 3: Poor separation of the parent compound and its degradation products in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Inadequate mobile phase gradient. | Optimize the gradient profile of your HPLC method. A shallower gradient may be necessary to resolve peaks with similar retention times. |
| Incorrect mobile phase pH. | The pH of the mobile phase can significantly affect the retention of the carboxylic acid degradation product. Adjusting the pH with a suitable acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape and resolution. |
| Inappropriate column chemistry. | Ensure you are using a suitable column, such as a C18 column, for the separation of aromatic compounds. If resolution is still an issue, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl column). |
Data Presentation
The following tables provide illustrative quantitative data from a hypothetical forced degradation study on 2-phenylquinoline-7-carbaldehyde in a basic solution.
Table 1: Degradation of 2-phenylquinoline-7-carbaldehyde in 0.1 M NaOH at 60°C
| Time (hours) | 2-phenylquinoline-7-carbaldehyde (%) | This compound (%) | (2-phenylquinolin-7-yl)methanol (%) |
| 0 | 100 | 0 | 0 |
| 2 | 75.2 | 12.1 | 12.7 |
| 4 | 55.8 | 21.9 | 22.3 |
| 8 | 29.1 | 35.2 | 35.7 |
| 24 | < 1 | ~49.5 | ~49.5 |
Table 2: Effect of NaOH Concentration on Degradation after 4 hours at 60°C
| NaOH Concentration (M) | 2-phenylquinoline-7-carbaldehyde (%) |
| 0.01 | 85.3 |
| 0.1 | 55.8 |
| 0.5 | 15.7 |
| 1.0 | < 5 |
Experimental Protocols
Protocol 1: Forced Degradation Study in Basic Solution
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-phenylquinoline-7-carbaldehyde in a suitable organic solvent such as acetonitrile or methanol.
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Stress Condition Application:
-
To a series of vials, add 1 mL of the stock solution.
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To each vial, add 9 mL of the desired concentration of NaOH solution (e.g., 0.1 M).
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Cap the vials tightly and place them in a temperature-controlled water bath set to the desired temperature (e.g., 60°C).
-
-
Time-point Sampling:
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Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
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Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid to stop the degradation reaction.
-
-
Sample Preparation for HPLC:
-
Dilute the neutralized samples to an appropriate concentration for HPLC analysis using the mobile phase.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
Protocol 2: Stability-Indicating HPLC Method
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: Acetonitrile.
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Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
References
Technical Support Center: Forced Degradation Study of 2-Phenylquinoline-7-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on 2-phenylquinoline-7-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study? A forced degradation study, or stress testing, is designed to intentionally degrade a drug substance using more severe conditions than those used in accelerated stability testing.[1][2][3] The primary objectives are to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods capable of separating the drug substance from its degradants.[4][5][6] This information is crucial for formulation development, packaging decisions, and regulatory submissions.[3][4]
Q2: Are forced degradation studies a regulatory requirement? Yes, forced degradation studies are required by international regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7] Guidelines such as ICH Q1A(R2) mandate these studies to demonstrate the specificity of stability-indicating analytical methods.[7][8]
Q3: What is the generally accepted level of degradation to aim for in these studies? The industry-accepted range for degradation is typically between 5-20%.[1][7][9] Degradation below 5% may not be sufficient to identify and characterize minor degradants, while degradation above 20% can lead to the formation of secondary, less relevant degradation products and complicate the interpretation of results.[1][7]
Q4: What are the primary degradation pathways for 2-phenylquinoline-7-carbaldehyde under basic conditions? Under strongly basic conditions, 2-phenylquinoline-7-carbaldehyde is expected to undergo a Cannizzaro reaction because it lacks α-hydrogens.[10] This disproportionation reaction yields two main products: 2-phenylquinoline-7-carboxylic acid (the oxidation product) and (2-phenylquinolin-7-yl)methanol (the reduction product).[10] Additionally, base-catalyzed oxidation to the carboxylic acid can occur, especially if atmospheric oxygen is not excluded.[10]
Q5: What degradation is expected under acidic and oxidative conditions? Under acidic and oxidative stress, the primary degradation pathway is the oxidation of the aldehyde group to form the more polar this compound.[10] While the quinoline ring is generally stable, very harsh acidic conditions combined with high temperatures could lead to further, more extensive degradation of the heterocyclic ring system.[10]
Q6: How should 2-phenylquinoline-7-carbaldehyde be stored to minimize degradation? To ensure stability, 2-phenylquinoline-7-carbaldehyde should be stored in a cool, dry, and dark place, preferably under an inert atmosphere like nitrogen or argon to prevent oxidation.[10][11] For long-term storage, maintaining the compound as a solid at refrigerated temperatures (≤ 4°C) is recommended over storing it in solution.[10][11]
Troubleshooting Guides
Issue 1: My HPLC analysis of an acid-stressed sample shows a new, unexpected peak with a shorter retention time.
-
Possible Cause: In reverse-phase HPLC, polar compounds elute earlier. The oxidation of the aldehyde group on 2-phenylquinoline-7-carbaldehyde to a carboxylic acid creates a more polar molecule, this compound, which would have a shorter retention time on a C18 column.[11]
-
Troubleshooting Steps:
-
Confirm Identity: If a reference standard of this compound is available, compare its retention time with the unexpected peak.
-
Use Mass Spectrometry: Analyze the sample using LC-MS to confirm the mass of the new peak, which should correspond to the molecular weight of the carboxylic acid.[10]
-
Check Buffer Interaction: Ensure that the acidic buffer components are not reacting with the analyte by testing a different buffer system.[10]
-
Issue 2: The compound degrades very rapidly and almost completely in my basic hydrolysis experiment.
-
Possible Cause: The Cannizzaro reaction, the expected degradation pathway in strong base, can be very rapid, especially at elevated temperatures.[10] Additionally, if the experiment is not performed under an inert atmosphere, base-catalyzed oxidation can accelerate degradation.[10]
-
Troubleshooting Steps:
-
Reduce Stress Conditions: Lower the concentration of the base (e.g., from 1 M NaOH to 0.1 M NaOH), reduce the temperature, or shorten the exposure time.
-
Inert Atmosphere: Repeat the experiment under a nitrogen or argon atmosphere to minimize oxidative degradation.[10]
-
Analyze for Expected Products: Use HPLC and/or LC-MS to check for the presence of both expected products: this compound and (2-phenylquinolin-7-yl)methanol.[10]
-
Issue 3: I am not observing any significant degradation under thermal or photolytic stress.
-
Possible Cause: The compound may be intrinsically stable under the applied conditions. The stress applied may not be sufficient to induce degradation.
-
Troubleshooting Steps:
-
Increase Stress Intensity: For thermal stress, increase the temperature (e.g., from 60°C to 80°C) or extend the duration.[1] For photolytic stress, ensure the light source provides a combination of UV and visible light and increase the exposure time or intensity, as recommended by ICH Q1B guidelines.[1]
-
Test in Solution: If solid-state stress testing shows no degradation, perform the study on a solution of the compound, as degradation often occurs more readily in solution.[12]
-
Issue 4: The mass balance in my degradation study is poor (significantly less than 100%).
-
Possible Cause: This could indicate that not all degradation products are being detected by the analytical method. Some degradants may not have a chromophore and are thus invisible to UV detection, or they may be co-eluting with the parent peak or other degradants.
-
Troubleshooting Steps:
-
Validate Method Specificity: Ensure your HPLC method has adequate peak purity analysis (e.g., using a photodiode array detector) to confirm that the main peak is pure and not co-eluting with degradants.
-
Modify Detection: Use a more universal detector, such as a mass spectrometer (MS) or a charged aerosol detector (CAD), in parallel with the UV detector to look for non-chromophoric degradants.
-
Adjust Separation Method: Modify the HPLC gradient, mobile phase pH, or column chemistry to improve the resolution between the parent compound and all degradation products.[7]
-
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on 2-phenylquinoline-7-carbaldehyde to illustrate expected outcomes.
| Stress Condition | Reagent/Parameters | Duration (hours) | % Degradation (Hypothetical) | Major Degradation Products Identified |
| Acid Hydrolysis | 0.1 M HCl | 24 | 8.5% | This compound |
| Base Hydrolysis | 0.1 M NaOH | 8 | 15.2% | This compound, (2-Phenylquinolin-7-yl)methanol |
| Oxidation | 3% H₂O₂ | 24 | 11.8% | This compound |
| Thermal | 80°C (Solid State) | 72 | 2.1% | No significant degradation products detected |
| Photolytic | ICH compliant light source | 48 | 6.3% | This compound, minor unidentified products |
Experimental Protocols
Protocol 1: Forced Degradation Procedure
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-phenylquinoline-7-carbaldehyde in a suitable solvent like acetonitrile or methanol.[10]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.[10] Cap the container and heat at 60°C.[10] Withdraw aliquots at specified time points, neutralize with 0.1 M sodium hydroxide, and dilute with mobile phase for HPLC analysis.[7][10]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide under an inert atmosphere.[10] Cap and heat at 60°C.[10] Withdraw aliquots, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.[7][10]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature and protected from light. Withdraw aliquots, dilute, and analyze.
-
Thermal Degradation: Place the solid drug substance in a controlled temperature oven at 80°C.[1] Withdraw samples at intervals, prepare solutions, and analyze by HPLC.[7]
-
Photolytic Degradation: Expose the solid drug substance or a solution to a calibrated light source that meets ICH Q1B requirements for a specified duration.[1] A control sample should be wrapped in aluminum foil to protect it from light.[7] Prepare solutions from the samples and analyze.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10][11]
-
Mobile Phase A: 0.1% Formic acid in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: Start at 30% B, linearly increase to 90% B over 15 minutes, hold for 5 minutes, then return to 30% B and equilibrate for 5 minutes.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30°C.[11]
-
Detection: UV at 254 nm or a photodiode array (PDA) detector.[11]
-
Injection Volume: 10 µL.[11]
Visualizations
Caption: General experimental workflow for a forced degradation study.
Caption: Degradation pathways under basic (Cannizzaro) conditions.
Caption: Primary degradation pathway under acidic or oxidative stress.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ijrpp.com [ijrpp.com]
General procedures for the purification of carboxylic acids
This guide provides researchers, scientists, and drug development professionals with detailed procedures, frequently asked questions, and troubleshooting solutions for the purification of carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying carboxylic acids?
A1: The most common methods for purifying carboxylic acids include acid-base extraction, recrystallization, distillation, and chromatography. The choice of method depends on the physical state of the acid (solid or liquid), its stability, and the nature of the impurities.
Q2: How do I choose the most suitable purification technique?
A2: The selection of a purification method is based on the properties of your carboxylic acid and the impurities present.
-
For removing neutral or basic impurities: Acid-base extraction is highly effective.[1][2]
-
For solid carboxylic acids: Recrystallization is a common and effective technique for achieving high purity.[3][4]
-
For liquid carboxylic acids: Distillation, particularly fractional or vacuum distillation for high-boiling or heat-sensitive compounds, is the preferred method.[1][3]
-
For complex mixtures or polar compounds: Column chromatography can be used, though it can be challenging due to the polarity of carboxylic acids.[5][6]
Q3: What is acid-base extraction and when is it most useful?
A3: Acid-base extraction is a liquid-liquid extraction technique that separates acidic and basic compounds from neutral ones by manipulating their solubility.[7] A carboxylic acid is typically dissolved in an organic solvent and washed with an aqueous basic solution (like sodium bicarbonate or sodium hydroxide).[4][8] The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that moves to the aqueous layer, leaving neutral and basic impurities in the organic layer.[2][4] The aqueous layer is then isolated and re-acidified to precipitate the pure carboxylic acid.[8][9] This method is ideal for removing non-acidic impurities.[1]
Q4: When should I use recrystallization for purification?
A4: Recrystallization is the go-to method for purifying solid carboxylic acids.[3] The technique relies on the principle that the solubility of the carboxylic acid and its impurities in a chosen solvent differs with temperature.[10] An ideal solvent will dissolve the acid well at high temperatures but poorly at low temperatures.[4] This allows for the formation of pure crystals upon cooling, while impurities remain dissolved in the solvent.[11]
Q5: Can distillation be used for any carboxylic acid?
A5: Distillation is effective for purifying liquid carboxylic acids by separating them based on differences in boiling points.[12] For acids with very high boiling points or those that are prone to decomposition at high temperatures, vacuum distillation is recommended as it lowers the boiling point.[1] Fractional distillation is used when the boiling points of the carboxylic acid and impurities are close.[3]
Q6: Why is column chromatography sometimes difficult for carboxylic acids, and how can it be optimized?
A6: Carboxylic acids are highly polar and can interact strongly with silica gel, a common stationary phase in column chromatography. This can lead to poor separation, with the acid streaking or "tailing" down the column.[6] To improve separation, a small amount of an acid, like acetic acid or formic acid, can be added to the eluent. This keeps the carboxylic acid in its protonated form, reducing its interaction with the silica and resulting in sharper peaks.[6]
Q7: How can I remove specific impurities like metal catalysts or iodides?
A7:
-
Metal Catalysts: These can often be removed by passing the solution through an adsorbent material like activated carbon, alumina, or silica gel.[13] Specialized metal scavengers, such as silica-based thiols, are also highly effective.[13]
-
Iodide Impurities: Iodide contamination, which can cause discoloration, can be addressed through several methods.[13] Oxidative treatment with an agent like hydrogen peroxide can convert iodide into a more easily separable form before distillation.[13][14] Flash vaporization or using anion exchange resins are also effective techniques.[13]
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol describes the separation of a carboxylic acid from neutral impurities.
-
Dissolution: Dissolve the crude mixture (approx. 0.12 g) in an appropriate organic solvent (2 mL), such as tert-butyl methyl ether or ethyl acetate, in a reaction tube or separatory funnel.[8][13]
-
First Extraction (Isolating the Acid): Add a saturated aqueous basic solution (1 mL), such as sodium bicarbonate (NaHCO₃).[8] Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently to release any pressure buildup.[13]
-
Separation: Allow the two layers to separate completely. The less dense organic layer will be on top. Drain the lower aqueous layer, which now contains the water-soluble carboxylate salt, into a clean flask.[9][13]
-
Repeat Extraction: To ensure all the carboxylic acid is extracted, add a fresh portion of the basic solution to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract.[13]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise until the solution is acidic (test with pH paper).[9] The carboxylic acid should precipitate out as a solid.
-
Isolation: Collect the purified solid carboxylic acid by vacuum filtration. Wash the crystals with a small amount of ice-cold water to remove any remaining salts.[13]
-
Drying: Dry the crystals in a desiccator or vacuum oven to remove residual solvent.[13]
Protocol 2: Recrystallization
This protocol outlines the general procedure for purifying a solid carboxylic acid.
-
Solvent Selection: Choose a suitable solvent that dissolves the carboxylic acid well when hot but poorly when cold.[4]
-
Dissolution: Place the crude solid carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture on a hot plate, adding small portions of hot solvent until the acid is completely dissolved.[11]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel to prevent premature crystallization in the funnel.[11]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[13] Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[11][13]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[13]
-
Washing: Wash the collected crystals on the filter paper with a small amount of ice-cold solvent to rinse away any adhering impurities.[13]
-
Drying: Dry the purified crystals to remove any remaining solvent.[13]
Troubleshooting Guides
Acid-Base Extraction Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete extraction (not enough base used). | Repeat the extraction on the organic layer with a fresh portion of base.[13] |
| Incomplete precipitation (not enough acid added). | Add more acid to the aqueous layer until the pH is well below the pKa of the carboxylic acid. Check with pH paper.[8][9] | |
| Carboxylic acid is somewhat soluble in water. | After acidification, extract the aqueous layer with a fresh portion of organic solvent to recover the dissolved acid.[9] | |
| Emulsion Forms | Vigorous shaking; high concentration of solutes. | Allow the funnel to stand for a longer period. Gently swirl the funnel. Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase. |
| No Precipitate Forms After Acidification | The carboxylic acid is an oil or is too soluble in water. | If an oil forms, extract the aqueous solution with a fresh portion of an organic solvent (e.g., diethyl ether). If it is highly water-soluble, concentration of the solution may be required.[9] |
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | Solution is supersaturated above the compound's melting point. | Add more hot solvent to fully dissolve the oil, then allow it to cool more slowly.[15] |
| The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. | |
| No Crystals Form | Solution is not sufficiently saturated; high solubility. | Evaporate some of the solvent to increase concentration and then try cooling again. Try scratching the inside of the flask with a glass rod at the solvent line. Add a seed crystal of the pure compound.[15] |
| Impure Crystals | Cooling was too rapid, trapping impurities. | Redissolve the crystals in fresh hot solvent and allow them to cool more slowly.[11] |
| Inappropriate solvent choice. | Re-evaluate the solvent. A solvent pair (one in which the compound is soluble and one in which it is insoluble) may be necessary.[16] | |
| Crystallization in Funnel | The funnel and filter paper cooled down during hot filtration. | Use a stemless funnel. Pre-heat the funnel with hot solvent or steam before filtering.[11] Filter the hot solution in small batches.[11] |
Distillation & Chromatography Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Decomposition during Distillation | The compound is not stable at its atmospheric boiling point. | Use vacuum distillation to lower the required temperature.[1] |
| Poor Separation in Distillation | Boiling points of components are too close. | Use a fractional distillation column with a suitable packing material to increase the number of theoretical plates. |
| Product is Discolored | Presence of oxidizable organic impurities or residual iodide compounds. | Treat the crude acid with an oxidizing agent like hydrogen peroxide before the final distillation.[13][14][17] Perform a purification step using activated carbon.[13] |
| Acid Tailing on Chromatography Column | Strong interaction between the polar carboxylic acid and the silica gel. | Add 0.1-1% of a volatile acid (e.g., acetic acid, formic acid) to the eluting solvent system.[6] |
| Compound Won't Elute from Column | The eluting solvent is not polar enough. | Increase the polarity of the solvent system. For very polar acids, a system containing methanol or even ammonium hydroxide in dichloromethane may be necessary.[5] |
| Compound Decomposes on Column | The silica gel is too acidic for the compound. | Deactivate the silica gel with a base (e.g., triethylamine). Alternatively, use a different stationary phase like alumina or florisil.[5] |
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. varsitytutors.com [varsitytutors.com]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. mt.com [mt.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. US5387713A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. US2255421A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: HPLC for Synthetic Compound Purity
This technical support center provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols for the purity assessment of synthetic compounds using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses common issues encountered during HPLC analysis in a question-and-answer format.
Pressure & System Issues
-
Why is my system pressure fluctuating or unstable?
-
Possible Causes: Air bubbles in the pump or system, faulty pump seals or check valves, leaks in the system, or improper mobile phase mixing.[1][2] Pressure fluctuations are a common issue that can often be resolved by the user.[1]
-
Solutions:
-
Degas the mobile phase thoroughly using methods like sonication, vacuum, or helium sparging.[1][3]
-
Purge the pump to remove any trapped air bubbles.[1]
-
Check all fittings and connections for leaks and tighten them gently.[4]
-
If the problem persists, inspect and replace pump seals or check valves as they can wear out over time.[2][5]
-
-
-
Why is my system backpressure too high?
-
Possible Causes: Blockages in the system, such as a clogged column frit, guard column, or tubing.[1][3] Particulate matter from unfiltered samples or mobile phase precipitation can also cause blockages.[1]
-
Solutions:
-
Systematically isolate the source of the high pressure. Start by removing the column and checking the pressure of the system alone. If it's normal, the blockage is in the column.
-
If the column is blocked, try back-flushing it with a strong, compatible solvent.[5]
-
Always filter samples through a 0.22 µm or 0.45 µm filter before injection and ensure mobile phase components are fully dissolved to prevent precipitation.[6][7]
-
Regularly replace inline filters and guard columns to protect the analytical column.[1]
-
-
-
Why is my system backpressure too low?
-
Possible Causes: A leak in the system is the most common cause. Other causes include a malfunctioning pump or an incorrect flow rate setting.
-
Solutions:
-
Baseline Issues
-
Why is my baseline noisy?
-
Possible Causes: Air bubbles in the detector, contaminated or low-quality mobile phase, detector lamp issues, or temperature fluctuations.[4][9][10]
-
Solutions:
-
Ensure the mobile phase is properly degassed.[10] An inline degasser is highly effective.
-
Use high-purity, HPLC-grade solvents and freshly prepared mobile phases, especially for buffer solutions which can support microbial growth.[9][11]
-
Flush the detector cell to remove air bubbles or contaminants.[4]
-
Check the detector lamp's energy; it may need replacement if the intensity is low.[4]
-
Maintain a stable column and detector temperature using a column oven and ensuring the lab environment is stable.[12]
-
-
-
Why is my baseline drifting?
-
Possible Causes: Gradual changes in mobile phase composition (e.g., evaporation of a volatile component), column temperature instability, or a contaminated column that is slowly bleeding material.[9][13]
-
Solutions:
-
Cover mobile phase reservoirs to minimize evaporation, especially for volatile solvents or additives like TFA.[8]
-
Allow the column and system to fully equilibrate with the mobile phase until a stable baseline is achieved before starting analysis.[13] This is particularly important for gradient methods and when using ion-pairing reagents.[14]
-
If the column is contaminated, flush it with a strong solvent.[13]
-
-
Peak Shape & Retention Time Issues
-
Why are my peaks tailing?
-
Possible Causes: Secondary interactions between the analyte (especially basic compounds) and active sites on the silica stationary phase, column overload, or a mismatch between the sample solvent and the mobile phase.[15][16][17]
-
Solutions:
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic state (either fully ionized or neutral).[1] For basic compounds, adding a small amount of a competing base or reducing the mobile phase pH can help.[5]
-
Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[13]
-
Reduce the injection volume or sample concentration to avoid overloading the column.[17]
-
Use a high-quality, end-capped column to minimize silanol interactions.
-
-
-
Why are my peaks fronting?
-
Why are my peaks splitting?
-
Why are my retention times shifting?
-
Possible Causes: Changes in mobile phase composition, flow rate instability, temperature fluctuations, or column aging/contamination.[13][18][19]
-
Solutions:
-
Isolate the cause: Check the retention time of an unretained compound (t₀). If t₀ is also shifting, the issue is likely physical (e.g., flow rate). If t₀ is stable but analyte peaks are shifting, it's likely a chemical issue (e.g., mobile phase or column chemistry).[8][20]
-
Prepare mobile phases carefully and consistently.[13] Use a calibrated pH meter and precise measurements.
-
Ensure the column temperature is stable and the system is fully equilibrated before injection.[13]
-
Use a guard column and proper sample preparation to extend column life.[8]
-
-
Frequently Asked Questions (FAQs)
-
Q1: How do I prepare a stable and reliable mobile phase?
-
A1: Always use high-purity, HPLC-grade solvents and reagents.[21][22] Degas and filter (0.45 µm or 0.22 µm for UHPLC) all mobile phase components before use.[21][22] When mixing aqueous buffers with organic solvents, add the organic solvent to the aqueous portion to prevent salt precipitation.[11] Prepare buffered solutions fresh daily, as they are prone to microbial growth.[11] For isocratic methods, pre-mix the mobile phase components accurately by volume before adding them to the reservoir.[23]
-
-
Q2: What are the key steps for sample preparation?
-
A2: Ensure your compound is fully dissolved in a solvent compatible with your mobile phase.[6] The ideal sample solvent is the initial mobile phase itself or a weaker solvent.[24] Filter all samples through a syringe filter (e.g., 0.45 µm or 0.22 µm) to remove particulates that could block the column.[6] Adjust the sample concentration to be within the linear range of the detector and to avoid column overload.[6]
-
-
Q3: What is system suitability testing (SST) and why is it important?
-
A3: System suitability testing is a series of checks to verify that the chromatography system and method are operating correctly before running samples.[25][26] It ensures the system can produce accurate and reproducible results.[27] Key parameters often include precision/repeatability (%RSD of replicate injections), peak resolution (Rs), tailing factor (T), and column efficiency (theoretical plates, N).[25][28] These tests must meet pre-defined acceptance criteria before any sample analysis can proceed.[26]
-
-
Q4: How do I calculate the purity of my compound using the area percent method?
-
A4: The area percent method, also known as area normalization, is a common way to estimate purity. It assumes that all components in the sample have a similar detector response. The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram and multiplying by 100.[29]
-
Formula: Percent Purity = (Area of Main Peak / Total Area of All Peaks) × 100.[29]
-
-
Q5: What are "ghost peaks" and how can I prevent them?
-
A5: Ghost peaks are unexpected peaks that can appear in a chromatogram, often during a blank run.[17] They are typically caused by contamination in the mobile phase, carryover from a previous injection, or impurities bleeding from system components (e.g., tubing, seals).[16][24]
-
Prevention: Use high-purity solvents, prepare fresh mobile phases, and implement a robust needle wash protocol in your autosampler method.[22][24] Regularly flushing the entire system can also help remove contaminants.
-
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC for Purity Assessment
This protocol outlines a standard method for assessing the purity of a newly synthesized, non-polar to moderately polar small molecule.
1. Mobile Phase Preparation:
- Mobile Phase A (Aqueous): Prepare 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. To make 1 L, add 1.0 mL of TFA to 1 L of water.[30]
- Mobile Phase B (Organic): Prepare 0.1% (v/v) TFA in HPLC-grade acetonitrile. To make 1 L, add 1.0 mL of TFA to 1 L of acetonitrile.[30]
- Procedure: Filter both mobile phases through a 0.45 µm membrane filter and degas for 15-20 minutes using sonication or an inline degasser.[21]
2. Sample Preparation:
- Dissolve the synthetic compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.[30]
- Vortex until fully dissolved.
- Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[30]
3. HPLC System Setup and Method:
- Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.[28]
- Perform a blank injection (injecting only the sample solvent) to ensure the system is clean.
- Run the system suitability test before analyzing samples.
| Parameter | Typical Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm & 254 nm |
| Run Time | 30 minutes |
4. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
5. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the area percent of the main peak relative to the total area of all integrated peaks to determine the purity.[29]
Data Presentation
Table 1: Example System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Precision | %RSD of peak area ≤ 2.0% (for 5 replicate injections) | Ensures repeatability of the injection and system response.[28] |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Measures peak symmetry, indicating potential column issues.[31] |
| Resolution (Rs) | Rs ≥ 2.0 between the main peak and closest impurity | Confirms that adjacent peaks are sufficiently separated.[28] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and performance.[28] |
Table 2: Example Purity Calculation by Area Normalization
| Peak ID | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 4.5 | 15,000 | 0.50 |
| Main Compound | 10.2 | 2,955,000 | 98.50 |
| Impurity 2 | 12.8 | 30,000 | 1.00 |
| Total | 3,000,000 | 100.00 |
Visualizations
Caption: General workflow for HPLC purity assessment of synthetic compounds.
Caption: Troubleshooting decision tree for common HPLC peak shape issues.
References
- 1. labcompare.com [labcompare.com]
- 2. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 3. aelabgroup.com [aelabgroup.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. agilent.com [agilent.com]
- 6. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 7. organomation.com [organomation.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. uhplcs.com [uhplcs.com]
- 10. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 11. welch-us.com [welch-us.com]
- 12. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 13. uhplcs.com [uhplcs.com]
- 14. phenomenex.com [phenomenex.com]
- 15. bvchroma.com [bvchroma.com]
- 16. uhplcs.com [uhplcs.com]
- 17. mastelf.com [mastelf.com]
- 18. agilent.com [agilent.com]
- 19. uhplcs.com [uhplcs.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. nacalai.com [nacalai.com]
- 24. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 25. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 26. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 27. altabrisagroup.com [altabrisagroup.com]
- 28. pharmatimesofficial.com [pharmatimesofficial.com]
- 29. torontech.com [torontech.com]
- 30. benchchem.com [benchchem.com]
- 31. pharmaguru.co [pharmaguru.co]
Technical Support Center: Optimizing Doebner Reaction Conditions for Quinoline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing the Doebner reaction for quinoline synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Doebner reaction and its common variant?
A1: The Doebner reaction is a three-component chemical reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1][2] A widely used variation is the Doebner-Miller reaction, which is an acid-catalyzed reaction between an aniline and an α,β-unsaturated carbonyl compound to yield quinolines.[3][4] This latter method is also known as the Skraup-Doebner-Von Miller quinoline synthesis.[3]
Q2: What are the most common and significant side reactions?
A2: The most prevalent side reaction, particularly in the Doebner-Miller variation, is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[5][6] This leads to the formation of significant amounts of tar, which complicates product isolation and severely reduces yields.[5] Another potential side reaction involves the formation of a pyrrolidine derivative instead of a quinoline, which has been reported when using substrates like 2-chloro-5-aminopyridine.[1][7]
Q3: Why is the yield of my Doebner reaction consistently low?
A3: Low yields can stem from several factors. Substrate reactivity plays a major role; anilines with electron-withdrawing groups are known to be less reactive and often result in poor yields in the conventional Doebner reaction.[5][8] Other common causes include suboptimal reaction conditions (e.g., temperature, catalyst choice), the formation of side products that consume starting materials, and product loss during workup and purification.[6][7]
Q4: My reaction mixture has turned into a thick, dark tar. What is the cause and how can I prevent it?
A4: Tar formation is typically caused by the polymerization of starting materials, especially α,β-unsaturated carbonyl compounds, under strong acidic conditions.[5][9] To prevent this, you can employ a biphasic solvent system (e.g., toluene and aqueous acid) to sequester the carbonyl compound in the organic phase, reducing its self-polymerization.[5][10] Other effective strategies include the gradual, dropwise addition of the carbonyl compound to the reaction mixture and maintaining the lowest effective temperature to avoid localized overheating.[5][6]
Q5: I am using an aniline with an electron-withdrawing group and getting very low yields. What is the problem and how can it be solved?
A5: Anilines with electron-withdrawing groups are less nucleophilic, which reduces their reactivity in the key addition and cyclization steps of the Doebner reaction, leading to low yields.[8][11] For these challenging substrates, a modified approach known as the Doebner hydrogen-transfer reaction is often more suitable.[11][12] This method can be applied to anilines with both electron-withdrawing and electron-donating groups and has been shown to significantly improve yields.[11][13]
Q6: My final product is contaminated with partially hydrogenated quinolines. What is the cause?
A6: The final step of the Doebner and Doebner-Miller syntheses is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline product.[5][8] If this oxidation is incomplete due to an inefficient oxidizing agent, insufficient reaction time, or suboptimal temperature, the final product can be contaminated with dihydro- or even tetrahydroquinoline impurities.[5]
Troubleshooting Guides
Problem 1: Low Yield of Desired Quinoline Product
-
Symptoms: The isolated yield of the quinoline product is consistently lower than expected.
-
Root Causes:
-
Substrate Reactivity: Anilines with strong electron-withdrawing groups exhibit reduced reactivity.[7][8]
-
Suboptimal Conditions: Incorrect choice of catalyst (Brønsted vs. Lewis acid), solvent, or reaction temperature.[7] Some reactions require heating to proceed efficiently.[7]
-
Side Reactions: Competing reactions, such as polymerization or alternative cyclizations, consume starting materials.[7]
-
Inefficient Workup: Product loss during extraction or purification steps.[7]
-
-
Solutions:
-
Optimize Reaction Conditions: Systematically vary the catalyst, solvent, and temperature. A Design of Experiments (DoE) approach can be highly effective.[5]
-
Select Appropriate Catalyst: For electron-deficient anilines, Lewis acids like BF₃·THF have been shown to be effective.[11] Common catalysts include HCl, H₂SO₄, p-TsOH, ZnCl₂, and SnCl₄.[3][5]
-
Modify the Reaction: For anilines with electron-withdrawing groups, consider using the Doebner hydrogen-transfer reaction protocol.[11]
-
Ensure Complete Extraction: Optimize the pH during the aqueous workup to ensure the quinoline product is in a form that is readily extractable into the organic phase.[7]
-
Problem 2: Significant Tar or Polymer Formation
-
Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult.[5]
-
Root Causes: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material is the most common cause in the Doebner-Miller variant.[5][6] High temperatures and high acid concentrations can accelerate this process.[5]
-
Solutions:
-
Use a Biphasic System: Sequester the α,β-unsaturated carbonyl compound in an organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase. This drastically reduces self-polymerization.[5][10]
-
Gradual Reagent Addition: Add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[5]
-
Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Avoid excessive heating, which promotes polymerization.[5][12]
-
Optimize Acid Concentration: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Test different Brønsted and Lewis acids to find an optimal balance.[5]
-
Problem 3: Dihydroquinoline or Tetrahydroquinoline Impurities
-
Symptoms: The isolated product is contaminated with partially hydrogenated quinoline derivatives.[5]
-
Root Causes: The oxidation of the dihydroquinoline intermediate to the final aromatic quinoline is incomplete.[5]
-
Solutions:
-
Optimize Reaction Time and Temperature: The oxidation step may require longer reaction times or higher temperatures to reach completion. Monitor the reaction by TLC or GC-MS to track the disappearance of the dihydroquinoline intermediate.[5]
-
Post-Reaction Oxidation: If impurities are present after isolation, the mixture can be treated with a suitable oxidizing agent (e.g., DDQ, MnO₂) in a separate step to convert the remaining dihydroquinolines to the desired product.[5]
-
Data Presentation
Table 1: Optimization of Doebner Reaction for an Electron-Deficient Aniline *
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | EtOH | Reflux | 24 | <5 |
| 2 | H₂NSO₃H (1.0) | H₂O | 100 | 24 | <5 |
| 3 | Sc(OTf)₃ (0.1) | EtOH | Reflux | 24 | 15 |
| 4 | SnCl₄ (1.0) | EtOH | Reflux | 24 | 24 |
| 5 | BF₃·THF (1.0) | EtOH | Reflux | 24 | 35 |
| 6 | BF₃·THF (1.0) | Toluene | 65 | 24 | 33 |
| 7 | BF₃·THF (1.0) | DCE | 65 | 24 | 21 |
| 8 | BF₃·THF (1.0) | MeCN | 65 | 24 | 70 |
| 9 | BF₃·THF (0.5) | MeCN | 65 | 24 | 72 |
| 10 | BF₃·THF (0.28) | MeCN | 65 | 24 | 68 |
*Data derived from a study on the synthesis of quinoline-4-carboxylic acid from electron-deficient 6-(trifluoromethoxy)aniline, benzaldehyde, and pyruvic acid.[11] This table demonstrates the significant impact of catalyst and solvent choice on reaction yield.
Experimental Protocols
Protocol 1: General Procedure for Doebner Hydrogen-Transfer Reaction[7][11]
-
Reaction Setup: To a solution of the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 - 0.5 equiv).
-
Initial Stirring: Stir the reaction mixture at 65 °C for 10 minutes.
-
Reagent Addition: Prepare a solution of pyruvic acid (0.56 equiv) in MeCN. Add this solution dropwise to the reaction mixture over a period of 3 hours at 65 °C.
-
Reaction: Continue to heat the reaction mixture at 65 °C for an additional 21 hours, monitoring progress by TLC.
-
Workup: After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Doebner-Miller Reaction to Minimize Tar Formation[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline (1.0 equiv) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux.
-
Reagent Addition: In a separate addition funnel, dissolve the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, 1.2 equiv) in toluene.
-
Slow Addition: Add the toluene solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Allow the mixture to cool to room temperature. Carefully neutralize the acid with a base (e.g., concentrated NaOH solution) and extract the product with an organic solvent.[9]
-
Purification: The crude product is often purified by steam distillation or column chromatography.[9][14]
Visualizations
Caption: Proposed mechanism of the Doebner reaction.
Caption: General experimental workflow for the Doebner reaction.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Doebner reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Preventing Oxidation of 2-Phenylquinoline-7-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-phenylquinoline-7-carbaldehyde. The aldehyde functional group is notoriously susceptible to oxidation, which can compromise experimental results and the purity of synthesized compounds.[1][2] This document provides in-depth troubleshooting, preventative protocols, and frequently asked questions to ensure the stability and integrity of your material.
Frequently Asked Questions (FAQs)
Q1: How should I properly store 2-phenylquinoline-7-carbaldehyde to prevent oxidation?
To minimize degradation, 2-phenylquinoline-7-carbaldehyde should be stored in a cool, dry, and dark place under an inert atmosphere, such as argon or nitrogen.[1] It is highly recommended to store the compound in a tightly sealed, amber glass vial to protect it from both air and light. For long-term storage, refrigeration (≤ 4 °C) is advisable to reduce the rate of chemical degradation.[2] Storing the material as a solid is preferred over keeping it in solution.
Q2: My solid sample of 2-phenylquinoline-7-carbaldehyde has turned yellow/brown. What does this mean?
A color change from a typical off-white or light yellow to a darker yellow or brown is a common visual indicator of degradation.[2] This is often due to the autoxidation of the aldehyde group to the corresponding carboxylic acid (2-phenylquinoline-7-carboxylic acid) or the formation of other degradation byproducts.[2][3][4] The presence of these impurities should be confirmed by analytical methods like TLC, HPLC, or NMR spectroscopy before further use.[2]
Q3: Can I add an antioxidant to my sample?
Yes, for storage in solution or during certain applications, the addition of a radical-scavenging antioxidant can be an effective strategy to inhibit autoxidation.[3] Butylated hydroxytoluene (BHT) is a commonly used antioxidant for organic compounds, including aldehydes, as it can scavenge and destroy the free radicals that propagate the oxidation chain reaction.[2][3]
Q4: Is the oxidation of the aldehyde group reversible?
No, the oxidation of an aldehyde to a carboxylic acid is an irreversible process under standard laboratory conditions.[2] Once this compound has formed, it cannot be converted back to the aldehyde through simple means and must be removed by purification.[2]
Troubleshooting Guide: Diagnosing and Solving Oxidation Issues
This section addresses specific issues that may arise during your experiments, indicating potential oxidation of your 2-phenylquinoline-7-carbaldehyde.
Issue 1: A new, more polar spot appears on my Thin-Layer Chromatography (TLC) plate.
-
Possible Cause: The formation of the corresponding carboxylic acid is a strong possibility. Carboxylic acids are significantly more polar than their parent aldehydes, resulting in a lower Retention Factor (Rf) on normal-phase silica gel TLC.[2]
-
Troubleshooting Steps:
-
Co-spotting: If a standard of this compound is available, co-spot it on the same TLC plate with your sample. If the new impurity spot has the same Rf as the standard, this confirms its identity.
-
Solvent System Check: Ensure your TLC solvent system provides good separation between the aldehyde and potential impurities. A common system for similar compounds is a mixture of hexanes and ethyl acetate.[5]
-
Purification: If oxidation is confirmed, the material should be repurified using flash column chromatography, which can effectively separate the less polar aldehyde from the more polar carboxylic acid impurity.[2][6]
-
Issue 2: My HPLC analysis shows a new peak with a shorter retention time.
-
Possible Cause: In reverse-phase HPLC (e.g., using a C18 column), more polar compounds elute earlier. The oxidation of the aldehyde to the more polar carboxylic acid would result in a peak with a shorter retention time.[2]
-
Troubleshooting Steps:
-
Confirm Peak Identity: Use mass spectrometry (LC-MS) to determine the mass of the species corresponding to the new peak. The expected mass for the carboxylic acid will be 16 atomic mass units higher than the aldehyde.
-
Validate HPLC Method: Ensure your HPLC method is capable of resolving the aldehyde from its potential oxidation product.[2] A gradient method using acetonitrile and water with 0.1% formic acid is often effective.[7]
-
Re-purify and Re-analyze: Purify the bulk sample and re-inject it into the HPLC to confirm the removal of the impurity peak.[2]
-
Issue 3: The aldehyde proton peak (~9-10 ppm) in my ¹H NMR spectrum has diminished.
-
Possible Cause: The aldehyde proton signal is a distinct marker.[2] A decrease in its integration relative to other aromatic protons indicates that the aldehyde is being consumed. The concurrent appearance of a new, broad singlet peak downfield (often >10 ppm) is characteristic of a carboxylic acid proton.[2]
-
Troubleshooting Steps:
-
Quantify Impurity: Use the integration values in the ¹H NMR spectrum to estimate the percentage of the carboxylic acid impurity.[2]
-
Check NMR Solvent: Ensure the NMR solvent (e.g., CDCl₃) is not contaminated with acidic impurities like HCl, which can catalyze degradation.
-
Purify if Necessary: If the level of the carboxylic acid impurity is unacceptable for your application, purify the material.[2]
-
Troubleshooting Flowchart
Caption: Troubleshooting workflow for suspected oxidation.
Preventative Protocols & Best Practices
Adherence to rigorous experimental protocols is the most effective way to prevent oxidation.
Protocol 1: Inert Atmosphere Handling
The autoxidation process is driven by atmospheric oxygen, often initiated by light.[3][8] Therefore, excluding oxygen is critical.
Materials:
-
Schlenk flask or a vial with a septum-sealed cap
-
Source of inert gas (Argon or Nitrogen) with a manifold
-
Cannula or long needle
-
Anhydrous solvents
Procedure:
-
Prepare the Vessel: Place the solid 2-phenylquinoline-7-carbaldehyde into a dry Schlenk flask.
-
Inerting the Flask: Securely cap the flask and connect it to the inert gas manifold.
-
Purge the Atmosphere: Perform at least three cycles of evacuating the flask with a vacuum pump followed by backfilling with the inert gas. This process removes residual air and moisture.
-
Solvent Addition: If making a solution, use anhydrous solvents that have been sparged with inert gas to remove dissolved oxygen. Transfer the solvent to the flask via a cannula or a gas-tight syringe.
-
Maintaining Atmosphere: Keep the flask under a positive pressure of inert gas (indicated by a bubbler on the manifold) throughout the experiment to prevent air from entering.
Protocol 2: Purification by Flash Column Chromatography
If oxidation has occurred, this protocol can be used to separate the desired aldehyde from the more polar carboxylic acid impurity.[2][6]
Materials:
-
Silica gel (standard grade, 230-400 mesh)
-
Glass chromatography column
-
Solvents: Hexanes and Ethyl Acetate (HPLC grade)
-
Compressed air or nitrogen for pressure
-
Collection tubes
Procedure:
-
Determine Solvent System: Using TLC, find a solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) where the aldehyde has an Rf of ~0.3 and is well-separated from the baseline impurity (the carboxylic acid).
-
Pack the Column: Prepare a slurry of silica gel in the non-polar solvent (hexanes) and carefully pack the column, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude, oxidized sample in a minimal amount of dichloromethane or the column solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the determined solvent system. The less polar 2-phenylquinoline-7-carbaldehyde will elute from the column before the more polar this compound.[6]
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Immediately store the purified solid under an inert atmosphere as described in Protocol 1.[2]
Summary of Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen, the primary driver of autoxidation.[1] |
| Temperature | ≤ 4 °C (Refrigerated) | Reduces the rate of all chemical degradation reactions, including oxidation.[2] |
| Light | Amber Vial / Dark | Protects the compound from light, which can initiate and accelerate free-radical autoxidation.[2][3] |
| Container | Tightly Sealed Glass Vial | Prevents ingress of air and moisture.[2] |
| Form | Solid | More stable for long-term storage compared to solutions. |
| Additives | BHT (optional, for solutions) | A radical scavenger that inhibits the chain reaction mechanism of autoxidation.[2][3] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Video: Radical Autoxidation [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Phenylquinoline-7-carbaldehyde by Flash Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-phenylquinoline-7-carbaldehyde using flash column chromatography.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of 2-phenylquinoline-7-carbaldehyde.
Issue 1: My purified 2-phenylquinoline-7-carbaldehyde shows a new, more polar spot on the TLC plate compared to the crude material.
-
Possible Cause: This strongly suggests the oxidation of the aldehyde group to the more polar 2-phenylquinoline-7-carboxylic acid.[1] This can occur during the purification process, especially if the silica gel is too acidic or if the compound is exposed to air for extended periods.[1][2]
-
Solution:
-
Confirm Impurity: If a standard is available, co-spot the purified sample with this compound on a TLC plate to confirm the identity of the new spot.[1]
-
Deactivate Silica Gel: To prevent further oxidation, deactivate the silica gel before use. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading the sample.[2][3]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[2][3]
-
Minimize Exposure: Work efficiently to minimize the time the compound spends on the column and its exposure to atmospheric oxygen.[2]
-
Issue 2: The compound is streaking or tailing significantly on the TLC plate and during column chromatography.
-
Possible Cause: Streaking or tailing is often due to strong interactions between the basic nitrogen of the quinoline ring and the acidic silanol groups on the surface of the silica gel.[2][3] Overloading the column with the sample can also cause this issue.[2]
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, like triethylamine (0.1-1%), into your eluent system. This will compete with the quinoline nitrogen for binding to the acidic sites on the silica gel, resulting in improved peak shape.[3]
-
Optimize Sample Load: Ensure you are not overloading the column. As a general rule, the amount of crude material should be about 1-10% of the mass of the silica gel, depending on the difficulty of the separation.
-
Choose an Appropriate Solvent System: A well-chosen solvent system where the desired compound has an Rf of approximately 0.2-0.3 on the TLC plate can help minimize tailing.[4]
-
Issue 3: The compound appears to be decomposing on the column, leading to a low recovery of the desired product.
-
Possible Cause: Some quinoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[2][3] The aldehyde functional group itself might also be unstable under these conditions.[5]
-
Solution:
-
Deactivate Silica Gel: As with preventing oxidation, deactivating the silica gel with triethylamine is a crucial first step.[2][3]
-
Use an Alternative Stationary Phase: If decomposition persists, switch to a more inert stationary phase such as neutral alumina.[2][3]
-
Reversed-Phase Flash Chromatography: If the compound has sufficient hydrophobic character, reversed-phase flash chromatography could be a viable alternative.
-
Minimize Contact Time: Use flash chromatography with applied pressure to speed up the elution and reduce the time the compound is in contact with the stationary phase.[2]
-
Issue 4: The compound is not eluting from the column, even with a highly polar solvent system.
-
Possible Cause: The compound may be very polar, or it could be strongly and irreversibly binding to the silica gel. It's also possible that the compound has decomposed on the column.[6]
-
Solution:
-
Check Compound Stability: Before performing column chromatography, it's wise to test the stability of your compound on silica gel. This can be done by spotting the compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any decomposition has occurred.
-
Use a More Aggressive Solvent System: For very polar compounds, solvent systems containing methanol in dichloromethane or ethyl acetate can be effective.[2] A small amount of ammonia in methanol can also be used for highly polar basic compounds.[6]
-
Slurry Loading: If the compound is not soluble in the eluent, it can be adsorbed onto a small amount of silica gel (dry loading).[7][8] This often helps in achieving better separation for less soluble compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the flash column chromatography of 2-phenylquinoline-7-carbaldehyde?
A1: A good starting point is a mixture of ethyl acetate and hexane.[5][9][10] You can determine the optimal ratio by running a TLC plate. Aim for an Rf value of 0.2-0.3 for the 2-phenylquinoline-7-carbaldehyde in the chosen solvent system.[4] A gradient elution, starting with a lower polarity (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 50% ethyl acetate in hexane), is often effective for separating the desired product from less polar and more polar impurities.[9]
Q2: What kind of stationary phase should I use?
A2: Standard silica gel (40-63 µm particle size) is the most common stationary phase for flash column chromatography.[1] However, due to the basic nature of the quinoline ring and the potential for aldehyde degradation on acidic silica, it is highly recommended to use deactivated silica gel or to consider alternative stationary phases like neutral alumina.[2][3]
Q3: How can I detect the fractions containing my product?
A3: You can monitor the collected fractions using thin-layer chromatography (TLC).[1][9] Spot a small amount from each fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp (254 nm is often effective for aromatic compounds).[11] Fractions containing the pure product should be combined.
Q4: My crude product is not very soluble in the eluent. How should I load it onto the column?
A4: If your compound has low solubility in the eluent, you should use a "dry loading" technique.[2] Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2][8]
Data Presentation
Table 1: Recommended Parameters for Flash Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (40-63 µm), deactivated with 1-2% triethylamine in the eluent | Minimizes tailing and decomposition of the basic quinoline compound.[2][3] |
| Alternative Stationary Phase | Neutral or basic alumina | For compounds that are highly sensitive to acidic silica gel.[2][3] |
| Mobile Phase | Gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate) | Provides good separation of the aldehyde from common impurities.[9] |
| Optimal Rf on TLC | 0.2 - 0.3 | Ensures good separation and a reasonable elution time.[4] |
| Sample Loading | Dry loading for poorly soluble samples | Improves separation efficiency for less soluble compounds.[2][8] |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography of 2-phenylquinoline-7-carbaldehyde
-
TLC Analysis:
-
Dissolve a small amount of the crude 2-phenylquinoline-7-carbaldehyde in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of ethyl acetate in hexane to find a solvent system that gives the desired product an Rf value of approximately 0.2-0.3.[4]
-
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material to be purified.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.[2]
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude 2-phenylquinoline-7-carbaldehyde in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 1-2 times the weight of the crude product) to the solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.[8]
-
Carefully add the dry powder onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin eluting with the starting solvent system (low polarity).
-
Apply gentle air pressure to maintain a steady flow rate.
-
Collect fractions of a consistent volume in test tubes.
-
If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs.[9]
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure 2-phenylquinoline-7-carbaldehyde.[1][9]
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of 2-phenylquinoline-7-carbaldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of Solid Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of solid carboxylic acids via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization? A1: Recrystallization is a purification technique for solid organic compounds. Its principle relies on the difference in solubility of a compound in a hot solvent versus a cold solvent.[1] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, causing it to form crystals.[1] The impurities, ideally, remain dissolved in the cooler solvent (mother liquor) and are separated when the pure crystals are collected by filtration.
Q2: How do I select an appropriate solvent for recrystallizing a carboxylic acid? A2: An ideal solvent should dissolve the carboxylic acid completely when hot (at or near its boiling point) but only sparingly when cold or at room temperature.[2][3] The solvent should either dissolve impurities very well at all temperatures or not at all.[2] Additionally, the solvent must be chemically inert towards the carboxylic acid and have a relatively low boiling point for easy removal after crystallization.[4] For carboxylic acids, which can form hydrogen bonds, polar solvents like water or alcohols (ethanol, methanol) are often good starting points.[4][5]
Q3: What is the purpose of using a minimum amount of hot solvent? A3: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which is necessary to maximize the recovery of the purified crystals upon cooling.[6][7] If too much solvent is used, the solution may not become saturated as it cools, and a significant portion of the desired compound will remain dissolved, leading to a poor or no yield.[6]
Q4: My compound is highly soluble in most common solvents, even at room temperature. What should I do? A4: In this situation, a mixed-solvent (or two-solvent) system is recommended.[7] This involves dissolving the carboxylic acid in a minimal amount of a "good" solvent in which it is highly soluble. Then, a "bad" or "anti-solvent" (in which the compound is poorly soluble) is added dropwise to the hot solution until slight turbidity (cloudiness) appears.[1] The two solvents must be miscible with each other.[7] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1]
Q5: What is the role of activated charcoal (decolorizing carbon)? A5: Activated charcoal is used to remove small amounts of colored impurities from a solution.[8][9] These impurities are adsorbed onto the large surface area of the fine carbon particles.[2] The charcoal is added to the hot solution, which is then filtered while still hot (hot filtration) to remove the charcoal and the adsorbed impurities before the solution is cooled for crystallization.[1][8]
Troubleshooting Guide
Issue 1: No Crystals Form Upon Cooling
Q: I have cooled my solution to room temperature and then in an ice bath, but no crystals have formed. What went wrong and what should I do? A: This is a common issue that can arise from several factors. The primary causes are using too much recrystallization solvent or the formation of a supersaturated solution.
Possible Causes & Solutions:
-
Too Much Solvent Used: The solution is too dilute for crystals to form.
-
Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the carboxylic acid. Allow the concentrated solution to cool slowly again. Be sure to use a boiling chip or stir bar to prevent bumping.[10]
-
-
Supersaturation: The solution is supersaturated, meaning the solute concentration is above its normal solubility limit, but there is a kinetic barrier to crystal formation.[9]
-
Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The tiny scratches on the glass provide a rough surface that can serve as a nucleation point for crystal growth.
-
Solution 2: Seeding. If you have a small, pure crystal of the carboxylic acid, add it to the supersaturated solution. This "seed" crystal provides a template onto which other molecules can deposit, initiating crystallization.
-
-
Insufficient Cooling Time: Some compounds crystallize very slowly.
-
Solution: Allow the flask to stand undisturbed for a longer period, perhaps even overnight in a refrigerator (if the solvent's freezing point allows).
-
Issue 2: The Compound "Oils Out"
Q: Instead of forming solid crystals, my carboxylic acid is separating as an oily liquid. Why is this happening and how can I fix it? A: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point.[4] This often happens if the boiling point of the solvent is higher than the melting point of the solute. It can also be caused by a high concentration of impurities, which can depress the melting point of the compound. The resulting oil rarely forms pure crystals upon solidification.
Possible Causes & Solutions:
-
High Impurity Level: Impurities can significantly lower the melting point of your compound.
-
Solution: Attempt to remove the impurities by another method first, or proceed with the oiling out and attempt a second recrystallization on the solidified (but likely still impure) oil.
-
-
Solution is Too Concentrated / Cooling is Too Rapid: The solution becomes saturated at a temperature that is above the compound's melting point.
-
Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to make the solution more dilute. Then, allow it to cool much more slowly. Insulating the flask can help.
-
Solution 2: After reheating and adding more solvent, try adding a seed crystal while the solution is still warm (but below the melting point) to encourage crystallization before the oiling-out temperature is reached.
-
-
Inappropriate Solvent Choice: The boiling point of the solvent is too high.
-
Solution: Select a different solvent with a lower boiling point or use a mixed-solvent system.
-
Issue 3: Low Percent Recovery
Q: My final yield of purified carboxylic acid is very low. What are the common reasons for this? A: A low percent recovery is a frequent problem and can be attributed to several factors during the experimental procedure. While some loss of product is unavoidable, significant losses can often be mitigated.
Possible Causes & Solutions:
-
Using Too Much Solvent: As mentioned, this is a primary cause of low yield as a large amount of the product remains in the mother liquor.[6]
-
Mitigation: Always use the minimum amount of hot solvent required to fully dissolve the solid.[6] If you suspect this is the issue, you can try to evaporate some solvent from the filtrate and cool it again to obtain a second crop of crystals.
-
-
Premature Crystallization: The compound crystallizes too early, for instance, in the funnel during a hot filtration step.
-
Mitigation: Use a stemless or short-stemmed funnel and pre-heat it with hot solvent before filtering. Keep the solution at or near its boiling point during the filtration.[11]
-
-
Washing with a Room-Temperature or Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold will redissolve some of the product.
-
Inherent Solubility: The carboxylic acid may have a significant solubility in the chosen solvent even at low temperatures, making some loss to the mother liquor unavoidable.[6]
-
Mitigation: Ensure the solution is cooled in an ice bath (if the solvent allows) to minimize solubility as much as possible. Refer to solubility data to choose a solvent where the compound is least soluble when cold.
-
Data Presentation
The success of a recrystallization protocol is highly dependent on the solubility characteristics of the compound in a given solvent at different temperatures. Water is a common, green solvent for polar carboxylic acids.
| Carboxylic Acid | Temperature (°C) | Solubility in Water (g / 100 mL) |
| Benzoic Acid | 0 | 0.17[12] |
| 25 | 0.34[12] | |
| 75 | 2.15[12] | |
| 100 | 5.63[13][14] | |
| Salicylic Acid | 20 | ~0.2[15] |
| 75 | ~1.7[15] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (e.g., Benzoic Acid from Water)
-
Dissolution: Place the impure solid carboxylic acid (e.g., 1.0 g of benzoic acid) into an appropriately sized Erlenmeyer flask.[16] Add a boiling chip or magnetic stir bar. In a separate beaker, heat the chosen solvent (e.g., 40-50 mL of deionized water) to a boil on a hot plate.[10]
-
Add Hot Solvent: Carefully add the minimum amount of the boiling solvent to the flask containing the solid until it just dissolves.[10][16] Keep the flask with the solid on the hot plate to maintain the temperature during this process.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., sand, dust) or if activated charcoal was used (see Protocol 3), perform a hot gravity filtration. Use a pre-heated stemless funnel with fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.[7][10]
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[8][17] Slow cooling is essential for the formation of large, pure crystals.[17] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[10]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Select two miscible solvents: one in which the carboxylic acid is very soluble (solvent A) and one in which it is poorly soluble (solvent B).[7] Dissolve the impure solid in the minimum amount of hot solvent A in an Erlenmeyer flask.[1]
-
Addition of Anti-Solvent: While keeping the solution hot, add solvent B dropwise until you observe persistent cloudiness (turbidity).[1]
-
Clarification: Add a few more drops of hot solvent A until the solution becomes clear again.[1]
-
Cooling and Isolation: Allow the solution to cool slowly, as described in Protocol 1 (Step 4). Isolate, wash, and dry the crystals as described in Protocol 1 (Steps 5-7).[1]
Protocol 3: Using Activated Charcoal for Decolorization
-
Dissolution: Dissolve the impure, colored carboxylic acid in the minimum amount of the appropriate hot solvent as described in Protocol 1 (Step 2).
-
Add Charcoal: Remove the flask from the heat source to prevent bumping. Add a very small amount of activated charcoal (e.g., the tip of a spatula) to the hot solution.[11]
-
Heating: Place the flask back on the heat source and bring it to a gentle boil for a few minutes to ensure the colored impurities are adsorbed by the charcoal.[2]
-
Hot Filtration: You must remove the charcoal from the solution while it is hot. Follow the hot gravity filtration procedure described in Protocol 1 (Step 3). The filtrate should now be colorless.
-
Crystallization: Proceed with the cooling and isolation steps as outlined in Protocol 1.
References
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. Home Page [chem.ualberta.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. athabascau.ca [athabascau.ca]
- 8. theory.labster.com [theory.labster.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Page loading... [guidechem.com]
- 13. Is benzoic acid solubility in water?_Chemicalbook [chemicalbook.com]
- 14. quora.com [quora.com]
- 15. makingcosmetics.com [makingcosmetics.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. amherst.edu [amherst.edu]
Storage conditions for 2-phenylquinoline-7-carbaldehyde to ensure stability
Technical Support Center: 2-Phenylquinoline-7-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 2-phenylquinoline-7-carbaldehyde to ensure its stability and integrity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-phenylquinoline-7-carbaldehyde to ensure its long-term stability?
To minimize degradation, 2-phenylquinoline-7-carbaldehyde should be stored in a cool, dry, and dark environment.[1] For long-term stability, it is highly recommended to store the compound at refrigerated temperatures (≤ 4 °C).[2] The container should be an amber glass vial that is tightly sealed to protect the contents from light and atmospheric oxygen.[2] Storing the compound under an inert atmosphere, such as argon or nitrogen, is also advised to prevent oxidation.[1][2] It is preferable to store the material as a solid rather than in a solution for extended periods.[1]
Q2: What is the primary degradation pathway for 2-phenylquinoline-7-carbaldehyde?
The aldehyde functional group is susceptible to oxidation, which converts it to the corresponding carboxylic acid (2-phenylquinoline-7-carboxylic acid).[2] This oxidation is a common issue with aromatic aldehydes and is generally irreversible under standard laboratory conditions.[2]
Q3: Can the stability of 2-phenylquinoline-7-carbaldehyde be enhanced with additives?
Yes, the addition of a radical-scavenging antioxidant like butylated hydroxytoluene (BHT) can help inhibit autoxidation, a common degradation process for aldehydes.[2]
Q4: What are the signs of degradation in my sample of 2-phenylquinoline-7-carbaldehyde?
Visual signs of degradation can include a change in the physical form of the material, such as it becoming clumpy or sticky.[2] Analytically, degradation can be confirmed by techniques like ¹H NMR, where a decrease in the integration of the aldehyde proton signal (typically between 9-10 ppm) and the appearance of a new, broad singlet downfield (often >10 ppm) corresponding to a carboxylic acid proton would be observed.[2] In reverse-phase HPLC analysis, the formation of the more polar carboxylic acid would typically result in the appearance of a new peak with a shorter retention time.[2]
Q5: Is 2-phenylquinoline-7-carbaldehyde stable under acidic or basic conditions?
The stability of 2-phenylquinoline-7-carbaldehyde is significantly influenced by pH.[1] While the quinoline core is relatively stable, the aldehyde group is susceptible to degradation.[1] Under strongly basic conditions, it can undergo the Cannizzaro reaction, a disproportionation reaction that results in both the oxidized product (this compound) and the reduced product ((2-phenylquinolin-7-yl)methanol).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., clumpy, sticky) | Oxidation of the aldehyde to carboxylic acid. | Confirm the identity of the impurity using analytical methods such as NMR or HPLC. If the purity is no longer acceptable for your application, purification of the sample is required.[2] |
| Decreased aldehyde proton signal in ¹H NMR | Consumption of the aldehyde, likely due to oxidation. | Quantify the amount of remaining aldehyde and the carboxylic acid impurity using the integration values in the ¹H NMR spectrum. If the impurity level is significant, purify the sample.[2] |
| New peak with a shorter retention time in reverse-phase HPLC | Formation of the more polar carboxylic acid derivative. | Confirm the identity of the new peak, if possible, with a reference standard of the carboxylic acid. Purify the bulk material and re-analyze to ensure the removal of the impurity.[2] |
| Rapid degradation in a basic solution | The compound is undergoing the Cannizzaro reaction.[1] | Avoid strongly basic conditions if the aldehyde functionality is desired. Analyze the sample for the presence of both the carboxylic acid and the corresponding alcohol.[1] |
Data Presentation
Table 1: Recommended Storage Conditions for 2-Phenylquinoline-7-carbaldehyde
| Parameter | Condition | Rationale |
| Temperature | ≤ 4 °C (Refrigerated) | Reduces the rate of chemical degradation.[2] |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Minimizes oxidation of the aldehyde.[1][2] |
| Light Exposure | Store in amber vials or in the dark | Minimizes light-induced degradation.[2] |
| Container | Tightly sealed glass vial | Prevents exposure to air and moisture.[2] |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 2-phenylquinoline-7-carbaldehyde and detecting the presence of its primary degradant, this compound.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of your 2-phenylquinoline-7-carbaldehyde sample.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a suitable mobile phase composition (e.g., 70% A, 30% B) and run a linear gradient to a higher percentage of B (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength where both the aldehyde and potential carboxylic acid absorb (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The major peak will correspond to 2-phenylquinoline-7-carbaldehyde.
-
The corresponding carboxylic acid, being more polar, will typically have a shorter retention time.
-
Calculate the purity based on the peak area percentage.
Mandatory Visualization
Caption: Factors influencing the stability of 2-phenylquinoline-7-carbaldehyde.
References
Troubleshooting color change in 2-phenylquinoline-7-carbaldehyde samples
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the handling and use of 2-phenylquinoline-7-carbaldehyde, with a specific focus on troubleshooting color changes in samples.
Frequently Asked Questions (FAQs)
Q1: My sample of 2-phenylquinoline-7-carbaldehyde has turned yellow or brown. What is the likely cause?
A color change, typically from a white or off-white solid to a yellow or brownish substance, is a common indicator of chemical degradation.[1] The most probable cause is the oxidation of the aldehyde group to the corresponding carboxylic acid (2-phenylquinoline-7-carboxylic acid), especially upon exposure to air (oxygen).[1] Aged samples of quinoline derivatives, particularly when exposed to light, are known to yellow and eventually brown.[2][3]
Q2: What are the primary degradation pathways for 2-phenylquinoline-7-carbaldehyde?
The principal degradation pathway is the oxidation of the aldehyde functional group.[1] Under acidic conditions, especially in the presence of an oxidizing agent, the aldehyde can be oxidized to this compound.[4] In strongly basic conditions, 2-phenylquinoline-7-carbaldehyde can undergo a Cannizzaro reaction, a disproportionation reaction that yields both the carboxylic acid and the corresponding alcohol, (2-phenylquinolin-7-yl)methanol.[4]
Q3: How should I properly store 2-phenylquinoline-7-carbaldehyde to prevent color change and degradation?
To minimize degradation, 2-phenylquinoline-7-carbaldehyde should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][4] It is recommended to keep it in a tightly sealed, amber glass vial to protect it from light and air.[1] For long-term stability, storing the compound at low temperatures (≤ 4 °C) in a refrigerator or freezer is advisable.[1]
Q4: Can the color change be reversed?
No, the oxidation of the aldehyde to a carboxylic acid is an irreversible reaction under standard laboratory conditions.[1] Once the degradation has occurred, the colored impurities must be removed through purification.
Q5: Are there any visible signs of degradation other than color change?
Besides a color change, you might observe a change in the physical form of the material, such as it becoming clumpy or sticky.[1] Analytically, you may see a new, more polar spot on a Thin-Layer Chromatography (TLC) plate or a new peak with a shorter retention time in reverse-phase High-Performance Liquid Chromatography (HPLC).[1]
Troubleshooting Guide
This guide provides systematic steps to identify and resolve issues related to the color change of 2-phenylquinoline-7-carbaldehyde samples.
Issue: The 2-phenylquinoline-7-carbaldehyde sample has developed a yellow or brown color.
Step 1: Purity Verification
The first step is to confirm the presence of impurities using analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): In reverse-phase HPLC, the formation of the more polar this compound will typically appear as a new peak with a shorter retention time than the parent aldehyde.[1]
-
Thin-Layer Chromatography (TLC): The carboxylic acid impurity will present as a new, more polar spot (lower Rf value) compared to the aldehyde.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A diminished aldehyde proton peak (around 10 ppm) and the potential appearance of a broad carboxylic acid proton peak are indicative of oxidation.[5][6][7]
Step 2: Purification of the Sample
If the presence of impurities is confirmed, purification is necessary.
-
Flash Column Chromatography: This is an effective method to separate the aldehyde from the more polar carboxylic acid impurity.[1]
-
Recrystallization: This can be a suitable technique for purifying solid compounds if an appropriate solvent system is identified.[1]
-
Bisulfite Adduct Formation: This chemical method can selectively isolate the aldehyde from non-aldehyde impurities.[1]
Step 3: Review of Handling and Storage Procedures
To prevent future degradation, a thorough review of your experimental and storage protocols is crucial. Ensure that the compound is handled under an inert atmosphere whenever possible and stored according to the recommendations in the FAQs.
Data Presentation
Table 1: Recommended Storage and Handling Parameters for 2-phenylquinoline-7-carbaldehyde
| Parameter | Recommendation | Rationale |
| Storage Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, which is a primary driver of oxidation.[1][4] |
| Storage Temperature | ≤ 4 °C (Refrigerated) | Reduces the rate of chemical degradation reactions.[1] |
| Light Exposure | Store in amber vials or in the dark | Minimizes light-induced degradation pathways.[1] |
| Antioxidant (Optional) | Butylated Hydroxytoluene (BHT) at ~0.1% (w/w) | Scavenges free radicals to inhibit autoxidation chain reactions.[1] |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of 2-phenylquinoline-7-carbaldehyde.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of your 2-phenylquinoline-7-carbaldehyde sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.[1]
-
Filter the solution through a 0.22 µm syringe filter before injection.[1]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1][4]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[1][4]
-
Gradient: Start with a suitable percentage of B, and run a linear gradient to a higher percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV detector at a wavelength where both the aldehyde and potential carboxylic acid absorb (e.g., 254 nm or 280 nm).[1]
-
Injection Volume: 10 µL.[1]
-
-
Data Analysis:
-
The main peak corresponds to 2-phenylquinoline-7-carbaldehyde.
-
The more polar carboxylic acid impurity will typically have a shorter retention time.[1]
-
Calculate purity based on the peak area percentage.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of 2-phenylquinoline-7-carbaldehyde.
-
Solvent System Selection:
-
Determine a suitable solvent system using TLC. A common system would be a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent such as ethyl acetate.[1]
-
The ideal solvent system should provide good separation between the aldehyde and the more polar impurity, with the aldehyde having an Rf value of approximately 0.3.[1]
-
-
Column Packing and Loading:
-
Pack a chromatography column with silica gel.
-
Dissolve the impure sample in a minimal amount of the eluent or a slightly stronger solvent and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.[1]
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor them by TLC to identify those containing the pure aldehyde.[1]
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under a high vacuum.[1]
-
Visualizations
Caption: Troubleshooting workflow for color change in 2-phenylquinoline-7-carbaldehyde.
Caption: Primary degradation pathways of 2-phenylquinoline-7-carbaldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 2-Phenylquinoline-7-carboxylic acid and its Isomeric Counterparts
For Researchers, Scientists, and Drug Development Professionals
The quinoline carboxylic acid scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The strategic placement of a phenyl group and a carboxylic acid moiety on the quinoline core gives rise to a class of molecules with significant therapeutic potential. This guide provides an objective comparison of 2-Phenylquinoline-7-carboxylic acid with other key quinoline carboxylic acids, focusing on their performance in biological assays and supported by experimental data. While extensive research has illuminated the properties of several isomers, this compound remains a less-explored yet potentially valuable analogue.
Comparative Biological Activity of Quinoline Carboxylic Acids
The biological activity of quinoline carboxylic acids is profoundly influenced by the substitution pattern on the quinoline ring. The position of the carboxylic acid and the presence and location of the phenyl group dictate the molecule's interaction with biological targets. The following table summarizes the reported in vitro activities of this compound's isomers and related compounds against various cancer cell lines and enzymes. It is important to note the current scarcity of publicly available biological data specifically for the 7-carboxylic acid isomer, highlighting a significant area for future research.
| Compound | Target/Assay | Cell Line/Enzyme | IC50 Value | Reference(s) |
| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | HDAC3 Inhibition | - | 24.45 µM | [1] |
| 2-Phenylquinoline-4-carboxylic acid derivative (P6) | SIRT3 Inhibition | - | 7.2 µM | |
| Quinoline-2-carboxylic acid | Antiproliferative | MCF7 (Breast Cancer) | Notable Growth Inhibition | [2] |
| Antiproliferative | HELA (Cervical Cancer) | Significant Cytotoxicity | [2] | |
| Quinoline-3-carboxylic acid | Antiproliferative | MCF7 (Breast Cancer) | Notable Growth Inhibition | [2] |
| Quinoline-4-carboxylic acid | Antiproliferative | MCF7 (Breast Cancer) | Notable Growth Inhibition | [2] |
| Anti-inflammatory | RAW264.7 Macrophages | Appreciable Activity | [2] | |
| Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) | Antiproliferative | MCF7 (Breast Cancer) | Remarkable Growth Inhibition | [2] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Structure-Activity Relationship (SAR) Insights
The existing body of research on 2-phenylquinoline derivatives points to several key structure-activity relationships that may inform our understanding of the 7-carboxylic acid isomer:
-
The Phenyl Group at C2: The presence of a phenyl ring at the 2-position is a common feature in many biologically active quinolines, contributing to their anticancer and antimicrobial properties.[3][4] This moiety can engage in hydrophobic interactions within the binding sites of target proteins.
-
The Carboxylic Acid Group: The position of the carboxylic acid is critical. In 2-phenylquinoline-4-carboxylic acid derivatives, this group has been shown to be essential for activity, potentially forming key interactions, such as salt bridges, with amino acid residues in enzyme active sites.[5]
-
Substitution on the Benzenoid Ring: The electronic properties and steric bulk of substituents on the carbocyclic part of the quinoline ring can modulate the biological activity. While data for the 7-position is sparse, studies on other positions suggest that both electron-donating and electron-withdrawing groups can influence potency and selectivity.
Experimental Methodologies
To ensure reproducibility and facilitate further research, detailed experimental protocols for key biological assays are provided below.
Synthesis of this compound
A common route to synthesize this compound is through the oxidation of its corresponding aldehyde, 2-Phenylquinoline-7-carbaldehyde. The aldehyde precursor can be synthesized via the Vilsmeier-Haack reaction.
Synthesis of 2-Phenylquinoline-7-carbaldehyde (Precursor):
-
Vilsmeier Reagent Formation: Anhydrous N,N-dimethylformamide (DMF) is cooled to 0 °C in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere. Phosphorus oxychloride (POCl₃) is added dropwise, and the mixture is stirred for 30 minutes to form the Vilsmeier reagent.
-
Reaction with 2-Phenylquinoline: 2-Phenylquinoline, dissolved in anhydrous dichloromethane (DCM), is added dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Progression: The reaction mixture is slowly warmed to room temperature and then heated to reflux (approximately 40-50 °C). The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched by pouring it onto crushed ice. The mixture is neutralized with a saturated sodium bicarbonate solution and extracted with DCM. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Oxidation to this compound:
-
The synthesized 2-Phenylquinoline-7-carbaldehyde can be oxidized to the target carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The choice of oxidant and reaction conditions should be optimized to ensure efficient conversion and minimize side reactions.
In Vitro Antiproliferative Assay (MTT Assay)
This assay determines the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours.
-
MTT Addition and Incubation: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization and Absorbance Measurement: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Histone Deacetylase (HDAC) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of HDAC enzymes.
-
Enzyme and Substrate: A commercially available HDAC assay kit is used, which typically includes a fluorescently labeled acetylated peptide substrate and a source of HDAC enzymes (e.g., HeLa nuclear extract).
-
Reaction Mixture: The test compound, HDAC enzyme, and the substrate are incubated together in an assay buffer in a 96-well plate.
-
Development: After a set incubation period, a developer solution is added, which contains a protease that cleaves the deacetylated substrate, leading to the release of a fluorophore.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells (with and without enzyme). The IC50 value is determined from the dose-response curve.
Visualizing the Mechanism of Action: HDAC Inhibition
Many 2-phenylquinoline derivatives have been investigated as anticancer agents that target epigenetic regulators like Histone Deacetylases (HDACs). The diagram below illustrates the role of HDACs in gene expression and how their inhibition by compounds based on the 2-phenylquinoline scaffold can lead to an anticancer effect.
Caption: Mechanism of HDAC inhibition by 2-phenylquinoline derivatives.
Conclusion
The quinoline carboxylic acid framework, particularly with a C-2 phenyl substitution, represents a highly promising scaffold for the development of novel therapeutics. While isomers like 2-phenylquinoline-4-carboxylic acid have been extensively studied, revealing potent anticancer and enzyme-inhibitory activities, this compound remains an under-investigated molecule. The comparative data presented in this guide underscore the significant influence of isomeric substitution on biological activity. The lack of specific data for the 7-carboxylic acid isomer presents a clear opportunity for further research, which could unveil unique pharmacological properties and contribute to the development of new and effective therapeutic agents.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validating the Structure of 2-phenylquinoline-7-carbaldehyde: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of synthesized compounds is a critical step in advancing chemical and pharmaceutical research. The validation of a molecule's structure ensures the reliability of subsequent biological and chemical studies. This guide provides an objective comparison of the primary analytical techniques used to validate the structure of 2-phenylquinoline-7-carbaldehyde, a heterocyclic compound with potential pharmacological applications.[1] We will explore the utility of various spectroscopic methods and the definitive "gold standard" of single-crystal X-ray crystallography, complete with supporting data and detailed experimental protocols.
Comparison of Structural Validation Methods
A multi-faceted analytical approach is optimal for the robust structural validation of a newly synthesized compound like 2-phenylquinoline-7-carbaldehyde.[1] While spectroscopic methods like NMR, MS, and IR provide crucial information for routine characterization and are often sufficient to confirm identity and purity, single-crystal X-ray crystallography offers unambiguous proof of the three-dimensional structure.[1] The combination of these techniques provides a comprehensive and rigorous characterization.[1]
Table 1: Comparison of Primary Structural Validation Techniques
| Technique | Information Provided | Sample Requirements | Key Instrumentation |
|---|---|---|---|
| Single-Crystal X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing.[1][2][3][4] | High-quality single crystal (typically 0.1-0.5 mm in size).[1][5] | Single-crystal X-ray diffractometer.[1][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of ¹H and ¹³C nuclei, and stereochemical relationships.[1][7] | 5-10 mg of a soluble sample dissolved in a suitable deuterated solvent.[1][7][8] | NMR Spectrometer (e.g., 400, 600 MHz).[1] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (via High-Resolution MS), and fragmentation patterns for structural clues.[1][9] | Microgram to nanogram quantities; can be solid or in solution.[1] | Mass Spectrometer (e.g., ESI, TOF, Q-TOF).[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups (e.g., C=O aldehyde, C=N quinoline, aromatic C-H).[1][10] | Milligram quantities; can be a solid, liquid, or gas.[1] | FTIR Spectrometer.[1] |
Expected Analytical Data for 2-phenylquinoline-7-carbaldehyde
While a complete experimental dataset is contingent on laboratory analysis, the expected spectral characteristics can be inferred from published data on closely related compounds and theoretical predictions.[9][10]
Table 2: Summary of Expected Quantitative and Qualitative Analytical Data
| Technique | Parameter | Expected Value / Observation |
|---|---|---|
| ¹H NMR | Aldehyde proton (-CHO) chemical shift (δ) | Singlet, ~10.15 ppm.[11] |
| Aromatic protons (Ar-H) chemical shift (δ) | Multiplets, ~7.0-9.0 ppm.[10][11] | |
| ¹³C NMR | Carbonyl carbon (>C=O) chemical shift (δ) | ~190-200 ppm.[9][10] |
| Aromatic carbons (Ar-C) chemical shift (δ) | ~120-160 ppm.[10] | |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) | m/z ≈ 233.08.[9][10] |
| Molecular Formula | C₁₆H₁₁NO.[9] | |
| FTIR Spectroscopy | Aldehyde C=O stretch | Strong absorption band around 1680-1700 cm⁻¹.[9][10] |
| Quinoline C=N stretch | Absorption band around 1580-1620 cm⁻¹.[9] | |
| Aromatic C=C stretch | Absorption bands around 1400-1600 cm⁻¹.[9] | |
| X-ray Crystallography | Crystal System & Space Group | Dependent on crystallization conditions. A related compound, 7-Methoxy-2-phenylquinoline-3-carbaldehyde, crystallizes in a Triclinic system, space group P-1.[1][12] |
| | Dihedral angle (Phenyl-Quinoline) | Expected to be non-planar. For 7-Methoxy-2-phenylquinoline-3-carbaldehyde, the angle is 43.53°.[12] |
Visualizing the Validation Process
A logical workflow is essential for efficiently and comprehensively validating a chemical structure. The process typically begins with spectroscopic analyses to confirm the presence of the correct molecular ion and functional groups, followed by detailed NMR studies to map the atomic connectivity. For definitive proof, especially for novel compounds, single-crystal X-ray analysis is performed.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 5. fiveable.me [fiveable.me]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity for Researchers and Drug Development Professionals
An in-depth look at the biological activities of two isomeric quinoline carboxylic acids reveals significant differences in their therapeutic potential, with quinoline-2-carboxylic acid demonstrating superior antidiabetic properties and notable cytotoxic effects against specific cancer cell lines, while quinoline-4-carboxylic acid and its derivatives show promise in anti-inflammatory and broader anticancer applications.
This guide provides a comparative analysis of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, focusing on their antidiabetic, anticancer, and anti-inflammatory activities. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Quantitative Data Summary
The biological activities of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have been assessed in various assays. A direct quantitative comparison is available for their enzymatic inhibition of α-glucosidase and α-amylase, enzymes relevant to the management of diabetes. While both isomers exhibit antiproliferative and anti-inflammatory potential, much of the specific quantitative data for these activities pertains to their derivatives.
| Biological Activity | Assay | Quinoline-2-Carboxylic Acid IC50 | Quinoline-4-Carboxylic Acid IC50 |
| Antidiabetic | α-Glucosidase Inhibition | 9.1 µg/mL | 60.2 µg/mL |
| Antidiabetic | α-Amylase Inhibition | 15.5 µg/mL | 152.4 µg/mL |
| Antiproliferative | Growth Inhibition of MCF-7 cells | Not specified for parent compound | Not specified for parent compound |
| Antiproliferative | Growth Inhibition of HeLa cells | Significant cytotoxicity observed | Not specified for parent compound |
| Anti-inflammatory | Inhibition of LPS-induced inflammation in RAW264.7 cells | Not specified for parent compound | Appreciable anti-inflammatory affinities noted |
Key Observation: Quinoline-2-carboxylic acid is a significantly more potent inhibitor of both α-glucosidase and α-amylase compared to quinoline-4-carboxylic acid. Both isomers have shown notable antiproliferative activity against the MCF-7 breast cancer cell line. Furthermore, derivatives of quinoline-4-carboxylic acid are well-established as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.
Anticancer Activity and Associated Signaling Pathway
While specific IC50 values for the parent compounds against various cancer cell lines are not consistently available in the literature, studies indicate that both isomers possess antiproliferative properties. Quinoline-2-carboxylic acid has been reported to be the only quinoline derivative among those tested with significant cytotoxicity against cervical HeLa cancer cells.[1] Both quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have demonstrated remarkable growth inhibition capacities against the mammary MCF-7 cell line.[1]
The anticancer mechanism of action for quinoline derivatives often involves the induction of apoptosis. For instance, an aryl ester of quinoline-2-carboxylic acid has been shown to induce apoptosis in PC3 prostate cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2, leading to the activation of caspases-7 and -9.
Figure 1. Proposed intrinsic apoptosis signaling pathway induced by a quinoline-2-carboxylic acid derivative.
Anti-inflammatory Activity and Associated Signaling Pathway
Derivatives of quinoline-4-carboxylic acid have demonstrated notable anti-inflammatory properties.[1] Studies have shown that these compounds can exert appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages.[1] The anti-inflammatory actions of quinoline derivatives are often attributed to their ability to modulate key inflammatory signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a primary target.
Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Quinoline derivatives are believed to interfere with this cascade.
Figure 2. Proposed mechanism of NF-κB inhibition by quinoline-4-carboxylic acid derivatives.
Experimental Protocols
α-Glucosidase Inhibition Assay
This assay is used to determine the inhibitory effect of the compounds on the α-glucosidase enzyme, which is involved in carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (quinoline-2-carboxylic acid, quinoline-4-carboxylic acid)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well microplate reader
Procedure:
-
A mixture of 2.5 µL of the test compound (at various concentrations) and 497.5 µL of 100 mM phosphate buffer (pH 6.8) is prepared.
-
20 µL of this mixture is then mixed with 20 µL of 2.5 U/mL α-glucosidase solution and incubated at 37°C for 15 minutes.
-
The reaction is initiated by adding 20 µL of 10 mM pNPG.
-
The mixture is incubated at 37°C for another 15 minutes.
-
The reaction is terminated by adding 80 µL of 0.2 M Na2CO3.
-
The absorbance is measured at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Test compounds (quinoline-2-carboxylic acid, quinoline-4-carboxylic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance of the colored solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Figure 3. General workflow of the MTT assay for cytotoxicity testing.
References
A Comparative Analysis of the Biological Activities of 2-Phenylquinoline-7-carbaldehyde and Other Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-phenylquinoline-7-carbaldehyde and other aldehyde-containing compounds, with a focus on their potential therapeutic applications. While direct experimental data for 2-phenylquinoline-7-carbaldehyde is limited in publicly available literature, this document leverages data from structurally related quinoline derivatives and other biologically active aldehydes to offer a valuable comparative perspective. The information presented herein is intended to serve as a foundational resource to guide further research and drug discovery efforts in this promising chemical space.
Executive Summary
The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a carbaldehyde group, as seen in 2-phenylquinoline-7-carbaldehyde, provides a reactive handle for chemical modifications, allowing for the generation of diverse compound libraries with potentially enhanced therapeutic profiles. This guide compares the cytotoxic, antimicrobial, and anti-inflammatory activities of quinoline-based aldehydes with other relevant aldehydes, supported by quantitative data and detailed experimental protocols.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of various quinoline-carbaldehyde derivatives and other aldehydes. It is important to note that direct comparative data for 2-phenylquinoline-7-carbaldehyde is not extensively available; therefore, data for structurally related compounds are presented to infer potential trends and guide future studies.
Table 1: Comparative Cytotoxicity of Aldehyde Derivatives (IC50 values in µM)
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| Quinoline-Carbaldehyde Derivatives | |||||
| 8-Hydroxyquinoline-2-carbaldehyde | - | Multiple Lines | 12.5–25 µg/mL | - | - |
| - | Hep3B | 6.25±0.034 µg/mL | - | - | |
| Quinoline-Chalcone Hybrids | 12e | MGC-803 (Gastric) | 1.38 | - | - |
| HCT-116 (Colon) | 5.34 | - | - | ||
| MCF-7 (Breast) | 5.21 | - | - | ||
| 7-Fluoro-4-anilinoquinolines | 1f | HeLa (Cervical) | 10.18 | Gefitinib | 17.12 |
| BGC-823 (Gastric) | 8.32 | Gefitinib | 19.27 | ||
| 8-Methoxy-4-anilinoquinolines | 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 |
| BGC-823 (Gastric) | 4.65 | Gefitinib | 19.27 | ||
| Quinoline-based Dihydrazones | 3b | MCF-7 (Breast) | 7.016 | - | - |
| Quinoline-3-carbaldehyde Hydrazones | 5e | DAN-G, LCLC-103H, SISO | 1.23–1.49 | - | - |
| Other Aldehydes | |||||
| Cinnamaldehyde | - | MCF-7 (Breast) | 58 (48h) | - | - |
| - | U87MG (Glioblastoma) | 11.6 | Doxorubicin | 5 | |
| Benzaldehyde Derivatives | MPOBA | HCT-116 (Colorectal) | 24.95 | - | - |
Data synthesized from multiple sources for illustrative purposes.[1][2][3][4]
Table 2: Comparative Antimicrobial Activity of Aldehyde Derivatives (MIC values in µg/mL)
| Compound Class | Specific Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| 2-Phenylquinoline Derivatives | |||||
| 2-(2'-Substituted)-phenyl-quinoline-4-carboxylic Acid Derivatives | 5a4 | 64 | >256 | >256 | >256 |
| 5a7 | >256 | >256 | 128 | >256 | |
| Quinoline-Sulfonamide Hybrids | |||||
| QS3 | - | - | 128 | 64 | 512 |
| Cinnamaldehyde Analogs | |||||
| 4-bromophenyl-substituted 4 | - | - | - | - | 32 |
Data synthesized from multiple sources for illustrative purposes.[5][6][7]
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the biological activities of these aldehydes, it is crucial to visualize the targeted signaling pathways and the experimental procedures used for their evaluation.
Potential Anticancer Mechanisms of Quinoline Derivatives
Quinoline derivatives can exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Assessing the Purity of Synthetic Compounds
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical step in the synthesis of new chemical entities. The presence of impurities, even in trace amounts, can significantly impact the biological activity, toxicity, and stability of a compound. Consequently, the selection of an appropriate analytical method for purity assessment is of paramount importance. This guide provides a comprehensive comparison of the most commonly employed analytical techniques for purity determination of synthetic compounds, complete with experimental protocols and performance data to aid in method selection.
Principles of Purity Analysis
Purity analysis aims to identify and quantify the main component in a sample and to detect and quantify any impurities present. The choice of analytical method depends on several factors, including the physicochemical properties of the compound of interest and potential impurities (e.g., volatility, polarity, charge, and chromophores), the required level of sensitivity and accuracy, and the desired sample throughput.
Comparison of Key Analytical Methods
A variety of analytical techniques are available for the assessment of compound purity. The most widely used methods include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Capillary Electrophoresis (CE). Each method offers distinct advantages and has specific limitations.
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes the typical quantitative performance characteristics of the discussed analytical methods for purity assessment of small synthetic compounds.
| Parameter | HPLC (UV detection) | UPLC (UV detection) | LC-MS | GC-MS | qNMR | Capillary Electrophoresis (UV detection) |
| Principle | Differential partitioning of analytes between a stationary and a mobile phase.[1] | Similar to HPLC but with smaller particle size columns for higher resolution and speed.[2] | Combines the separation power of LC with the mass analysis capability of MS.[3] | Separation of volatile compounds followed by detection and identification by mass spectrometry.[4] | The integral of an NMR signal is directly proportional to the number of nuclei.[5] | Separation of ions in an electric field based on their electrophoretic mobility.[6] |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.001 - 0.05% | 0.0001 - 0.01% | ng - pg range | ~0.1% | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3%[7][8] | 0.003 - 0.15%[9] | 0.0005 - 0.05% | pg - µg range | ~0.5% | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 2% | < 1.5% | < 5% | < 10% | < 1%[10][11] | < 3% |
| Typical Analysis Time | 15 - 60 min | 5 - 15 min[12] | 5 - 20 min | 10 - 40 min | 10 - 30 min | 10 - 30 min |
| Selectivity | Moderate to High | High | Very High | Very High | High (for structurally different compounds) | High |
| Universality | Limited (requires chromophore) | Limited (requires chromophore) | High | Limited to volatile/semi-volatile compounds | High (for compounds with NMR-active nuclei) | Limited to charged or chargeable analytes |
| Impurity Identification | Limited (based on retention time) | Limited (based on retention time) | Excellent (based on mass-to-charge ratio)[13][14] | Excellent (based on mass spectra library) | Good (structural information)[15] | Limited (based on migration time) |
| Destructive | Yes | Yes | Yes | Yes | No | Yes |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a general guideline and may require optimization based on the specific compound and impurities.
High-Performance Liquid Chromatography (HPLC) Protocol for Purity Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the synthetic compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of two solvents is typically employed. For example, Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water, and Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 254 nm or based on the compound's UV spectrum).
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity. For more accurate quantification, a reference standard of the main compound should be used to create a calibration curve.
-
quantitative Nuclear Magnetic Resonance (qNMR) Protocol for Purity Determination
-
Sample Preparation:
-
Accurately weigh a known amount of the synthetic compound (analyte) and a high-purity internal standard into a vial.[16] The internal standard should have a simple spectrum with at least one signal that does not overlap with any analyte or impurity signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).[5]
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the signals of interest.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signal of the analyte and the signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Mandatory Visualization
Experimental Workflow for Purity Assessment
The following diagram illustrates a general workflow for assessing the purity of a synthetic compound, from initial synthesis to final purity determination.
References
- 1. torontech.com [torontech.com]
- 2. lcms.cz [lcms.cz]
- 3. uccore.org [uccore.org]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Video: Capillary Electrophoresis: Principle, Procedure and Applications [jove.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Detection & Quantification Limits – Pharma Validation [pharmavalidation.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. waters.com [waters.com]
- 13. LC-MS characterization and purity assessment of a prototype bispecific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS characterization and purity assessment of a prototype bispecific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
A Comparative Guide to the Oxidation of 2-Phenylquinoline-7-carbaldehyde: Identifying the Products and Optimizing the Process
For researchers, scientists, and drug development professionals, understanding the oxidation products of 2-phenylquinoline-7-carbaldehyde is crucial for ensuring the stability, purity, and efficacy of related compounds in various applications, including pharmaceutical development. This guide provides a comprehensive comparison of the oxidation products and outlines experimental protocols for their identification.
The primary oxidation product of 2-phenylquinoline-7-carbaldehyde is 2-phenylquinoline-7-carboxylic acid. This conversion can occur under both acidic and basic conditions, as well as through autoxidation upon exposure to air.[1] Under strongly basic conditions, a disproportionation reaction known as the Cannizzaro reaction can also take place, yielding both the oxidized product, this compound, and the reduced product, (2-phenylquinolin-7-yl)methanol.[1]
Comparison of Oxidation Products and Identification Methods
The efficient conversion of 2-phenylquinoline-7-carbaldehyde to its carboxylic acid is a key transformation. Various oxidizing agents can be employed, each with its own advantages and disadvantages in terms of yield, reaction conditions, and selectivity. Below is a comparison of common methods for the oxidation of aldehydes, which are applicable to 2-phenylquinoline-7-carbaldehyde.
| Oxidizing Agent | Typical Reaction Conditions | Expected Yield | Advantages | Disadvantages |
| Potassium Permanganate (KMnO4) | Basic or acidic medium, often with heating. | Generally high. | Strong oxidizing agent, readily available, and cost-effective.[2] | Can lead to over-oxidation and side reactions if not carefully controlled.[2] |
| Jones Reagent (CrO3 in H2SO4/acetone) | Acetone as solvent, typically at room temperature. | High. | Rapid and efficient for converting primary alcohols and aldehydes to carboxylic acids.[3][4] | Uses carcinogenic chromium(VI) compounds, requiring careful handling and disposal.[3][4] |
| Tollens' Reagent ([Ag(NH3)2]+) | Aqueous ammonia, gentle heating. | Qualitative; generally high for synthesis. | Mild and selective for aldehydes, giving a clear visual indication (silver mirror).[5][6] | The reagent has a short shelf-life and must be prepared fresh.[5] |
Experimental Protocols
Identification of Oxidation Products by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a reaction mixture, allowing for the identification of the starting material, the carboxylic acid product, and any byproducts.
Protocol:
-
Sample Preparation: Prepare a stock solution of the reaction mixture at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.[1]
-
HPLC System:
-
Analysis: Inject the sample and analyze the chromatogram. This compound, being more polar than the starting aldehyde, will typically have a shorter retention time.[7] The identity of the peak can be confirmed by comparing its retention time with that of a pure standard of this compound. Mass spectrometry can be used for further confirmation.[1]
General Protocol for Oxidation with Potassium Permanganate
This protocol describes a general procedure for the oxidation of an aromatic aldehyde to a carboxylic acid using potassium permanganate.
Materials:
-
2-phenylquinoline-7-carbaldehyde
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH) or Sulfuric acid (H2SO4)
-
Sodium bisulfite (NaHSO3)
-
Hydrochloric acid (HCl)
-
Suitable organic solvent (e.g., acetone, tert-butanol)
-
Water
Procedure:
-
Dissolve 2-phenylquinoline-7-carbaldehyde in a suitable solvent in a round-bottom flask.
-
Prepare a solution of potassium permanganate in water, and if desired, make the solution basic with NaOH or acidic with H2SO4.
-
Slowly add the potassium permanganate solution to the aldehyde solution with stirring. The reaction is often exothermic and may require cooling.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess potassium permanganate by adding sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture to remove the manganese dioxide.
-
Acidify the filtrate with hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization.
Visualizing the Oxidation Pathway
The following diagram illustrates the primary oxidation pathways of 2-phenylquinoline-7-carbaldehyde.
Caption: Oxidation and disproportionation pathways of 2-phenylquinoline-7-carbaldehyde.
References
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, quinoline-related carboxylic acid derivatives have emerged as a promising class of molecules demonstrating significant antiproliferative activity across a spectrum of cancer cell lines. This guide provides a comprehensive evaluation of these derivatives, presenting a comparative analysis of their efficacy, detailing the experimental protocols for their assessment, and visualizing the intricate signaling pathways they modulate.
The core structure of quinoline, a bicyclic aromatic heterocycle, offers a versatile scaffold for medicinal chemists. The addition of a carboxylic acid moiety, along with other substitutions, has been shown to be crucial for the anticancer effects of these compounds. These derivatives exert their antiproliferative action through diverse mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as platelet-derived growth factor receptor (PDGFR), dihydroorotate dehydrogenase (DHODH), sirtuin 3 (SIRT3), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER-2), as well as the induction of programmed cell death (apoptosis).
Comparative Antiproliferative Activity
The efficacy of various quinoline-related carboxylic acid derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of these derivatives against several human cancer cell lines, providing a basis for comparative evaluation.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-2-Carboxylic Acid | Kynurenic acid (hydrate) | Mammary (MCF-7) | Significant Growth Inhibition | [1][2] |
| Quinoline-2-carboxylic acid | Mammary (MCF-7), Cervical (HeLa) | Significant Growth Inhibition | [1][2] | |
| Quinoline-3-Carboxylic Acid | Quinoline-3-carboxylic acid | Mammary (MCF-7) | Significant Growth Inhibition | [1][2] |
| 2,4-disubstituted quinoline-3-carboxylic acid (Compound 2f) | Mammary (MCF-7), Leukemia (K562) | More selective and potent than parent compounds | [3][4][5] | |
| 2,4-disubstituted quinoline-3-carboxylic acid (Compound 2l) | Mammary (MCF-7), Leukemia (K562) | More selective and potent than parent compounds | [3][4][5] | |
| Quinoline-4-Carboxylic Acid | Quinoline-4-carboxylic acid | Mammary (MCF-7) | Significant Growth Inhibition | [1][2] |
| 1,2-dihydro-2-oxo-4-quinoline carboxylic acid | Mammary (MCF-7) | Significant Growth Inhibition | [1][2] | |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | Breast (MCF-7) | 82.9% reduction in cellular growth | [6] | |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | MLLr leukemic cell lines | 7.2 (SIRT3 inhibition) | [7][8] | |
| Quinoline-Chalcone Derivatives | Compound 12e | Gastric (MGC-803), Colon (HCT-116), Breast (MCF-7) | 1.38, 5.34, 5.21 | [9] |
| Ursolic Acid-Quinoline Hybrids | Compound 4d | Breast (MDA-MB-231), Cervical (HeLa), Hepatocellular (SMMC-7721) | 0.12, 0.08, 0.34 | [10] |
Key Signaling Pathways in Quinoline-Mediated Antiproliferation
The anticancer activity of quinoline-related carboxylic acid derivatives is often attributed to their ability to interfere with specific signaling pathways crucial for tumor growth and survival. Understanding these mechanisms is vital for rational drug design and development.
One of the primary mechanisms is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[11][12] Rapidly proliferating cancer cells have a high demand for pyrimidines for DNA and RNA synthesis, making DHODH an attractive therapeutic target.[12] By blocking this enzyme, quinoline derivatives can deplete the pyrimidine pool, leading to cell cycle arrest and inhibition of tumor growth.[12]
Another important target is the p53 signaling pathway, a critical tumor suppressor pathway that regulates cell cycle arrest and apoptosis. Certain quinoline derivatives have been shown to activate p53, leading to the transcriptional activation of pro-apoptotic genes like Bax.[13] This triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases, ultimately leading to programmed cell death.[14]
Furthermore, some derivatives function as dual inhibitors of EGFR and HER-2, receptor tyrosine kinases that are often overexpressed in various cancers and play a crucial role in cell proliferation and survival.[15] Inhibition of these receptors blocks downstream signaling cascades, such as the Ras/Raf/MEK/ERK pathway, thereby suppressing cancer cell growth.
Experimental Protocols for Evaluation
The assessment of the antiproliferative activity of quinoline-related carboxylic acid derivatives relies on a series of well-established in vitro assays. Adherence to standardized protocols is crucial for obtaining reliable and reproducible data.
Cell Viability and Cytotoxicity Assays
MTT Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the cell mass and is used to determine cytotoxicity.[8][16]
Detailed Methodologies
1. Cell Culture:
-
Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. MTT Assay Protocol:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
The medium is replaced with fresh medium containing various concentrations of the quinoline derivatives and incubated for 48 hours.
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
3. SRB Assay Protocol:
-
Cells are seeded and treated with the compounds as described for the MTT assay.
-
After incubation, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
Cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with 10 mM Tris base solution.
-
The absorbance is measured at 515 nm.
-
IC50 values are calculated from the dose-response curves.
4. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
-
Cells are treated with the quinoline derivatives for a specified time.
-
Both floating and adherent cells are collected and washed with cold PBS.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry.
5. Cell Cycle Analysis:
-
Treated cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and treated with RNase A to remove RNA.
-
Cells are stained with a DNA-intercalating dye such as Propidium Iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Conclusion and Future Directions
Quinoline-related carboxylic acid derivatives represent a highly promising class of antiproliferative agents with diverse mechanisms of action. The comparative data presented in this guide highlight the potent and, in some cases, selective activity of these compounds against various cancer cell lines. The detailed experimental protocols provide a framework for the consistent and reliable evaluation of new derivatives.
Future research should focus on optimizing the structure of these compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their interactions with specific molecular targets will be crucial for the development of next-generation anticancer drugs. Further investigations into their efficacy in in vivo models are also warranted to translate the promising in vitro results into potential clinical applications. The continued exploration of this chemical scaffold holds significant potential for the discovery of novel and effective cancer therapeutics.
References
- 1. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 9. p53 and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New insights about the PDGF/PDGFR signaling pathway as a promising target to develop cancer therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIRT3: Oncogene and Tumor Suppressor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]
- 16. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 2-Phenylquinoline-7-carbaldehyde
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic compounds like 2-phenylquinoline-7-carbaldehyde is a critical step in quality control, stability testing, and pharmacokinetic studies. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 2-phenylquinoline-7-carbaldehyde, alongside alternative analytical techniques. The information is supported by experimental data and detailed protocols to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a robust and widely utilized technique for the analysis of quinoline derivatives, offering high sensitivity, selectivity, and reproducibility.[1] It is considered the cornerstone for purity determination and quantitative analysis in pharmaceutical applications.[2]
A typical HPLC method for 2-phenylquinoline-7-carbaldehyde employs a reverse-phase C18 column with a gradient elution of acetonitrile and water, both containing 0.1% formic acid.[2][3] Detection is commonly performed using a UV detector at a wavelength of 254 nm or 280 nm.[2][3]
Table 1: Typical HPLC Method Performance Characteristics for Quinoline Derivative Analysis
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response.[1] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[1] |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly.[1] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified.[1] |
| Limit of Quantitation (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[1] |
Alternative Analytical Techniques
While HPLC is the predominant method, other techniques can be employed for the quantitative analysis and purity assessment of 2-phenylquinoline-7-carbaldehyde.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that does not require a calibration curve with a reference standard of the same compound. Purity is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from an internal standard.[2] For 2-phenylquinoline-7-carbaldehyde, the well-separated singlet of the aldehyde proton around 10.15 ppm is ideal for quantification.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. It is indispensable for identifying impurities and can be used for quantitative analysis, especially in complex matrices like biological fluids.[2][4]
-
Gas Chromatography (GC): GC can be an alternative for the analysis of volatile and thermally stable compounds. However, for many quinoline derivatives, derivatization might be necessary, which can add complexity to the sample preparation process.[5]
Table 2: Comparison of Purity Analysis Data for Aromatic Aldehydes
| Analyte | Purity by HPLC (%) | Purity by qNMR (%) | Key Impurities Identified by MS (m/z) |
| 2-Phenylquinoline-7-carbaldehyde | 98.5 | 98.2 | 2-aminobenzaldehyde (121.14), Acetophenone (120.15) |
| 2-Phenylquinoline-4-carboxylic acid | ≥ 98.0[2] | 98.8 | Unreacted starting materials, solvent residues |
| 4-Anisaldehyde | 99.2 | 99.5 | 4-methoxytoluene (122.16), p-anisic acid (152.15) |
Experimental Protocols
HPLC Method for 2-Phenylquinoline-7-carbaldehyde
This protocol is a starting point and can be optimized for specific sample matrices.[1]
-
System: Agilent 1260 Infinity II LC System or equivalent.[2]
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.[2]
-
Mobile Phase:
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 5 µL.[2]
-
Detector: UV at 254 nm.[2]
-
Sample Preparation: Prepare a 1 mg/mL solution in Acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.[1][2]
Quantitative NMR (qNMR) Protocol
-
Method: A known mass of the 2-phenylquinoline-7-carbaldehyde sample and a suitable internal standard are dissolved in a deuterated solvent (e.g., CDCl₃).[2]
-
Data Acquisition: The ¹H NMR spectrum is acquired with a sufficiently long relaxation delay (e.g., D1 = 30 s) to ensure full signal relaxation.[2]
-
Data Processing: The purity is calculated by comparing the integral of the aldehyde proton signal (around 10.15 ppm) of the analyte to the integral of a known signal from the internal standard.[2]
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflow for HPLC analysis and a comparison of the analytical methods.
Caption: HPLC Analysis Workflow for 2-Phenylquinoline-7-carbaldehyde.
Caption: Comparison of Analytical Methods for 2-Phenylquinoline-7-carbaldehyde.
References
Unraveling the Molecular Architecture: A Comparative Guide to Mass Spectrometry for the Structural Confirmation of Quinoline Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of quinoline derivatives is a critical step in ensuring the efficacy and safety of new therapeutic agents. Mass spectrometry (MS) stands as a powerful analytical technique, offering unparalleled sensitivity and structural insight. This guide provides an objective comparison of common mass spectrometric approaches for the structural elucidation of quinoline derivatives, supported by experimental data and detailed protocols.
This document delves into the nuances of various ionization techniques, comparing their performance in the analysis of quinoline compounds. By understanding the characteristic fragmentation patterns generated by each method, researchers can select the most appropriate strategy for their specific analytical challenge.
Ionization Techniques: A Head-to-Head Comparison
The choice of ionization technique is paramount in mass spectrometry, as it dictates the type of ions generated and the extent of fragmentation observed. For quinoline derivatives, Electron Ionization (EI) and Electrospray Ionization (ESI) are the most prevalently employed methods.
Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons, leading to extensive fragmentation. This provides a detailed fragmentation "fingerprint" that is highly reproducible and useful for structural elucidation and library matching. However, the molecular ion peak may be weak or absent for some labile quinoline derivatives.
Electrospray Ionization (ESI): As a soft ionization technique, ESI typically produces protonated molecules [M+H]+ with minimal fragmentation. This is advantageous for determining the molecular weight of the parent compound. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) are employed. ESI is particularly well-suited for the analysis of polar and thermally labile quinoline derivatives, often coupled with liquid chromatography (LC-MS).
Other less common, yet potentially valuable, ionization methods for quinoline analysis include:
-
Chemical Ionization (CI): A softer ionization technique than EI, CI produces less fragmentation and a more prominent protonated molecule, which can be useful for confirming molecular weight when EI fails to do so.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): This soft ionization technique is typically used for large, non-volatile molecules. While not as common for small molecules like many quinoline derivatives, it can be an alternative for certain applications, particularly in imaging mass spectrometry.
Comparative Fragmentation Analysis of Quinoline Derivatives
The structural backbone of a quinoline derivative significantly influences its fragmentation behavior in the mass spectrometer. Understanding these patterns is key to confirming the core structure and identifying the nature and position of substituents.
Electron Ionization (EI) Fragmentation
Under EI conditions, quinoline and its derivatives undergo characteristic fragmentation, often involving the cleavage of the heterocyclic ring. A hallmark fragmentation pathway for the parent quinoline is the loss of hydrogen cyanide (HCN), resulting in a prominent ion at m/z 102.[1] For substituted quinolines, the fragmentation is directed by the nature and position of the substituent.
Table 1: Characteristic EI-MS Fragmentation of 2-Substituted Quinoline-4-Carboxylic Acids [1]
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] and Proposed Neutral Losses |
| 2-Phenylquinoline-4-carboxylic acid | 249 | 204 ([M-COOH]+), 176 ([M-COOH-HCN]+) |
| 2-(2-Furyl)quinoline-4-carboxylic acid | 239 | 194 ([M-COOH]+), 166 ([M-COOH-HCN]+) |
| 2-(2-Thienyl)quinoline-4-carboxylic acid | 255 | 210 ([M-COOH]+), 182 ([M-COOH-HCN]+) |
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation
In ESI-MS/MS, the protonated molecule [M+H]+ is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pathways are often different from those observed in EI-MS and can provide complementary structural information. For instance, ESI-MS/MS can be particularly useful in differentiating isomeric quinoline derivatives.[2]
Table 2: Representative ESI-MS/MS Fragmentation of Fused Quinoline Derivatives [3]
| Compound | Precursor Ion [M+H]+ [m/z] | Major Product Ions [m/z] and Proposed Fragmentations |
| Pyridazino[4,5-b]quinoline | 227 | 199 (Loss of N2), 171 (Loss of N2 and HCN) |
| Pyrimido[4,5-b]quinoline | 228 | 200 (Loss of N2), 172 (Loss of N2 and HCN) |
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are generalized protocols for the analysis of quinoline derivatives using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Quinoline Derivatives
-
Sample Preparation: Dissolve the quinoline derivative in a suitable volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS) Conditions (EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to a value exceeding the molecular weight of the compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation: Dissolve the quinoline derivative in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is typical.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometer (MS) Conditions (ESI):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 300-400 °C.
-
MS1 Scan: Acquire a full scan to determine the m/z of the protonated molecule [M+H]+.
-
MS/MS Scan: Select the [M+H]+ ion and perform product ion scans at varying collision energies to obtain fragmentation spectra.
-
Visualization of Analytical Workflows
To better illustrate the processes involved in the structural confirmation of quinoline derivatives, the following diagrams outline the experimental workflows and the logical relationships in fragmentation analysis.
Caption: General workflow for the structural confirmation of quinoline derivatives.
Caption: Logical relationship in mass spectral fragmentation analysis.
References
A Researcher's Guide to NMR Spectroscopy for Structural Elucidation of Organic Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic compounds. For researchers, scientists, and professionals in drug development, selecting the appropriate NMR experiments is crucial for efficiently and accurately elucidating molecular structures. This guide provides an objective comparison of common 1D and 2D NMR techniques, supported by experimental data and detailed protocols, to aid in this selection process.
Introduction to NMR Spectroscopy in Structural Elucidation
NMR spectroscopy relies on the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and environment of molecules. The process begins with obtaining a one-dimensional (1D) proton (¹H) NMR spectrum, which offers initial insights into the number and types of protons present. This is often followed by a ¹³C NMR spectrum to determine the number and types of carbon atoms. For more complex molecules, two-dimensional (2D) NMR experiments are employed to reveal through-bond and through-space correlations between nuclei, which are essential for assembling the complete molecular structure.[1][2]
Comparison of 1D and 2D NMR Techniques
The choice between 1D and 2D NMR experiments depends on the complexity of the molecule and the level of structural detail required.
1D NMR Spectroscopy:
-
¹H NMR: This is the most fundamental NMR experiment, providing information about the chemical environment, number, and connectivity of protons. It is highly sensitive due to the high natural abundance and gyromagnetic ratio of protons.[2]
-
¹³C NMR: This experiment provides a spectrum with a single peak for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons. However, its sensitivity is inherently low due to the low natural abundance (1.1%) of the ¹³C isotope.[3]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. It is more sensitive than a standard ¹³C NMR experiment.
2D NMR Spectroscopy:
2D NMR experiments provide significantly more structural information by spreading the NMR signals into two frequency dimensions, revealing correlations between nuclei.[1]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for establishing proton-proton connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It is highly sensitive and essential for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to four bonds (long-range ¹H-¹³C correlations). It is vital for connecting different spin systems and identifying quaternary carbons. HMBC is generally less sensitive than HSQC.[4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (through-space correlations), regardless of whether they are connected through bonds. It is critical for determining stereochemistry and the three-dimensional structure of a molecule.
Quantitative Performance Comparison
The following table provides a semi-quantitative comparison of key performance parameters for common NMR experiments, based on data for a representative small organic molecule, strychnine, and general observations from the literature. The values for Signal-to-Noise (S/N) are relative, with ¹H NMR set as the benchmark. Experiment times can vary significantly based on sample concentration, spectrometer hardware, and desired resolution.
| Experiment | Information Provided | Relative Sensitivity (S/N) | Typical Experiment Time (for a ~10-20 mg sample) |
| 1D NMR | |||
| ¹H | Proton chemical shifts and couplings | High (+++++) | < 5 minutes |
| ¹³C | Carbon chemical shifts | Low (+) | 15 - 60 minutes |
| DEPT-135 | CH, CH₂, CH₃ multiplicity | Moderate (++) | 10 - 30 minutes |
| 2D NMR | |||
| COSY | ¹H-¹H through-bond correlations | High (++++) | 15 - 60 minutes |
| HSQC | One-bond ¹H-¹³C correlations | High (+++) | 20 minutes - 2 hours |
| HMBC | Long-range ¹H-¹³C correlations | Moderate (++) | 1 - 4 hours |
| NOESY | ¹H-¹H through-space correlations | Moderate (++) | 1 - 8 hours |
Data for 2D experiments on strychnine were adapted from published sources where available; other values are estimates based on typical experimental conditions for small molecules.[5] The signal-to-noise of an HMBC spectrum can be highly dependent on the choice of acquisition and processing parameters.[4]
Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality, reproducible NMR data. The following are generalized procedures for key NMR experiments. Specific parameters will need to be optimized for the instrument and sample being analyzed.
Sample Preparation
-
Dissolve 5-25 mg of the purified organic compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
General Spectrometer Setup
-
Insert the sample into the spectrometer's magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for the nucleus being observed.
¹H NMR Experiment
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
Set the number of scans (e.g., 8 to 16 for a moderately concentrated sample).
-
Use a relaxation delay of 1-2 seconds.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals.
-
¹³C{¹H} NMR Experiment
-
Pulse Sequence: Single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
Set a larger number of scans due to the lower sensitivity (e.g., 128 to 1024 or more).
-
Use a relaxation delay of 2-5 seconds.
-
-
Processing:
-
Apply a Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum.
-
DEPT-135 Experiment
-
Pulse Sequence: DEPT-135 pulse sequence.
-
Acquisition Parameters: Similar to ¹³C NMR, but typically requires fewer scans due to the polarization transfer.
-
Processing: Processed similarly to a ¹³C spectrum. The resulting spectrum will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups.
COSY Experiment
-
Pulse Sequence: Gradient-selected COSY (e.g., 'cosygpmf' on Bruker instruments).
-
Acquisition Parameters:
-
Set identical spectral widths in both dimensions, covering the proton chemical shift range.
-
Set the number of increments in the indirect dimension (e.g., 256 to 512).
-
Set the number of scans per increment (e.g., 2 to 8).
-
-
Processing:
-
Apply a 2D Fourier transform.
-
Phase and baseline correct the spectrum.
-
The resulting 2D map shows cross-peaks between coupled protons.
-
HSQC Experiment
-
Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Acquisition Parameters:
-
Set the spectral width in the direct dimension (¹H) and indirect dimension (¹³C).
-
Set the number of increments in the ¹³C dimension (e.g., 128 to 256).
-
Set the number of scans per increment (e.g., 2 to 16).
-
-
Processing:
-
Apply a 2D Fourier transform.
-
Phase and baseline correct the spectrum.
-
Cross-peaks indicate one-bond connectivity between protons and carbons.
-
HMBC Experiment
-
Pulse Sequence: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Acquisition Parameters:
-
Similar setup to HSQC, but often requires more scans per increment (e.g., 8 to 64) due to lower sensitivity.
-
The long-range coupling delay is typically optimized for a coupling constant of 8-10 Hz.
-
-
Processing:
-
Apply a 2D Fourier transform.
-
Magnitude calculation is often used, so phasing may not be necessary.
-
Cross-peaks indicate correlations between protons and carbons separated by 2-4 bonds.
-
NOESY Experiment
-
Pulse Sequence: Gradient-selected phase-sensitive NOESY (e.g., 'noesygpph' on Bruker instruments).
-
Acquisition Parameters:
-
Similar setup to COSY.
-
A key parameter is the mixing time, which is typically set between 300 ms and 1 s for small molecules to allow for the buildup of the Nuclear Overhauser Effect.
-
The number of scans per increment can range from 8 to 32 or more.
-
-
Processing:
-
Apply a 2D Fourier transform.
-
Phase and baseline correct the spectrum.
-
Cross-peaks indicate protons that are in close spatial proximity.
-
Visualizing the Structural Elucidation Workflow
The following diagrams illustrate the logical workflow and relationships between the different NMR experiments in the process of structural elucidation.
By strategically combining these 1D and 2D NMR experiments, researchers can systematically piece together the structure of even complex organic molecules, making NMR spectroscopy a cornerstone of modern chemical and pharmaceutical research.
References
Spectroscopic comparison of phenylquinoline derivatives
A Spectroscopic Comparison of Phenylquinoline Derivatives for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of various phenylquinoline derivatives, offering valuable insights for researchers, scientists, and professionals involved in drug development. Phenylquinolines are a class of heterocyclic compounds with significant potential in various applications, including as fluorescent probes, organic light-emitting diodes (OLEDs), and therapeutic agents.[1][2] Understanding their spectroscopic behavior is crucial for structure-property relationship studies and for designing novel compounds with tailored photophysical characteristics.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for a selection of phenylquinoline derivatives, providing a direct comparison of their absorption and emission properties.
| Compound Name | Derivative | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |
| 1 | 5,7-diphenylquinoline | CH₂Cl₂ | 210, 255, 335 | 382.4 | Not Reported | [1] |
| 2 | 2,5,7-triphenylquinoline | CH₂Cl₂ | 210, 275, 350 | 393.6 | Not Reported | [1] |
| 3a | 5-Phenylisoindolo[2,1-a]quinoline | Chloroform | 471 | 511 | 0.0018 | [3] |
| 3b | 2-Methoxy-5-phenylisoindolo[2,1-a]quinoline | Chloroform | 494 | 536 | 0.0031 | [3] |
| 3c | 2,3-Dimethoxy-5-phenylisoindolo[2,1-a]quinoline | Chloroform | 468 | 519 | 0.012 | [3] |
| 4 | TFMAQ-7,8-diPh | n-hexane | ~400 | 473 | High in non-polar solvents | [4] |
| 5 | TFMAQ-7,8-di(p-anisyl) | n-hexane | ~400 | 485 | High in non-polar solvents | [4] |
| 6 | TFMAQ-7,8-di(p-tolyl) | n-hexane | ~400 | 505 | High in non-polar solvents | [4] |
Note: The quantum yields for compounds 4, 5, and 6 were described as being high in non-polar solvents and considerably lower in polar solvents, though specific values were not provided in the source material.[4] The fluorescence intensity of 2,5,7-triphenylquinoline was noted to be better than that of 5,7-diphenylquinoline.[1]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for measuring the UV-Vis absorption spectra of phenylquinoline derivatives.
a. Instrumentation: A dual-beam UV-Vis spectrophotometer is required.
b. Sample Preparation:
-
Prepare a stock solution of the phenylquinoline derivative in a suitable UV-grade solvent (e.g., chloroform, dichloromethane, or n-hexane). The concentration should be accurately known, typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
From the stock solution, prepare a series of dilutions to determine a concentration that yields an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax) to ensure linearity.
c. Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Fill a quartz cuvette with the pure solvent to be used as a reference and place it in the reference beam path of the spectrophotometer.
-
Fill a matching quartz cuvette with the sample solution and place it in the sample beam path.
-
Record a baseline spectrum with the solvent-filled cuvettes in both beams.
-
Acquire the absorption spectrum of the sample over a desired wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Fluorescence Spectroscopy
This protocol describes the measurement of fluorescence emission spectra.
a. Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
b. Sample Preparation:
-
Prepare a dilute solution of the phenylquinoline derivative in a suitable spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects, typically with an absorbance of less than 0.1 at the excitation wavelength.
c. Measurement:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength (usually at or near the absorption maximum, λmax).
-
Set the excitation and emission slit widths to control the spectral resolution and signal intensity.
-
Place the cuvette containing the sample solution in the sample holder.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.
-
The wavelength of maximum emission is determined from the peak of the emission spectrum.
Fluorescence Quantum Yield Determination
The comparative method using a standard of known quantum yield is described here.
a. Materials:
-
A reference standard with a known quantum yield in the same solvent and with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
The phenylquinoline derivative (sample).
-
Spectroscopic grade solvent.
b. Procedure:
-
Prepare a series of solutions of both the reference and the sample at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 for all solutions.
-
Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the reference and the sample.
-
Integrate the area under the fluorescence emission curves for both the reference and the sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the reference and the sample. The plots should be linear.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_ref * (m_sample / m_ref) * (η_sample² / η_ref²)
where:
-
Φ_ref is the quantum yield of the reference.
-
m_sample and m_ref are the slopes of the linear plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.
-
η_sample and η_ref are the refractive indices of the sample and reference solutions (if the solvents are different).
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the spectroscopic characterization of newly synthesized phenylquinoline derivatives.
Caption: Experimental workflow for spectroscopic analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Absorption, Fluorescence, and Two-Photon Excitation Ability of 5-Phenylisolidolo[2,1-a]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Phenylquinoline-7-carboxylic acid
This guide provides immediate and essential safety and logistical information for handling 2-Phenylquinoline-7-carboxylic acid (CAS No. 841297-69-6) in a laboratory setting.[1] The following procedures are based on best practices for handling solid chemicals and data from analogous quinoline-based carboxylic acids.
1. Hazard Identification and Risk Assessment
-
Skin Corrosion/Irritation: May cause skin irritation.[2][3][4]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.[2][3][4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][4]
A thorough risk assessment should be conducted before handling, considering the quantity of the substance used, the duration of the procedure, and the potential for dust generation.
2. Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene or Silver Shield) | Provides a barrier against skin contact. Always check the glove manufacturer's chemical resistance guide.[6] |
| Eye & Face Protection | Safety glasses with side shields or safety goggles. A face shield may be required for operations with a high splash potential. | Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against dust particles and splashes.[2] |
| Skin & Body Protection | Laboratory coat or chemical-resistant coveralls (e.g., Tychem 2000 for light splash protection). | Protects skin and personal clothing from contamination.[6][7] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator (e.g., N95 or a full-face APR with appropriate cartridges) may be necessary. | Minimizes inhalation of airborne particles.[2][6][7] |
3. Handling and Storage
Engineering Controls:
-
Work in a well-ventilated laboratory.
-
Use a chemical fume hood for all procedures that may generate dust or aerosols.[8]
-
Ensure that eyewash stations and safety showers are readily accessible.[2]
Safe Handling Procedures:
-
Avoid contact with skin and eyes.[2]
-
Do not breathe dust.[2]
-
Minimize dust generation and accumulation.[10]
-
Keep the container tightly closed when not in use.[2]
Storage:
-
Store in a dry, cool, and well-ventilated place.[2]
-
Recommended storage temperature is 2-8°C.
-
Incompatible materials include strong acids and strong bases.[2]
4. Experimental Workflow
The following diagram illustrates a generalized workflow for the safe handling of this compound.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. realsafety.org [realsafety.org]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
